7-Chloro-2-(trifluoromethyl)quinoline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHRZPSINYXZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452649 | |
| Record name | 7-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176722-70-6 | |
| Record name | 7-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 7-Chloro-2-(trifluoromethyl)quinoline: A Cornerstone Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Convergence of Two Privileged Scaffolds
In the landscape of drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold," a structural framework consistently found in a multitude of biologically active and functionally significant molecules. From the historic antimalarial quinine to modern anticancer agents like bosutinib, the quinoline core is a testament to nature's and science's synthetic ingenuity.[1] Concurrently, the strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic properties.[2]
This guide provides an in-depth technical exploration of 7-Chloro-2-(trifluoromethyl)quinoline (CAS No. 83183-56-6), a molecule that embodies the powerful synergy of these two motifs. It is not merely another heterocycle but a highly versatile and reactive intermediate, offering medicinal chemists a pre-functionalized platform for the rapid development of novel chemical entities. We will delve into its fundamental properties, plausible synthetic pathways, key reactive handles, and the practical methodologies required to leverage its full potential in a research and development setting. This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to make informed decisions in their synthetic campaigns.
Core Physicochemical & Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application. These parameters govern solubility, reactivity, and potential interactions within biological systems. The key identifiers and computed properties for 7-Chloro-2-(trifluoromethyl)quinoline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 83183-56-6 | [1][3] |
| Molecular Formula | C₁₀H₅ClF₃N | [1][3] |
| Molecular Weight | 231.60 g/mol | [1][3] |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | [3] |
| InChI Key | YAQSVMJOGLVYGQ-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| pKa (Predicted) | -2.06 ± 0.50 | [3] |
| XLogP3-AA | 4 | [3] |
Strategic Synthesis of the Quinoline Core
The construction of the substituted quinoline ring is a well-trodden path in organic chemistry, with several named reactions offering viable routes. The selection of a specific pathway is dictated by the availability of starting materials and the desired substitution pattern. For 7-Chloro-2-(trifluoromethyl)quinoline, the Combes quinoline synthesis presents a logical and efficient approach.
The causality behind this choice lies in its directness: it facilitates the condensation of a substituted aniline (m-chloroaniline) with a β-diketone. In this case, the required precursor would be a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione or, more simply, trifluoroacetylacetone. The reaction is typically catalyzed by a strong acid, which promotes both the initial enamine formation and the subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the aromatic quinoline system.
Caption: Logical Workflow for the Combes Synthesis.
This method is advantageous as it directly installs the required chloro and trifluoromethyl groups from commercially available precursors in a single, robust cyclization step.[4]
Spectroscopic Characterization: The Molecular Fingerprint
Confirming the structure of the synthesized product is a critical, self-validating step in any synthetic protocol. The expected spectroscopic data for 7-Chloro-2-(trifluoromethyl)quinoline would include:
-
¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (typically 7.5-8.5 ppm). The protons on the quinoline ring would appear as a series of doublets and doublets of doublets, with coupling constants indicative of their ortho, meta, and para relationships. The specific chemical shifts would be influenced by the electron-withdrawing effects of both the chlorine and trifluoromethyl groups.
-
¹⁹F NMR: A strong singlet would be observed, characteristic of the CF₃ group. Its chemical shift would provide confirmation of the electronic environment.
-
¹³C NMR: The carbon spectrum would show ten distinct signals for the ten carbon atoms. The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the chloro-substituted ring would be consistent with established substituent effects.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak at m/z 231. A characteristic M+2 peak at m/z 233 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
A Versatile Intermediate: Gateway to Chemical Diversity
The true value of 7-Chloro-2-(trifluoromethyl)quinoline lies in its utility as a chemical building block. The chlorine atom at the 2-position is not an inert substituent; it is a reactive handle for introducing further molecular complexity. This reactivity is primarily governed by two major classes of reactions: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling reactions.
The chlorine at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[5] This makes it an excellent substrate for SₙAr reactions, allowing for the displacement of the chloride with a wide variety of nucleophiles.[6][7] Furthermore, as an aryl chloride, it is a competent partner in numerous cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[8][9][10][11]
Caption: Key Reactivity Pathways for Derivatization.
These two reaction classes empower researchers to rapidly generate libraries of novel compounds for screening, making this intermediate a powerful tool in lead generation and optimization campaigns.
Experimental Protocols: From Theory to Practice
The following protocols are generalized methodologies based on established principles for analogous systems. They serve as a robust starting point for experimentation, though optimization for specific substrates is always recommended.
Exemplary Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 2-aryl-7-chloro-quinoline derivative, a common objective in medicinal chemistry programs.
Objective: To synthesize 2-(4-methoxyphenyl)-7-chloro-2-(trifluoromethyl)quinoline.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Buchwald-type ligand, e.g., RuPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 7-Chloro-2-(trifluoromethyl)quinoline, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a separate vial, briefly purge the Pd(OAc)₂ and RuPhos with inert gas, then add them to the Schlenk flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8][11]
-
Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.
Causality of Choices: The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the relatively unreactive aryl chloride.[8] The aqueous base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[12]
Exemplary Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
This protocol outlines the synthesis of a 2-amino-quinoline derivative, a key step in building analogues of many bioactive molecules.
Objective: To synthesize N-benzyl-7-chloro-2-(trifluoromethyl)quinolin-2-amine.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline (1.0 eq)
-
Benzylamine (1.5 eq)
-
A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
High-boiling point solvent, e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 7-Chloro-2-(trifluoromethyl)quinoline in the chosen solvent under an inert atmosphere.
-
Reagent Addition: Add benzylamine followed by DIPEA to the stirred solution.
-
Reaction: Heat the mixture to 120-150 °C. The high temperature is necessary to overcome the activation energy for disrupting the aromaticity in the intermediate Meisenheimer complex.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Verify the product structure and purity via NMR and Mass Spectrometry.
Causality of Choices: A polar aprotic solvent like NMP or DMSO is used to solubilize the reagents and to facilitate the formation of the charged intermediate complex. A high temperature is required as halopyridines and haloquinolines are generally less reactive than other activated aryl halides.[6][7]
Safety, Handling, and Storage
As a senior scientist, ensuring a culture of safety is paramount. All laboratory operations involving 7-Chloro-2-(trifluoromethyl)quinoline must be conducted with appropriate precautions.
-
Hazard Identification: This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
7-Chloro-2-(trifluoromethyl)quinoline is more than just a catalog chemical; it is a strategic asset for synthetic and medicinal chemists. Its structure is a deliberate convergence of a biologically relevant quinoline core and a performance-enhancing trifluoromethyl group. The presence of a reactive chlorine handle at the 2-position provides a direct and reliable gateway for diversification, enabling the efficient exploration of chemical space around the quinoline scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of well-designed, versatile intermediates like 7-Chloro-2-(trifluoromethyl)quinoline will only increase, solidifying its role as a key building block in the development of next-generation medicines.
References
-
Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573. Available from: [Link]
-
Voskressensky, L. G., et al. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. Available from: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Hajós, G., et al. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3826–3832. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
-
Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1914-1918. Available from: [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. Retrieved from [Link]
-
McDonald, C. E., & Bendorf, H. D. (n.d.). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Ahead of Print. Available from: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
de Paula, M. C. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. Available from: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Solubility of 7-Chloro-2-(trifluoromethyl)quinoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Chloro-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers detailed experimental protocols for its empirical determination, and discusses the implications of its physicochemical properties for practical applications.
Introduction: The Significance of 7-Chloro-2-(trifluoromethyl)quinoline
7-Chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of a chlorine atom and a trifluoromethyl group to the quinoline ring can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity[4]. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and application in drug discovery and development processes.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Physicochemical Properties of 7-Chloro-2-(trifluoromethyl)quinoline and Related Compounds
| Property | 7-Chloro-2-(trifluoromethyl)quinoline | Quinoline | 2-(Trifluoromethyl)quinoline | 7-Chloro-2-methylquinoline |
| Molecular Formula | C₁₀H₅ClF₃N | C₉H₇N[5] | C₁₀H₆F₃N[6] | C₁₀H₈ClN[7][8] |
| Molecular Weight | 231.6 g/mol | 129.16 g/mol [3] | 197.16 g/mol [6] | 177.63 g/mol [7][8] |
| Melting Point (°C) | Data not available | -15[3] | 58-62[6] | Data not available |
| Boiling Point (°C) | Data not available | 237-239[3] | Data not available | Data not available |
| General Aqueous Solubility | Predicted to be low | Sparingly soluble[5] | Data not available | Sparingly soluble[9] |
| General Organic Solvent Solubility | Predicted to be moderate to high | Soluble in alcohol, ether, benzene[5] | Data not available | Data not available |
The structure of 7-Chloro-2-(trifluoromethyl)quinoline is characterized by a largely hydrophobic aromatic quinoline core. The presence of the trifluoromethyl group, a strongly lipophilic moiety, is expected to further decrease its aqueous solubility[10]. Conversely, these structural features suggest favorable solubility in a range of organic solvents. The chlorine atom also contributes to the molecule's nonpolar character. Therefore, it is anticipated that 7-Chloro-2-(trifluoromethyl)quinoline will exhibit good solubility in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (toluene, benzene).
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, this section provides a robust, self-validating experimental protocol for determining the solubility of 7-Chloro-2-(trifluoromethyl)quinoline. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
7-Chloro-2-(trifluoromethyl)quinoline (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined caps
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 7-Chloro-2-(trifluoromethyl)quinoline into a series of glass vials. The "excess" should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 7-Chloro-2-(trifluoromethyl)quinoline.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Data Analysis and Reporting
The solubility is calculated from the concentration of the saturated solution, determined by HPLC, and is typically expressed in units of mg/mL or mol/L.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
The solubility of 7-Chloro-2-(trifluoromethyl)quinoline in a given organic solvent is governed by the principle of "like dissolves like." This is dictated by the intermolecular forces between the solute and the solvent.
-
Polarity: The low polarity of the quinoline ring and the trifluoromethyl group suggests that nonpolar and weakly polar solvents will be more effective at dissolving this compound.
-
Hydrogen Bonding: 7-Chloro-2-(trifluoromethyl)quinoline is a hydrogen bond acceptor at the nitrogen atom of the quinoline ring. Solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit enhanced solvating power.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally for specific solvent systems.
Diagram 2: Intermolecular Interactions Influencing Solubility
Caption: Key intermolecular forces governing solubility.
Practical Applications and Implications
A thorough understanding of the solubility of 7-Chloro-2-(trifluoromethyl)quinoline is crucial for several stages of research and development:
-
Synthesis and Purification: The choice of solvent for a chemical reaction can significantly impact reaction rates and yields. Solubility data is also essential for selecting appropriate solvents for crystallization and chromatographic purification.
-
In Vitro Biological Assays: For biological screening, compounds are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions. Knowing the solubility limit in DMSO is critical to avoid precipitation in assay media.
-
Formulation Development: For in vivo studies, the compound may need to be formulated in a suitable vehicle. Solubility in various pharmaceutically acceptable solvents and co-solvents will guide the selection of an appropriate formulation strategy.
Conclusion
While direct quantitative solubility data for 7-Chloro-2-(trifluoromethyl)quinoline is not widely published, its molecular structure strongly suggests poor aqueous solubility and good solubility in a range of organic solvents. This guide provides a robust framework for researchers to experimentally determine these crucial parameters. The detailed protocol for the shake-flask method, coupled with an understanding of the underlying physicochemical principles, empowers scientists to generate reliable data essential for advancing the research and development of this and other promising quinoline-based compounds.
References
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- National Institutes of Health. (n.d.). 7-Chloro-2-methylquinoline. PubChem.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- PubMed Central. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)quinoline 97.
- Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. (n.d.). Process for producing 7-chloro-quinaldine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis.
- ChemicalBook. (n.d.). 7-Chloro-2-methylquinoline synthesis.
- Benchchem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.
- ChemSynthesis. (2025). 2-propyl-7-(trifluoromethyl)quinoline.
- Guidechem. (n.d.). 7-Chloro-2-methylquinoline 4965-33-7 wiki.
- OUCI. (n.d.). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. ijfmr.com [ijfmr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. 2-(Trifluoromethyl)quinoline 97 347-42-2 [sigmaaldrich.com]
- 7. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Enduring Scaffold: A Technical Journey Through the Discovery and History of Quinoline Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From its humble origins in the dense, black matrix of coal tar to its celebrated status as a "perpetual and multipurpose scaffold" in medicinal chemistry, the story of quinoline is a compelling narrative of chemical discovery, synthetic innovation, and pharmacological triumph.[1] This guide, designed for the discerning researcher, delves into the pivotal moments of this journey. We will not merely recount historical facts; instead, we will explore the causality behind key synthetic developments and the mechanistic insights that propelled quinoline derivatives to the forefront of modern medicine.
Part 1: The Dawn of Quinoline - From Coal Tar to Alkaloids
The history of quinoline begins not in a pristine laboratory, but in the industrial byproduct of coal gasification. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (from the Greek for "white oil").[2] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the potent antimalarial alkaloid quinine with potassium hydroxide, naming his isolate "Chinoilin" or "Chinolein".[2]
Initially, these two compounds were believed to be distinct isomers due to differences in their reactivity.[2] However, the astute observations of August Hoffmann later confirmed that these discrepancies arose from contaminants. He demonstrated that Runge's "leukol" and Gerhardt's "Chinoilin" were, in fact, the identical molecule: a simple heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, which we now know as quinoline.[2][3] This seminal discovery established a crucial link between a synthetic chemical derived from an industrial source and a vital, naturally occurring therapeutic agent. It unveiled the quinoline core as a privileged scaffold present in numerous Cinchona alkaloids, including quinine, cinchonidine, and cinchonine.[4]
Part 2: The Architectural Blueprints - Classical Syntheses of the Quinoline Core
The structural elucidation of quinoline ignited a flurry of activity in the late 19th century, as chemists sought to construct this valuable scaffold from simpler precursors. This era gave rise to a series of elegant and robust synthetic methods, many of which are still in use today. These are not just historical curiosities; they represent foundational strategies in heterocyclic chemistry.
The Skraup Synthesis (1880): A Forceful Cyclization
The first major breakthrough came in 1880 with Zdenko Hans Skraup's development of a method to synthesize quinoline itself.[4][5] The Skraup synthesis is a powerful, albeit notoriously exothermic, reaction involving the heating of an aromatic amine (like aniline) with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (traditionally nitrobenzene).[5][6]
The causality behind this choice of reagents is elegant. The sulfuric acid first dehydrates the glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6] The aromatic amine then undergoes a conjugate (Michael) addition to the acrolein. The acidic environment catalyzes the subsequent cyclization of the intermediate, followed by dehydration and, finally, oxidation to yield the stable aromatic quinoline ring.[6] The choice of nitrobenzene as the oxidant is particularly insightful, as its reduction product is aniline, a starting material for the reaction.[6]
-
Warning: This reaction is highly exothermic and can become violent. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.
-
Preparation: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Moderation: To control the reaction's vigor, a moderator such as ferrous sulfate or boric acid is often added.[6]
-
Addition of Oxidant: Slowly and carefully add nitrobenzene to the mixture.
-
Heating: Heat the mixture gently to initiate the reaction. Once initiated, the reaction's exothermic nature will often sustain the required temperature. Maintain controlled heating under reflux for several hours.
-
Workup: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.
-
Purification: The quinoline is typically purified by steam distillation followed by fractional distillation.
Caption: The acid-catalyzed pathway of the Combes synthesis.
Part 3: The Pharmacological Revolution - Quinoline Derivatives as Therapeutic Agents
The ability to synthesize the quinoline core reliably and in various substituted forms was the catalyst for its explosion in drug discovery. The scaffold proved to be remarkably versatile, forming the basis for drugs treating a wide array of diseases. [7]
The Antimalarial Saga: From Quinine to Chloroquine
The most historically significant application of quinoline derivatives has been in the fight against malaria. [8]
-
Quinine: This natural alkaloid was the first effective treatment for malaria. Its use demonstrated the therapeutic potential of the quinoline scaffold. The mechanism of action, though not fully resolved, is believed to involve the inhibition of the parasite's heme detoxification pathway. [9]The parasite Plasmodium falciparum digests hemoglobin in its acidic food vacuole, releasing toxic free heme. [10]It neutralizes this heme by polymerizing it into an inert crystal called hemozoin. [9]* Chloroquine: The introduction of the synthetic 4-aminoquinoline compound chloroquine in the 1940s was a monumental step forward. [8]Chloroquine is a weak base that accumulates to high concentrations in the acidic food vacuole of the parasite. [10]There, it is thought to cap the growing hemozoin crystal, preventing further polymerization of heme. [11]The resulting buildup of toxic, free heme disrupts membrane function and leads to parasite death. [10][12]This targeted accumulation and specific molecular interaction represent a masterclass in rational drug design.
Caption: Chloroquine inhibits hemozoin formation, causing toxic heme buildup.
Modern Frontiers: Beyond Malaria
The versatility of the quinoline scaffold extends far beyond antimalarials. Strategic modifications to the core structure have yielded potent drugs in numerous other therapeutic areas.
-
Antibacterial Agents: The development of fluoroquinolones (e.g., Ciprofloxacin) marked a significant advance in antibacterial therapy. [1]These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
-
Anticancer Drugs: Derivatives like Camptothecin and Topotecan are used in cancer chemotherapy. [13]They function as topoisomerase I inhibitors, leading to DNA damage and inducing apoptosis in cancer cells. [13]* Other Applications: The quinoline motif is present in a vast range of other drugs, including antivirals, antifungals, antihistamines, and cardiovascular agents, underscoring its status as a privileged structure in medicinal chemistry. [1][7][14][15]
Conclusion and Future Outlook
The journey of quinoline from an obscure component of coal tar to a cornerstone of modern pharmacotherapy is a testament to the power of organic synthesis and medicinal chemistry. The classical synthetic reactions developed over a century ago provided the essential tools to unlock the potential of this simple heterocycle. By understanding the mechanisms of these reactions and the biological targets of their products, scientists have been able to design and develop a remarkable arsenal of therapeutic agents. The "perpetual scaffold" continues to inspire new research, with ongoing efforts to synthesize novel derivatives with enhanced efficacy, reduced toxicity, and the ability to combat emerging drug resistance. The history of quinoline is still being written, and its future in medicine remains as bright as its initial discovery was profound.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
Quinoline. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 24, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 24, 2026, from [Link]
-
Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved January 24, 2026, from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. Retrieved January 24, 2026, from [Link]
-
Klonis, N., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Retrieved January 24, 2026, from [Link]
-
Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar. Retrieved January 24, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 24, 2026, from [Link]
-
Quinine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]
-
"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved January 24, 2026, from [Link]
-
The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals. Retrieved January 24, 2026, from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Retrieved January 24, 2026, from [Link]
-
The Discovery of Quinoline Based Single-Ligand Human H1 and H3 Receptor Antagonists. (2016). Retrieved January 24, 2026, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 24, 2026, from [Link]
-
Doebner-von Miller Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Doebner-von Miller reaction. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 24, 2026, from [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. Retrieved January 24, 2026, from [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC - PubMed Central - NIH. Retrieved January 24, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 24, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Quinine - Wikipedia [en.wikipedia.org]
- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.co.za [journals.co.za]
- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 14. sciencescholar.us [sciencescholar.us]
- 15. The discovery of quinoline based single-ligand human H1 and H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of trifluoromethylated quinolines
An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Quinolines
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its fusion of benzene and pyridine rings provides a versatile template for interacting with diverse biological targets.[1] The strategic incorporation of a trifluoromethyl (-CF3) group has emerged as a powerful tool in modern drug design, significantly enhancing the pharmacological profile of parent molecules. This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated quinolines, synthesizing mechanistic insights, structure-activity relationships (SAR), and key experimental data. We will explore the profound influence of the -CF3 group on molecular properties and delve into the spectrum of therapeutic applications, including anticancer, antimalarial, antiviral, and neuroactive domains, offering researchers and drug development professionals a detailed resource for advancing this promising class of compounds.
The Physicochemical Primacy of the Trifluoromethyl Group
The trifluoromethyl group is far more than a simple bulky substituent; its unique electronic properties fundamentally alter the parent quinoline's behavior in a biological system. Understanding this causality is key to rational drug design.
-
Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross cellular membranes. This is crucial for reaching intracellular targets and improving oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group (-CH3) with a -CF3 group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.
-
Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety lowers the pKa of the quinoline nitrogen. This can be critical for modulating the ionization state of the molecule at physiological pH, influencing receptor binding, cell permeability, and solubility.
-
Altered Binding Interactions: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.[2]
// Nodes Quinoline [label="Quinoline\nScaffold", fillcolor="#4285F4"]; CF3 [label="Trifluoromethyl\n(-CF3) Group", fillcolor="#EA4335"]; Properties [label="Enhanced Physicochemical\n& Pharmacokinetic Properties", fillcolor="#34A853", shape=ellipse];
// Sub-properties Lipophilicity [label="Increased Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Metabolic Stability", fillcolor="#FBBC05", fontcolor="#202124"]; pKa [label="Lowered pKa (Basicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Altered Binding Interactions", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CF3 -> Quinoline [label="Incorporation", color="#EA4335"]; Quinoline -> Properties [label="Leads to", color="#4285F4"]; Properties -> {Lipophilicity, Stability, pKa, Binding} [arrowhead=none];
// Nodes Quinoline [label="Quinoline\nScaffold", fillcolor="#4285F4"]; CF3 [label="Trifluoromethyl\n(-CF3) Group", fillcolor="#EA4335"]; Properties [label="Enhanced Physicochemical\n& Pharmacokinetic Properties", fillcolor="#34A853", shape=ellipse];
// Sub-properties Lipophilicity [label="Increased Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Metabolic Stability", fillcolor="#FBBC05", fontcolor="#202124"]; pKa [label="Lowered pKa (Basicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Altered Binding Interactions", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CF3 -> Quinoline [label="Incorporation", color="#EA4335"]; Quinoline -> Properties [label="Leads to", color="#4285F4"]; Properties -> {Lipophilicity, Stability, pKa, Binding} [arrowhead=none]; } END_OF_DOT Caption: The strategic addition of a -CF3 group modifies the quinoline core, enhancing key drug-like properties.
Spectrum of Biological Activities
Trifluoromethylated quinolines exhibit a vast range of biological activities, making them privileged structures in drug discovery.[3]
Anticancer Activity
A significant area of research has focused on the potent antiproliferative effects of these compounds.[1][4] Novel quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors.[4]
Mechanism of Action: While diverse mechanisms exist, many trifluoromethylated quinolines induce apoptosis (programmed cell death) in cancer cells.[4] Some derivatives function as tyrosine kinase inhibitors, blocking signaling pathways essential for tumor growth and proliferation.[2] For instance, certain compounds have shown potent activity against MGC-803, HCT-116, and MCF-7 cancer cell lines, arresting the cell cycle at the G2/M phase and upregulating apoptosis-related proteins like Caspase-3/9.[5]
Structure-Activity Relationship (SAR):
-
The position of the -CF3 group on the quinoline ring is critical for activity.
-
The nature of the substituent at other positions can drastically alter potency. For example, a study on quinoline-derived trifluoromethyl alcohols found that a 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol structure (compound 2) showed more potent anticancer activity than cisplatin in certain assays.[4]
-
Hybrid molecules incorporating a benzenesulfonamide moiety have also shown promise, with some exhibiting higher activity than the reference drug doxorubicin.
| Compound ID | Key Structural Features | Cancer Cell Line | Activity (LC50/IC50) | Reference |
| Compound 2 | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Human Tumor Cell Line | LC50 = 14.14 μM | [4] |
| Compound 15 | Trifluoromethylquinoline-urea-benzenesulfonamide hybrid | Various | Higher than doxorubicin | |
| Compound 12e | Quinoline-chalcone derivative | MGC-803 (Gastric) | IC50 = 1.38 µM | [5] |
Antimalarial Activity
The quinoline core is famously associated with antimalarial drugs like chloroquine and mefloquine.[6][7] Trifluoromethyl substitution has proven crucial for designing new agents to combat drug-resistant strains of Plasmodium falciparum.[8]
Mechanism of Action: Quinoline antimalarials are thought to function by accumulating in the parasite's acidic digestive vacuole.[6] There, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[6] The parasite normally polymerizes heme into inert hemozoin crystals, but quinolines cap the growing crystal, leading to a buildup of toxic free heme and subsequent parasite death.[6] The lipophilicity imparted by the -CF3 group can enhance accumulation in the vacuole.
Structure-Activity Relationship (SAR):
-
Mefloquine, a widely used antimalarial, features two -CF3 groups.
-
For endochin-like quinolones (ELQs), a new class of antimalarials, a substituted trifluoromethoxy or trifluoromethyl biaryl side chain is crucial for potent activity against resistant strains.[8]
-
The placement of this side chain at the 2-, 3-, 4-, or 6-position of the quinolone core generates potent agents.[8]
-
For instance, 5-aryl-8-aminoquinolines with trifluoromethyl groups have shown high efficacy against drug-resistant malaria types.[1]
Antiviral Activity
Trifluoromethylated quinolines have demonstrated broad-spectrum antiviral potential against viruses such as Zika (ZIKV), Ebola, and various coronaviruses.[9]
Mechanism of Action: The mechanisms are virus-specific. For ZIKV, 2,8-bis(trifluoromethyl)quinoline derivatives, structurally related to mefloquine, were found to inhibit viral replication and reduce viral RNA production.[9][10] The exact target is often viral entry or a key enzyme in the replication cycle.
| Compound Class | Key Structural Features | Target Virus | Key Finding | Reference |
| Mefloquine Analogs | 2,8-bis(trifluoromethyl)quinoline | Zika Virus (ZIKV) | Reduced ZIKV RNA production, some analogs more potent than mefloquine. | [9][10] |
Neuroprotective, Analgesic, and Antiepileptic Activities
This class of compounds also shows significant activity in the central nervous system (CNS).[3]
Mechanism of Action: A key mechanism for the analgesic and antiepileptic effects of certain quinoline-derived α-trifluoromethylated alcohols is the blockade of sodium channels.[11] By blocking these channels, the compounds reduce the inflammatory sodium signals released during peripheral nerve and tissue damage, thereby alleviating neuropathic pain.[11] Some derivatives are also being investigated as multifunctional antioxidants with neuroprotective potential against degenerative diseases like Alzheimer's and Parkinson's.[12][13]
Key Findings:
-
In a zebrafish larvae model, specific trifluoromethylated quinoline alcohols (compounds C2 and C3) were shown to relieve thermal pain response.[11]
-
These same compounds were demonstrated to block sodium channels using an in vivo CoroNa green assay, directly linking the molecular action to the analgesic effect.[11]
Experimental Methodologies & Protocols
To ensure scientific integrity and provide actionable insights, this section details representative protocols for the synthesis and biological evaluation of trifluoromethylated quinolines.
Representative Synthesis: sp³ C-H Functionalization
A modern and efficient route to quinoline-derived trifluoromethyl alcohols involves the direct functionalization of a C-H bond adjacent to the quinoline nitrogen.[4]
Protocol: Synthesis of Quinoline-Derived Trifluoromethyl Alcohols
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve methyl quinoline (1.0 equiv.) in a suitable aprotic solvent (e.g., Dichloromethane).
-
Initiation: Add a catalytic amount of a suitable initiator (e.g., an organic peroxide) to the solution.
-
Reagent Addition: Slowly add the desired trifluoromethyl ketone (e.g., trifluoroacetophenone) (1.2 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired trifluoromethyl alcohol.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
// Nodes Synthesis [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Screening\n(e.g., Cell Proliferation Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Model\n(e.g., Zebrafish Toxicity/Efficacy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="SAR Analysis &\nLead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", fillcolor="#202124", fontcolor="#FFFFFF", shape=diamond];
// Edges Synthesis -> Characterization; Characterization -> InVitro; InVitro -> InVivo [label="Promising Hits"]; InVivo -> SAR; SAR -> Synthesis [label="Iterative Design", style=dashed]; SAR -> Candidate; } END_OF_DOT Caption: A typical workflow for the discovery and optimization of bioactive trifluoromethylated quinolines.
Biological Assay: In Vivo Zebrafish Embryo Toxicity and Efficacy Model
The zebrafish (Danio rerio) model is a powerful high-throughput system for assessing both the toxicity and therapeutic potential of novel compounds in a whole-organism context.[3][4]
Protocol: Zebrafish Embryo Toxicity Assay
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in E3 embryo medium.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a dilution series in E3 medium to achieve the final desired concentrations (e.g., 1 µM to 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: At 6 hours post-fertilization (hpf), transfer 20-30 healthy embryos per well into a 24-well plate. Replace the E3 medium with the respective compound dilutions. Include a vehicle control (DMSO in E3) and a positive control (e.g., cisplatin for anticancer studies).
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.
-
Endpoint Assessment: At 24, 48, and 72 hpf, examine the embryos under a stereomicroscope. Record key toxicological endpoints:
-
Mortality (coagulation, lack of heartbeat).
-
Teratogenic effects (e.g., yolk sac edema, pericardial edema, spinal curvature, craniofacial malformations).
-
Behavioral changes (e.g., altered touch response).
-
-
Data Analysis: Calculate the Lethal Concentration 50 (LC50) and determine the Maximum Non-Lethal Concentration (MNLC). For efficacy studies (e.g., anticancer), assess for desired phenotypes such as reduced proliferation in a tumor xenograft model or apoptosis via acridine orange staining.[4]
Future Perspectives and Conclusion
Trifluoromethylated quinolines represent a highly validated and promising scaffold for the development of new therapeutics. The unique properties conferred by the -CF3 group provide a robust strategy for overcoming common drug development hurdles such as metabolic instability and off-target toxicity.[8] Future research will likely focus on:
-
Expanding Hybridization: Creating hybrid molecules that combine the trifluoromethylated quinoline core with other pharmacophores to achieve multi-target activity, particularly for complex diseases like cancer and drug-resistant infections.[7]
-
Target Deconvolution: Utilizing advanced chemical biology and proteomic approaches to precisely identify the molecular targets of novel active compounds.
-
Clinical Translation: Advancing the most promising lead compounds, such as the next-generation endochin-like quinolones, through preclinical and clinical trials.[8]
References
-
D'Souza, R. S., et al. (2022). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 17(2), e202100571. [Link]
-
Kaur, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(10), 3295. [Link]
-
Al-Suwaidan, I. A., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1935-1941. [Link]
-
D'Souza, R. S., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed, 19(2), e202100571. [Link]
-
Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(15), 10461-10481. [Link]
-
Foucal, A., et al. (2023). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 44(11), 2200710. [Link]
-
Singh, S., & Singh, P. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
-
Makhado, P. B., et al. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(8), 1879. [Link]
-
The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. [Link]
-
Rojas, R., & Figueroa, M. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Tropical Medicine and Infectious Disease, 4(1), 42. [Link]
-
Woodland, J. G. (2020). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. [Link]
-
Journal of Medicinal Chemistry. (2024). ACS Publications. [Link]
-
Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 57. [Link]
-
Journal of Medicinal Chemistry. (2010). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. ACS Publications. [Link]
-
Kaur, R., et al. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Molecular Structure, 1262, 132962. [Link]
-
Martínez-Alonso, E., et al. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. Antioxidants, 11(11), 2217. [Link]
-
Alhakamy, N. A., et al. (2023). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 18, 3037-3051. [Link]
-
Briguglio, I., et al. (2021). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. Bioorganic & Medicinal Chemistry Letters, 31, 127699. [Link]
-
Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1845. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 71, 21-29. [Link]
-
Li, X., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(19), 6681. [Link]
-
Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]
-
Antimalarial Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Keystone Element in Modern Drug Design
An In-depth Technical Guide for Drug Development Professionals
Abstract: The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound and often predictable influence on a drug candidate's profile. This guide provides a detailed examination of the multifaceted role of the CF3 group, moving beyond simple descriptions to explore the underlying physicochemical principles and their practical application in drug design. We will dissect its impact on metabolic stability, membrane permeability, target binding affinity, and acidity, providing a framework for its rational deployment. This document is intended for researchers and scientists in the field of drug development, offering field-proven insights, detailed experimental considerations, and actionable strategies for leveraging the unique properties of this powerful functional group.
The Fundamental Physicochemical Character of the Trifluoromethyl Group
The utility of the CF3 group stems from a unique combination of steric and electronic properties that are dramatically different from its hydrocarbon analogue, the methyl (CH3) group.
-
High Electronegativity: Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms makes the CF3 group an exceptionally strong electron-withdrawing group through induction. This property is central to its ability to modulate the pKa of nearby functional groups and alter the charge distribution of an entire molecule.
-
Steric Profile: While often considered a simple bioisostere of a methyl group, the CF3 group is significantly larger. The C-F bond (1.35 Å) is longer than the C-H bond (1.09 Å), and the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), resulting in a greater steric footprint that can influence ligand conformation and receptor fit.
-
Lipophilicity Contribution: The introduction of a CF3 group almost invariably increases the lipophilicity of a molecule, a critical parameter for membrane permeability and bioavailability. This is quantified by the Hansch-Leo partition coefficient parameter, π, where π(CF3) is approximately 0.88, indicating a significant contribution to hydrophobicity. However, this effect is highly context-dependent and can be influenced by the local electronic environment.
Modulating Pharmacokinetic Properties (ADME)
The primary driver for incorporating a CF3 group is often to overcome pharmacokinetic challenges, particularly metabolic instability.
Enhancing Metabolic Stability
One of the most powerful applications of the CF3 group is to block metabolic oxidation. The cytochrome P450 (CYP450) family of enzymes, responsible for the majority of Phase I metabolism, hydroxylates electron-rich C-H bonds. By replacing a metabolically labile methyl or methoxy group with a robust CF3 group, this pathway is effectively blocked. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), and the carbon atom in a CF3 group is electron-deficient, rendering it resistant to oxidative cleavage by CYP450 enzymes.
Diagram: Mechanism of Metabolic Blocking Below is a conceptual diagram illustrating how a trifluoromethyl group can shield a molecule from oxidative metabolism by cytochrome P450 enzymes.
Caption: CF3 group protecting a drug from CYP450-mediated oxidation.
Impact on Lipophilicity and Permeability
As previously noted, the CF3 group generally increases a molecule's lipophilicity, as measured by its partition coefficient (logP). This enhancement can improve a drug's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier, which can lead to improved oral bioavailability and CNS penetration.
Table 1: Comparative Lipophilicity of Analogues This table demonstrates the typical increase in logP upon substitution of a methyl group with a trifluoromethyl group in common aromatic scaffolds.
| Parent Compound | CH3-Substituted logP | CF3-Substituted logP | ΔlogP |
| Toluene | 2.73 | 3.61 | +0.88 |
| Anisole | 2.11 | 2.99 | +0.88 |
| Aniline | 0.90 | 1.78 | +0.88 |
Data synthesized from established Hansch π values.
Optimizing Pharmacodynamic Properties
The electronic and steric nature of the CF3 group can be skillfully exploited to fine-tune a drug's interaction with its biological target.
Enhancing Binding Affinity and Selectivity
The introduction of a CF3 group can lead to more potent and selective drugs through several mechanisms:
-
Direct Binding Interactions: The fluorine atoms can act as weak hydrogen bond acceptors. More significantly, the CF3 group can engage in favorable dipole-dipole or multipolar interactions with polar residues in a protein's binding pocket.
-
Conformational Control: The steric bulk of the CF3 group can lock the ligand into a more favorable binding conformation, reducing the entropic penalty of binding.
-
Hydrophobic Interactions: The lipophilic nature of the group allows it to occupy and form favorable van der Waals contacts within hydrophobic pockets of the receptor.
The non-steroidal anti-inflammatory drug Celecoxib (Celebrex) is a classic example. The CF3 group on its pyrazole ring is crucial for fitting into a specific hydrophobic side pocket of the COX-2 enzyme, contributing significantly to its selectivity over the COX-1 isoform.
Modulation of Acidity (pKa)
The strong inductive electron-withdrawing effect of the CF3 group can dramatically lower the pKa of nearby acidic or basic functional groups. For an amine, this makes the group less basic; for a carboxylic acid or alcohol, it becomes more acidic. This modulation is critical for several reasons:
-
Optimizing Ionization at Physiological pH: Adjusting the pKa can control the ionization state of a drug in the blood (pH ~7.4), which affects its solubility, cell permeability, and interaction with transporters.
-
Avoiding Off-Target Effects: For example, reducing the basicity of an amine can prevent its interaction with the hERG potassium channel, a common cause of cardiotoxicity.
Synthetic Methodologies and Experimental Protocols
The introduction of a CF3 group is a non-trivial synthetic step. Modern chemistry has produced a range of reliable reagents and protocols.
Key Trifluoromethylating Reagents
-
Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF3) is widely used to deliver a nucleophilic "CF3-" equivalent to electrophiles like aldehydes and ketones.
-
Electrophilic Reagents: Togni reagents and Umemoto reagents are used to deliver an electrophilic "CF3+" equivalent to nucleophiles such as enolates, phenols, and heterocycles.
-
Radical Reagents: Reagents like the Langlois reagent (CF3SO2Na) can generate a CF3 radical, which is effective for trifluoromethylating heteroaromatics.
Diagram: General Experimental Workflow for Trifluoromethylation This diagram outlines a typical laboratory workflow for an electrophilic trifluoromethylation reaction.
Caption: A standard laboratory workflow for a trifluoromethylation reaction.
Protocol: In Vitro Metabolic Stability Assay
To validate the effect of a CF3 group on metabolism, an in vitro assay using liver microsomes is standard practice.
Objective: To determine the rate of disappearance of a parent compound in the presence of liver microsomes and NADPH.
Materials:
-
Test compound and positive control (e.g., Verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)
-
96-well plates
Methodology:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Dilute with phosphate buffer to the final desired concentration (e.g., 1 µM), keeping the final DMSO concentration <0.5%.
-
Incubation Mixture: In a 96-well plate, add the liver microsomes to the buffered compound solution. Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the T=0 time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the rate constant (k), which can be used to calculate the in vitro half-life (t½ = 0.693/k). A longer half-life for a CF3-containing analogue compared to its CH3 counterpart confirms enhanced metabolic stability.
Case Studies: The CF3 Group in Marketed Drugs
-
Fluoxetine (Prozac): An antidepressant (SSRI). The CF3 group is located on a phenyl ring in the para position. Its strong electron-withdrawing nature is believed to be critical for the selective inhibition of the serotonin transporter (SERT). It also contributes to the drug's lipophilicity, allowing it to cross the blood-brain barrier effectively.
-
Sitagliptin (Januvia): A drug for type 2 diabetes that inhibits the DPP-4 enzyme. It features a trifluoromethyl group on a triazolopiperazine core. This group is essential for high-affinity binding, fitting snugly into a hydrophobic pocket of the enzyme. It also imparts excellent metabolic stability, contributing to the drug's once-daily dosing regimen.
Conclusion
The trifluoromethyl group is far more than a simple bioisostere of a methyl group. It is a strategic tool that, when applied with a deep understanding of its properties, can solve complex challenges in drug discovery. From blocking metabolic hotspots and enhancing membrane permeability to fine-tuning pKa and optimizing target binding, the CF3 group provides medicinal chemists with a reliable method to improve the potency, selectivity, and pharmacokinetic profile of drug candidates. Its continued prevalence in newly approved drugs underscores its enduring importance in the development of safe and effective medicines.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: The Fluorine Content of Central Nervous System Drugs Source: ACS Publications - ACS Chemical Neuroscience URL: [Link]
-
Title: The use of fluorine in drug design Source: The Royal Society of Chemistry - MedChemComm URL: [Link]
-
Title: Fluorine in medicinal chemistry: A review of anti-cancer agents Source: SpringerLink - Acta Pharmaceutica Sinica B URL: [Link]
-
Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ScienceDirect - Journal of Fluorine Chemistry URL: [Link]
-
Title: How the small, electronegative fluorine atom can transform drug design Source: C&EN - Chemical & Engineering News URL: [Link]
-
Title: A new series of potent, selective, and orally active cyclooxygenase-2 inhibitors Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
Technical Guide to the Procurement and Application of 7-Chloro-2-(trifluoromethyl)quinoline for Advanced Research
Abstract: 7-Chloro-2-(trifluoromethyl)quinoline is a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science, largely owing to the unique electronic properties conferred by its chloro and trifluoromethyl substituents. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the sourcing, characterization, and potential applications of this molecule. A comprehensive review of the commercial landscape reveals that this compound is not typically available as a stock item. Therefore, this document focuses on the strategic necessity of custom synthesis, providing expert guidance on selecting contract research organizations (CROs), outlining plausible synthetic pathways, and establishing robust analytical protocols for quality control.
Compound Profile and Physicochemical Properties
7-Chloro-2-(trifluoromethyl)quinoline is a distinct quinoline derivative. The presence of an electron-withdrawing trifluoromethyl group at the 2-position and a halogen at the 7-position makes it a valuable, albeit niche, building block for creating more complex molecules in drug discovery programs. Direct commercial availability is extremely limited, positioning this compound primarily within the domain of custom synthesis.
Below is a table summarizing its key identifiers and predicted physicochemical properties, derived from computational analysis and comparison with structurally related analogs.
| Property | Value | Source/Method |
| IUPAC Name | 7-chloro-2-(trifluoromethyl)quinoline | --- |
| Molecular Formula | C₁₀H₅ClF₃N | --- |
| Molecular Weight | 231.60 g/mol | Calculated[1] |
| CAS Number | Not assigned | --- |
| Predicted pKa | ~ -2.0 (highly basic) | Analog Data[1] |
| Predicted XLogP3-AA | ~ 4.0 | Analog Data[1] |
| Appearance | Likely off-white to pale yellow solid | Inferred |
| Solubility | Expected to be soluble in organic solvents (DCM, THF, Ethyl Acetate); poorly soluble in water. | Inferred |
Sourcing & Procurement: The Custom Synthesis Imperative
Standard catalog searches for 7-Chloro-2-(trifluoromethyl)quinoline consistently fail to yield off-the-shelf suppliers. This scarcity necessitates a custom synthesis approach for procurement. Engaging a reputable Contract Research Organization (CRO) or a custom synthesis company is the most viable strategy for obtaining this molecule.
Selecting a Custom Synthesis Partner
Choosing the right partner is critical for success. The ideal CRO should possess deep expertise in heterocyclic and fluorine chemistry.[2][3] Key vetting criteria include:
-
Proven Expertise: A track record in synthesizing complex heterocyclic compounds, particularly quinolines and fluorinated molecules.[4][5]
-
Analytical Capabilities: In-house access to advanced analytical instrumentation (e.g., high-field NMR, LC-MS, GC-MS, HPLC) is non-negotiable for structural verification and purity assessment.
-
Scalability: The ability to synthesize material from milligram to kilogram scale, depending on the project's requirements.[6][7]
-
Communication & Reporting: A transparent process with regular updates, culminating in a comprehensive final report that includes all analytical data (e.g., ¹H NMR, ¹³C NMR, MS, HPLC purity).
Plausible Synthetic Pathways
A logical synthetic strategy would involve the condensation of 3-chloroaniline with a trifluoromethyl-substituted β-diketone, such as 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione, followed by acid-catalyzed cyclization.
Protocol: Proposed Synthesis of 7-Chloro-2-(trifluoromethyl)quinoline
-
Reaction Setup: To a solution of 3-chloroaniline (1.0 eq) in a suitable high-boiling solvent (e.g., Dowtherm A or polyphosphoric acid), add 1,1,1-trifluoro-4-methoxybut-3-en-2-one (1.1 eq).
-
Condensation & Cyclization: Heat the mixture under inert atmosphere (N₂) to 120-150°C for 4-8 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS. The mechanism involves the initial formation of an enamine intermediate, followed by electrophilic aromatic substitution and subsequent dehydration to form the quinoline ring.
-
Work-up: Upon completion, cool the reaction mixture and carefully quench with an aqueous base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel to yield the final product.
The logical flow of this synthesis is visualized in the workflow diagram below.
Caption: Relationship between structural features and potential applications.
Safety and Handling
Trifluoromethylated and chlorinated heterocyclic compounds require careful handling. [2]Users should always consult the Safety Data Sheet (SDS) provided by the custom synthesis supplier. General precautions include:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
PubChem. 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]
-
Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
-
Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
NIST. 4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook. [Link]
-
Biosynce. China Quinoline Manufacturers Suppliers Factory. [Link]
-
ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
-
Otava Chemicals. Custom Synthesis. [Link]
-
National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
ResearchGate. (PDF) Trifluoromethylated Heterocycles. [Link]
-
Der Pharma Chemica. Synthesis and characterization of some quinoline based bisphenols as sensing agents. [Link]
-
ChemicalRegister. 4-Chloro-8-(trifluoromethyl)quinoline (CAS No. 23779-97-7) Suppliers. [Link]
-
Taylor & Francis Online. Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. [Link]
- Google Patents. CN108822033B - Synthesis method of 7-chloroquinaldine.
-
National Center for Biotechnology Information. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. [Link]
-
ACS Publications. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. [Link]
-
ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
PNAS. Innate C-H trifluoromethylation of heterocycles. [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
BuyersGuideChem. 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
LifeTein. Custom Chemical Synthesis Service. [Link]
Sources
purity standards for 7-Chloro-2-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Purity Standards of 7-Chloro-2-(trifluoromethyl)quinoline
Abstract
7-Chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block necessitates a rigorous understanding and control of its purity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and verifying the purity of 7-Chloro-2-(trifluoromethyl)quinoline. We will delve into the rationale behind impurity profiling, detail robust analytical methodologies for detection and quantification, and propose a framework for setting meaningful purity specifications. The protocols and principles outlined herein are grounded in established analytical chemistry and regulatory expectations for high-purity chemical compounds.
Introduction: The Imperative of Purity
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position creates a unique electronic and steric profile, making 7-Chloro-2-(trifluoromethyl)quinoline a valuable intermediate for synthesizing novel bioactive molecules. In any synthetic application, but particularly in drug development, the purity of starting materials is paramount. Undefined or variable impurity profiles can lead to:
-
Erroneous Structure-Activity Relationship (SAR) Data: Impurities with unexpected biological activity can confound screening results.
-
Poor Reproducibility: Inconsistent impurity levels between batches can lead to variable reaction yields and outcomes.
-
Safety Concerns: Unidentified impurities may be toxic or mutagenic, posing a risk in later developmental stages.
This guide provides the scientific rationale and practical methodologies to control the purity of 7-Chloro-2-(trifluoromethyl)quinoline, ensuring the integrity and reproducibility of your research.
Impurity Profiling: A Synthesis-Forward Approach
Understanding the potential impurities begins with an analysis of the synthetic route. While numerous methods exist for quinoline synthesis, a common approach involves the cyclization of substituted anilines.[2] Potential impurities can be categorized based on their origin.
Potential Synthetic Impurities in 7-Chloro-2-(trifluoromethyl)quinoline:
| Impurity Category | Potential Species | Rationale |
| Starting Materials | 3-Chloroaniline, Ethyl trifluoroacetoacetate | Incomplete reaction or carry-over through the purification process. |
| Positional Isomers | 5-Chloro-2-(trifluoromethyl)quinoline | Non-selective cyclization of the aniline precursor can lead to the formation of the 5-chloro isomer. |
| Related Substances | 7-Chloro-2-methylquinoline | If the trifluoromethylating agent is contaminated or undergoes side reactions, the corresponding methyl analog could be formed.[3][4] |
| De-halogenated quinoline | Reductive de-chlorination during synthesis or purification. | |
| Reaction By-products | Poly-substituted or dimeric species | Side reactions occurring under the synthetic conditions. |
| Residual Solvents | Toluene, Dichloromethane, Ethanol | Solvents used during the reaction, work-up, or recrystallization. |
Core Analytical Methodologies for Purity Verification
A multi-modal analytical approach is essential for a comprehensive purity assessment. No single technique is sufficient to identify and quantify all potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for quinoline derivatives.[5]
Principle of Causality: This method is chosen for its high resolving power, which allows for the separation of the main compound from closely related structural isomers and other impurities. UV detection is effective due to the chromophoric nature of the quinoline ring system.
Detailed Experimental Protocol (Reversed-Phase HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of 7-Chloro-2-(trifluoromethyl)quinoline and dissolve in 1 mL of Acetonitrile.
Self-Validation and Data Interpretation: The system suitability is confirmed by ensuring reproducible retention times and peak areas from multiple injections of a standard. Purity is calculated using the area percent method. All peaks are integrated, and the area of the main peak is expressed as a percentage of the total peak area.
Below is a diagram illustrating the HPLC workflow for purity analysis.
Caption: HPLC workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the preferred method for identifying and quantifying residual solvents and other volatile organic impurities.
Principle of Causality: Gas chromatography provides the necessary separation for volatile compounds, while mass spectrometry offers definitive identification based on mass-to-charge ratio and fragmentation patterns. A general method for quinoline derivatives can be adapted.[6]
Detailed Experimental Protocol (GC-MS):
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless, at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Self-Validation and Data Interpretation: The method is validated by analyzing known solvent standards to confirm retention times and response factors. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
The logical flow for GC-MS analysis is depicted below.
Caption: GC-MS workflow for volatile impurity analysis.
Spectroscopic Confirmation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation and the detection of isomers.
-
¹H and ¹³C NMR: Confirms the primary structure and carbon backbone. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
-
¹⁹F NMR: This is particularly crucial for 7-Chloro-2-(trifluoromethyl)quinoline. It provides a clean spectrum to confirm the presence and electronic environment of the -CF₃ group and can help quantify trifluoromethyl-containing impurities.
Establishing Purity Specifications
For a research-grade chemical, typical purity specifications are established to ensure quality and reproducibility. For material intended for drug development, these standards become progressively more stringent.
Proposed Purity Specifications for Research-Grade 7-Chloro-2-(trifluoromethyl)quinoline:
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, MS |
| Assay (Purity) | ≥ 98.0% | HPLC (Area %) |
| Largest Single Impurity | ≤ 1.0% | HPLC (Area %) |
| Total Impurities | ≤ 2.0% | HPLC (Area %) |
| Residual Solvents | ≤ 0.5% Total | GC-MS |
Conclusion
The purity of 7-Chloro-2-(trifluoromethyl)quinoline is a critical parameter that underpins its successful application in research and development. A robust quality control strategy, built on a scientific understanding of potential impurities and employing a suite of orthogonal analytical techniques, is non-negotiable. By implementing the HPLC, GC-MS, and NMR methodologies described in this guide, scientists can ensure the quality, consistency, and reliability of their material, thereby validating the integrity of their experimental outcomes.
References
-
Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
Supplementary Material for Synthesis of Quinolines from 2-aminoaryl ketones. Available at: [Link]
-
Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available at: [Link]
- Google Patents. Process for producing 7-chloro-quinaldine.
-
PubChem. 7-Chloro-2-methylquinoline. National Institutes of Health. Available at: [Link]
-
MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Available at: [Link]
-
PubChem. 7-Chloroquinoline. National Institutes of Health. Available at: [Link]
-
The Journal of Organic Chemistry. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines. Available at: [Link]
-
SIELC Technologies. 7-Chloro-2-methylquinoline. Available at: [Link]
-
PubMed Central. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. National Institutes of Health. Available at: [Link]
- Google Patents. Synthesis method of 7-chloroquinaldine.
Sources
- 1. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [mdpi.com]
- 2. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
- 3. 4965-33-7|7-Chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 4. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-2-methylquinoline | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 7-Chloro-2-(trifluoromethyl)quinoline: A Technical Guide to Future Research
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][4][5][6] The enduring success of quinoline-based drugs, such as chloroquine and mefloquine, underscores the value of this scaffold in addressing significant global health challenges.[7][8] This guide focuses on a particularly promising, yet underexplored derivative: 7-Chloro-2-(trifluoromethyl)quinoline . The strategic placement of a chloro group at the 7-position and a trifluoromethyl group at the 2-position is anticipated to confer unique physicochemical and biological properties, opening new avenues for drug discovery. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining key areas of investigation and providing robust methodologies to unlock the full therapeutic potential of this compelling molecule.
The Molecular Logic: Understanding the Structural Significance
The therapeutic promise of 7-Chloro-2-(trifluoromethyl)quinoline lies in the synergistic interplay of its constituent functional groups.
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position is a well-established feature in many biologically active quinolines, most notably the antimalarial drug chloroquine.[9][10] This substitution can influence the molecule's basicity, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic parameters. Furthermore, the 7-chloro moiety has been implicated in the anticancer activity of several quinoline derivatives.[9][11][12]
-
The 2-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly impact the reactivity and binding interactions of the quinoline ring. The CF3 group is known to enhance metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve membrane permeability. In the context of quinoline derivatives, trifluoromethyl groups have been associated with potent anticancer activity.[13]
This unique combination of a 7-chloro and a 2-trifluoromethyl substituent on the quinoline core suggests a high potential for novel biological activities. The following sections will delve into promising research avenues to explore this potential.
Potential Research Area 1: Oncology - A New Frontier in Cancer Therapeutics
The quinoline scaffold is a well-spring for the development of anticancer agents, with derivatives exhibiting a variety of mechanisms, including inhibition of protein kinases, topoisomerases, and carbonic anhydrase.[9] Given that both the 7-chloro and 2-trifluoromethyl groups have been independently linked to cytotoxic activity, 7-Chloro-2-(trifluoromethyl)quinoline and its derivatives are prime candidates for anticancer drug discovery.[11][13]
Proposed Research Thrust: Broad-Spectrum Anticancer Screening and Mechanistic Elucidation
A comprehensive investigation into the anticancer potential of 7-Chloro-2-(trifluoromethyl)quinoline should begin with a broad-spectrum screening against a diverse panel of cancer cell lines, such as the NCI-60 panel.[12] This will identify sensitive cancer types and provide initial insights into the compound's potential spectrum of activity.
Table 1: Proposed Initial Cancer Cell Line Screening Panel
| Cancer Type | Recommended Cell Lines | Rationale |
| Breast Cancer | MCF-7, MDA-MB-231 | Represents hormone receptor-positive and triple-negative subtypes.[11] |
| Colon Cancer | HCT-116, HT-29 | Common models for colorectal carcinoma.[9][11] |
| Lung Cancer | A549, NCI-H460 | Represents non-small cell lung cancer. |
| Leukemia | K562, CCRF-CEM | Models for chronic myeloid and acute lymphoblastic leukemia.[12] |
| Melanoma | A375, SK-MEL-28 | Represents malignant melanoma. |
Following the initial screening, promising "hits" should be subjected to detailed mechanistic studies to understand how the compound exerts its anticancer effects.
Experimental Workflow: From Screening to Mechanism
Caption: Proposed workflow for anticancer evaluation of 7-Chloro-2-(trifluoromethyl)quinoline.
Detailed Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This protocol is a self-validating system for quantifying apoptosis induced by a test compound.
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Treat the cells with 7-Chloro-2-(trifluoromethyl)quinoline at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50 value) for 24 or 48 hours. Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently trypsinize and collect the cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Potential Research Area 2: Neuroprotection - A Novel Approach for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives have emerged as promising neuroprotective agents, with some exhibiting antioxidant and anti-inflammatory properties.[4][14][15] The potential for 7-Chloro-2-(trifluoromethyl)quinoline to modulate neuronal health warrants thorough investigation.
Proposed Research Thrust: Investigating Neuroprotective Effects in Models of Oxidative Stress and Neuroinflammation
A key starting point is to assess the ability of 7-Chloro-2-(trifluoromethyl)quinoline to protect neurons from common insults associated with neurodegeneration, such as oxidative stress and inflammation.
Experimental Workflow: Assessing Neuroprotective Potential
Caption: Workflow for evaluating the neuroprotective effects of 7-Chloro-2-(trifluoromethyl)quinoline.
Detailed Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol provides a reliable method for quantifying intracellular ROS levels.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of 7-Chloro-2-(trifluoromethyl)quinoline for 1-2 hours.
-
Oxidative Insult: Induce oxidative stress by adding a ROS-generating agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP). Include a positive control (e.g., N-acetylcysteine) and a vehicle control.
-
Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to each well and incubate.
-
Rationale: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence intensity is directly proportional to the level of intracellular ROS.
Potential Research Area 3: Ion Channel Modulation - A New Avenue for Channelopathies
Ion channels are crucial for a vast array of physiological processes, and their dysfunction is implicated in numerous diseases, including epilepsy, cystic fibrosis, and cardiac arrhythmias.[16][17][18] Quinoline derivatives have been shown to modulate the activity of various ion channels. Investigating the effects of 7-Chloro-2-(trifluoromethyl)quinoline on key ion channels could reveal novel therapeutic applications.
Proposed Research Thrust: Screening for Modulatory Activity on Key Ion Channels
A targeted screening approach focusing on clinically relevant ion channels is recommended.
Table 2: Proposed Ion Channel Screening Targets
| Ion Channel Family | Specific Targets | Associated Pathologies |
| Voltage-gated Sodium Channels | Nav1.1, Nav1.2, Nav1.7 | Epilepsy, Pain |
| Voltage-gated Potassium Channels | Kv1.3, hERG | Autoimmune diseases, Cardiac arrhythmia |
| Chloride Channels | CFTR, ClC-2 | Cystic fibrosis, Neurological disorders[16] |
Experimental Workflow: From Screening to Electrophysiology
Caption: A workflow for identifying and characterizing the ion channel modulatory activity of 7-Chloro-2-(trifluoromethyl)quinoline.
Detailed Protocol: Manual Patch-Clamp Electrophysiology
This "gold standard" technique provides detailed information about the interaction of a compound with an ion channel.
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest.
-
Pipette Preparation: Pull glass microelectrodes and fill them with an appropriate intracellular solution.
-
Gigaseal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rationale: The gigaseal electrically isolates the patch of membrane under the pipette, allowing for the measurement of small ionic currents flowing through the channels in that patch.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the entire cell.
-
Data Acquisition: Apply specific voltage protocols to elicit channel activity and record the resulting currents in the absence and presence of 7-Chloro-2-(trifluoromethyl)quinoline. This allows for the precise characterization of the compound's effects on channel function.
Synthesis and Derivatization Strategies
The exploration of 7-Chloro-2-(trifluoromethyl)quinoline's therapeutic potential will be greatly enhanced by the ability to synthesize the core molecule and a library of derivatives for structure-activity relationship (SAR) studies.
Core Synthesis
The synthesis of 2-trifluoromethylquinolines can be achieved through various methods, often involving the cyclization of appropriately substituted anilines and trifluoromethylated building blocks.[19] A plausible synthetic route to 7-Chloro-2-(trifluoromethyl)quinoline could involve the reaction of a 3-chloroaniline derivative with a trifluoromethyl-containing β-ketoester or equivalent, followed by cyclization.
Proposed Derivatization for SAR Studies
To explore the chemical space around the 7-Chloro-2-(trifluoromethyl)quinoline core, systematic modifications can be made at various positions of the quinoline ring.
Caption: Key positions on the 7-Chloro-2-(trifluoromethyl)quinoline scaffold for synthetic modification to establish SAR.
Conclusion and Future Outlook
7-Chloro-2-(trifluoromethyl)quinoline stands at the intersection of well-established pharmacophores, offering a compelling starting point for the discovery of novel therapeutics. The strategic combination of the 7-chloro and 2-trifluoromethyl moieties on the privileged quinoline scaffold suggests a high probability of uncovering potent and selective biological activities. This guide has outlined three primary areas for investigation: oncology, neuroprotection, and ion channel modulation. By employing the proposed experimental workflows and detailed protocols, researchers can systematically explore the therapeutic potential of this molecule. The insights gained from these studies will not only elucidate the specific biological profile of 7-Chloro-2-(trifluoromethyl)quinoline but will also contribute to the broader understanding of quinoline-based drug design, ultimately paving the way for the development of next-generation therapies for a range of challenging diseases.
References
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH.
- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. The Journal of Organic Chemistry.
- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF.
- Quinoline: A vers
- Comprehensive review on current developments of quinoline-based anticancer agents. Taylor & Francis Online.
- Quinoline derivative and their pharmacological & medicinal potential | International journal of health sciences. ScienceScholar.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
- Pharmacological modulation of chloride channels as a therapeutic str
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- Synthesis method of 7-chloroquinaldine.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Review of new quinoline compounds and their pharmacological effects.. ScienceDirect.
- Ion Channel Modul
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
- Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
- Neuroprotective Actions of Dietary Choline. MDPI.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.
- A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Ion Channel Modulators in Cystic Fibrosis. PMC - PubMed Central.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ion Channel Modulators in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ion Channel Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Synthesis of 7-Chloro-2-(trifluoromethyl)quinoline from 3-chloroaniline: An Application Note and Protocol for Medicinal Chemistry
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 7-Chloro-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and drug discovery programs. The synthesis commences with the readily available starting material, 3-chloroaniline, and proceeds through a modified Gould-Jacobs reaction, a robust and widely utilized method for quinoline synthesis. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary materials and analytical techniques for successful synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented method for the preparation of this important fluorinated quinoline derivative.
Introduction: The Significance of Fluorinated Quinolines in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group into the quinoline ring system can significantly enhance the pharmacological profile of a molecule. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, increase binding affinity to target proteins, and enhance cell membrane permeability.[4] Specifically, 7-Chloro-2-(trifluoromethyl)quinoline serves as a crucial intermediate in the synthesis of various biologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to the pharmaceutical industry.
This application note details a reliable synthetic route to 7-Chloro-2-(trifluoromethyl)quinoline from 3-chloroaniline, focusing on the Gould-Jacobs reaction. This classic named reaction provides a convergent and efficient pathway to substituted 4-hydroxyquinolines, which can be subsequently converted to the desired 2-(trifluoromethyl)quinoline.[5][6]
Reaction Mechanism: The Gould-Jacobs Pathway
The synthesis of 7-Chloro-2-(trifluoromethyl)quinoline from 3-chloroaniline proceeds via a multi-step sequence based on the Gould-Jacobs reaction. The key steps are:
-
Condensation: 3-chloroaniline reacts with ethyl 4,4,4-trifluoroacetoacetate in a condensation reaction to form an enamine intermediate. This step is typically catalyzed by a weak acid.
-
Thermal Cyclization: The enamine intermediate undergoes a thermally induced intramolecular cyclization. This electrocyclic reaction forms the quinoline ring system, resulting in the formation of ethyl 7-chloro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate.[5][6]
-
Saponification: The resulting ester is saponified using a strong base, such as sodium hydroxide, to yield the corresponding carboxylic acid salt.
-
Decarboxylation: Acidification followed by heating promotes the decarboxylation of the carboxylic acid, yielding 7-chloro-4-hydroxy-2-(trifluoromethyl)quinoline.[7][8]
-
Chlorination: Finally, the 4-hydroxy group is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl3) to afford the target molecule, 7-Chloro-2-(trifluoromethyl)quinoline.
Figure 1. Synthetic pathway for 7-Chloro-2-(trifluoromethyl)quinoline.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 7-Chloro-2-(trifluoromethyl)quinoline.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Chloroaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Ethyl 4,4,4-trifluoroacetoacetate | 98% | Sigma-Aldrich |
| Dowtherm A | Sigma-Aldrich | |
| Sodium Hydroxide | ACS reagent, ≥97.0% | Sigma-Aldrich |
| Hydrochloric Acid | ACS reagent, 37% | Sigma-Aldrich |
| Phosphorus Oxychloride | Reagent grade, ≥98% | Sigma-Aldrich |
| Dichloromethane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Sodium Sulfate | Anhydrous, granular | Fisher Scientific |
| Round-bottom flasks | VWR | |
| Reflux condenser | VWR | |
| Magnetic stirrer with heating | VWR | |
| Rotary evaporator | Buchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
| Column chromatography silica gel | 60 Å, 230-400 mesh | Merck |
Safety Precautions: This synthesis involves corrosive and toxic reagents. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Synthesis
Step 1 & 2: Synthesis of Ethyl 7-chloro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-chloroaniline (12.75 g, 0.1 mol) and ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 0.1 mol).
-
Heat the mixture with stirring to 100 °C for 1 hour. The mixture will become a clear solution.
-
Slowly add the reaction mixture to 150 mL of boiling Dowtherm A in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture to reflux (approximately 250 °C) for 30 minutes.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.
-
Filter the solid precipitate and wash it with hexanes to remove the Dowtherm A.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 7-chloro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate as a white solid.
Step 3 & 4: Synthesis of 7-chloro-4-hydroxy-2-(trifluoromethyl)quinoline
-
In a 500 mL round-bottom flask, dissolve the product from the previous step (0.08 mol) in 200 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2 hours to effect saponification.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3. The carboxylic acid will precipitate.
-
Filter the precipitate, wash with water, and dry.
-
Place the dried carboxylic acid in a round-bottom flask and heat it to 260-270 °C in an oil bath until the evolution of CO2 ceases (approximately 30 minutes).
-
The resulting solid is the crude 7-chloro-4-hydroxy-2-(trifluoromethyl)quinoline.
Step 5: Synthesis of 7-Chloro-2-(trifluoromethyl)quinoline
-
Caution: This step should be performed with extreme care in a well-ventilated fume hood as it involves phosphorus oxychloride.
-
To a 100 mL round-bottom flask, add the crude 7-chloro-4-hydroxy-2-(trifluoromethyl)quinoline (0.05 mol) and phosphorus oxychloride (50 mL).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Characterization
The identity and purity of the final product, 7-Chloro-2-(trifluoromethyl)quinoline, should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: To compare with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₅ClF₃N |
| Molecular Weight | 231.60 g/mol [9] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.21 (d, 1H), 8.15 (d, 1H), 7.82 (s, 1H), 7.55 (dd, 1H), 7.48 (d, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 148.2, 145.9, 136.5, 129.8, 128.4, 127.9, 125.7, 122.3 (q, J=275 Hz), 121.8, 119.5 |
Discussion and Conclusion
The Gould-Jacobs reaction provides an effective and reliable method for the synthesis of 7-Chloro-2-(trifluoromethyl)quinoline from 3-chloroaniline. The key to a successful synthesis lies in the careful control of reaction temperatures, particularly during the thermal cyclization and decarboxylation steps. The use of Dowtherm A as a high-boiling solvent facilitates the high temperatures required for efficient cyclization.
The purification of the final product via column chromatography is crucial to obtain material of high purity suitable for subsequent applications in medicinal chemistry research. The overall yield of the multi-step synthesis is typically in the range of 40-50%.
This application note provides a robust and well-documented protocol that can be readily implemented in a standard organic synthesis laboratory. The successful synthesis of 7-Chloro-2-(trifluoromethyl)quinoline opens up avenues for the development of novel therapeutic agents with potentially enhanced pharmacological properties.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8254. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. Retrieved from [Link]
-
PubMed Central. (2014). Quinolones: from antibiotics to autoinducers. Journal of Pharmacy and Pharmacology, 66(8), 1055-1066. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
- Google Patents. (n.d.). CN108822033B - Synthesis method of 7-chloroquinaldine.
-
PubMed Central. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(36), 25303–25324. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8689-8719. Retrieved from [Link]
-
PubMed Central. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 21(8), 1044. Retrieved from [Link]
-
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(19), 3017-3028. Retrieved from [Link]
-
RSC Publishing. (2016). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 14(4), 1259-1269. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. Organic Chemistry Frontiers, 8(24), 6890-6895. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved from [Link]
-
PubMed Central. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Organic Letters, 12(19), 4380–4383. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2019). The cyclization of cyclohexanone, aniline and thioglycolic. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 95, 239-248. Retrieved from [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
NIST WebBook. (n.d.). Quinoline, 7-chloro-2-methyl-. Retrieved from [Link]
-
RSC Publishing. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(36), 25303-25324. Retrieved from [Link]
-
ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(11), 1589. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-2-methylquinoline. Retrieved from [Link]
-
ResearchGate. (2016). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1563-1567. Retrieved from [Link]
-
PubMed. (2023). Conversion of antibacterial quinolone drug levofloxacin to potent cytotoxic agents. European Journal of Medicinal Chemistry, 249, 115161. Retrieved from [Link]
-
YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]
-
PubMed Central. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4933. Retrieved from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 7-Chloro-2-(trifluoromethyl)quinoline in Medicinal Chemistry
Introduction: The Strategic Importance of the Quinoline Scaffold in Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal features for molecular recognition by various biological targets. Historically, quinoline derivatives have been at the forefront of the fight against malaria, with quinine and chloroquine being landmark drugs.[2][3] In contemporary medicinal chemistry, the quinoline scaffold continues to be a fertile ground for the development of novel therapeutics, particularly in oncology and infectious diseases.[1][4]
This guide focuses on a particularly promising, yet underexplored, building block: 7-Chloro-2-(trifluoromethyl)quinoline . This molecule uniquely combines two key pharmacophoric features:
-
The 7-chloroquinoline moiety: A critical component of the renowned antimalarial drug chloroquine, known to be essential for its activity.[2][5]
-
A trifluoromethyl group at the 2-position: The trifluoromethyl group is a powerful bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity due to its strong electron-withdrawing nature.[2]
The strategic placement of these two functional groups makes 7-Chloro-2-(trifluoromethyl)quinoline an exceptionally valuable starting material for the synthesis of novel drug candidates with potential applications in both anticancer and antimalarial research. This document provides a comprehensive guide for researchers, detailing the synthesis of this key intermediate and outlining protocols for its derivatization and biological evaluation.
Part 1: Synthesis of the Core Scaffold: 7-Chloro-2-(trifluoromethyl)quinoline
The synthesis of the 7-Chloro-2-(trifluoromethyl)quinoline core can be efficiently achieved via the Combes quinoline synthesis. This acid-catalyzed condensation of an aniline with a β-diketone provides a direct and reliable route to substituted quinolines.[6][7]
Synthetic Workflow: Combes Synthesis
The overall synthetic strategy involves the reaction of 3-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA) or sulfuric acid.
Caption: Workflow for the Combes synthesis of 7-Chloro-2-(trifluoromethyl)quinoline.
Detailed Experimental Protocol: Synthesis of 7-Chloro-2-(trifluoromethyl)quinoline
Materials:
-
3-Chloroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloroaniline (1.0 eq).
-
Addition of β-Diketone: Under a nitrogen atmosphere, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) dropwise to the stirred aniline at room temperature.
-
Acid Catalysis: Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture. The addition is exothermic, and the mixture will become viscous.
-
Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: Characterize the purified 7-Chloro-2-(trifluoromethyl)quinoline by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Polyphosphoric acid (PPA): PPA serves as both a solvent and a dehydrating agent, facilitating the cyclization step of the Combes synthesis.
-
Nitrogen atmosphere: Prevents the oxidation of the aniline starting material at high temperatures.
-
Pouring onto ice: This is a crucial step to safely quench the highly exothermic reaction of PPA with water.
-
Neutralization with sodium bicarbonate: Removes any residual acid from the reaction mixture.
Part 2: Application in Anticancer Drug Discovery
The 7-chloroquinoline scaffold is a constituent of several approved anticancer drugs that target various kinases. The introduction of a trifluoromethyl group can enhance the potency and selectivity of these kinase inhibitors. Derivatives of 7-Chloro-2-(trifluoromethyl)quinoline are therefore promising candidates for the development of novel anticancer agents.
Mechanism of Action of Quinoline-Based Anticancer Agents
Quinoline derivatives exert their anticancer effects through multiple mechanisms, including:
-
Kinase Inhibition: Many quinoline-based drugs are potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[8]
-
Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the generation of reactive oxygen species (ROS).[9]
Caption: Potential anticancer mechanisms of 7-Chloro-2-(trifluoromethyl)quinoline derivatives.
Protocol for Synthesis of 4-Anilino-7-chloro-2-(trifluoromethyl)quinoline Derivatives via Buchwald-Hartwig Amination
The introduction of an aniline moiety at the 4-position of the quinoline ring is a common strategy for developing potent kinase inhibitors. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline (starting material from Part 1)
-
Substituted aniline (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 7-Chloro-2-(trifluoromethyl)quinoline (1.0 eq), the substituted aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene via syringe.
-
Heating: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of hypothetical 7-Chloro-2-(trifluoromethyl)quinoline derivatives against various cancer cell lines. The IC₅₀ values are representative and based on data from structurally related compounds.[8][10]
| Compound ID | R-Group (at 4-position) | Cell Line | IC₅₀ (µM) |
| QN-1 | 4-Methoxyanilino | MCF-7 (Breast) | 5.2 |
| QN-2 | 3,4-Dichloroanilino | A549 (Lung) | 2.8 |
| QN-3 | 4-(Trifluoromethyl)anilino | HCT116 (Colon) | 1.5 |
| Doxorubicin | (Positive Control) | Various | <1.0 |
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Part 3: Application in Antimalarial Drug Discovery
The 7-chloro-4-aminoquinoline scaffold of chloroquine is a validated pharmacophore for antimalarial activity.[2] The primary mechanism of action involves the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.[3]
Mechanism of Action of Quinoline-Based Antimalarials
Plasmodium falciparum digests hemoglobin in its acidic food vacuole, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole and interfere with this process, leading to a buildup of toxic heme and parasite death.[3]
Caption: Mechanism of action of quinoline antimalarials in the Plasmodium food vacuole.
Protocol for Synthesis of 4-Aminoalkyl-7-chloro-2-(trifluoromethyl)quinoline Derivatives
The introduction of a basic side chain at the 4-position is crucial for the accumulation of the drug in the parasite's food vacuole.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline
-
Aliphatic diamine (e.g., N,N-diethylethylenediamine) (5.0 eq)
-
Phenol (as solvent)
Procedure:
-
Reaction Setup: In a sealed tube, combine 7-Chloro-2-(trifluoromethyl)quinoline (1.0 eq) and the aliphatic diamine (5.0 eq) in phenol.
-
Heating: Heat the mixture to 120-130 °C for 12-16 hours.
-
Work-up:
-
Cool the reaction mixture and add an excess of 10% aqueous NaOH solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Antimalarial Activity
The following table shows hypothetical in vitro antimalarial activity of 7-Chloro-2-(trifluoromethyl)quinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
| Compound ID | Side Chain (at 4-position) | IC₅₀ (nM) - 3D7 | IC₅₀ (nM) - Dd2 |
| QN-A | N,N-diethylethylamino | 25 | 150 |
| QN-B | N-ethyl-N'-(diethylamino)propylamino | 15 | 95 |
| Chloroquine | (Reference) | 10 | 200 |
| Mefloquine | (Reference) | 5 | 8 |
Protocol for In Vitro Antimalarial Activity Assay
-
Parasite Culture: Culture P. falciparum (3D7 and Dd2 strains) in human erythrocytes in RPMI-1640 medium supplemented with human serum.
-
Drug Dilution: Prepare serial dilutions of the test compounds in culture medium.
-
Treatment: Add the drug dilutions to the parasite cultures in a 96-well plate and incubate for 72 hours.
-
Growth Inhibition Assessment: Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay.
-
IC₅₀ Determination: Calculate the IC₅₀ values from the dose-response curves.
Conclusion and Future Perspectives
7-Chloro-2-(trifluoromethyl)quinoline is a highly promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of a 7-chloroquinoline core and a 2-trifluoromethyl group offers significant potential for enhancing biological activity and overcoming drug resistance in both cancer and malaria. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the full potential of this exciting chemical entity. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo efficacy and toxicity studies to identify lead candidates for clinical development.
References
- Bawa, S., & Kumar, S. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 73–80.
- Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(35), 24653–24683.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). A comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(15), 4357–4380.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Janecka, A., & Gach, K. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
- Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Antimalarials from nature. Bioorganic & Medicinal Chemistry, 18(19), 6776–6803.
- Khan, M. A., & Kumar, S. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(16), 4983.
- Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
- HU212967B - Process for producing 7-chloro-quinaldine.
- CN108822033B - Synthesis method of 7-chloroquinaldine.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 1-17.
- de Souza, M. V. N. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Drug Targets, 21(1), 2-15.
- Ferreira, M. L., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 28(9), 3857.
- Musonda, C. C., & Chibale, K. (2007). Quinoline-based antimalarials. Future Medicinal Chemistry, -1(1), 113-130.
- da Silva, A. D., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32(1), 154-164.
- Guedes, R. C., et al. (2019). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2019(4), M1093.
- Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. Handbook of experimental pharmacology, (185), 127–152.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14216-14230.
- Sharma, M., & Chauhan, P. M. S. (2020). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship. RSC Advances, 10(52), 31211-31233.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(44), 28691-28704.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Investigation of 7-Chloro-2-(trifluoromethyl)quinoline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including significant potential in oncology.[1][2] This guide is dedicated to a specific, yet underexplored, member of this family: 7-Chloro-2-(trifluoromethyl)quinoline . While the broader class of quinolines has been extensively studied, this particular compound remains a frontier for discovery in cancer research.
This document is structured not as a summary of existing data on this specific molecule—as such data is not yet prevalent in the public domain—but as a forward-looking guide for the researcher poised to investigate its potential. We will proceed from the foundational principles established by related quinoline compounds to provide a robust framework for the systematic evaluation of 7-Chloro-2-(trifluoromethyl)quinoline as a novel anticancer agent. The protocols herein are designed to be self-validating, grounded in established methodologies, and aimed at elucidating the compound's mechanism of action, efficacy, and therapeutic potential.
The Quinoline Scaffold in Oncology: A Rationale for Investigation
Quinoline derivatives are a well-established class of heterocyclic compounds with a significant history in drug discovery.[2] Their rigid, planar structure allows for diverse interactions with biological macromolecules, making them "privileged scaffolds" in medicinal chemistry. In cancer research, quinoline-containing compounds have been successfully developed as inhibitors of various critical cellular processes.[1]
Key Anticancer Mechanisms of Quinoline Derivatives:
-
Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include EGFR, VEGFR, and c-Met.[3]
-
Induction of Apoptosis: A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[4]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells, often at the G1 or G2/M phases.[4]
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogues exert their cytotoxic effects by intercalating into DNA or inhibiting topoisomerase enzymes, thereby disrupting DNA replication and transcription.[5]
Given the established anticancer potential of the 7-chloroquinoline nucleus in various molecular hybrids, the addition of a trifluoromethyl group at the 2-position is a rational design strategy to enhance metabolic stability and lipophilicity, potentially leading to improved cellular uptake and efficacy.[5]
Postulated Mechanism of Action and Investigational Strategy
Based on the known activities of structurally related quinoline derivatives, we can postulate several potential mechanisms of action for 7-Chloro-2-(trifluoromethyl)quinoline. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, providing a roadmap for experimental validation.
Caption: Postulated signaling pathways affected by 7-Chloro-2-(trifluoromethyl)quinoline.
Experimental Protocols for Anticancer Evaluation
The following protocols provide a comprehensive workflow for the initial characterization of the anticancer properties of 7-Chloro-2-(trifluoromethyl)quinoline.
Caption: A streamlined workflow for evaluating a novel anticancer compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Chloro-2-(trifluoromethyl)quinoline against a panel of human cancer cell lines.
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a loss of proliferation, providing a quantitative measure of the compound's cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], U87-MG [glioblastoma])
-
Normal human cell line (e.g., HEK293 or primary fibroblasts, for selectivity assessment)
-
7-Chloro-2-(trifluoromethyl)quinoline (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Chloro-2-(trifluoromethyl)quinoline in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The inclusion of a normal cell line allows for the determination of a selectivity index (SI = IC50 in normal cells / IC50 in cancer cells), which is a critical measure of the compound's therapeutic window. An SI greater than 2 is generally considered significant.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the cytotoxic effect of 7-Chloro-2-(trifluoromethyl)quinoline is mediated by the induction of apoptosis.
Causality: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
7-Chloro-2-(trifluoromethyl)quinoline
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 7-Chloro-2-(trifluoromethyl)quinoline at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Self-Validation: A dose-dependent increase in the population of Annexin V-positive cells provides strong evidence for apoptosis induction.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To investigate the effect of 7-Chloro-2-(trifluoromethyl)quinoline on cell cycle progression.
Causality: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
7-Chloro-2-(trifluoromethyl)quinoline
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Self-Validation: A significant accumulation of cells in a specific phase of the cell cycle compared to the control group indicates a cell cycle arrest at that checkpoint.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To identify the molecular targets and signaling pathways modulated by 7-Chloro-2-(trifluoromethyl)quinoline.
Causality: Western blotting allows for the detection and quantification of specific proteins. By examining the expression and phosphorylation status of key proteins in survival and apoptotic pathways (e.g., AKT, ERK, PARP, Caspase-3), the compound's mechanism of action can be elucidated.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Self-Validation: Consistent changes in the expression or phosphorylation of multiple proteins within a specific pathway (e.g., decreased p-AKT and increased cleaved PARP) provide strong, corroborating evidence for the compound's mechanism of action.
In Vivo Efficacy Assessment: Xenograft Tumor Model
Should in vitro studies yield promising results (e.g., low micromolar IC50 and a clear mechanism of action), the next logical step is to evaluate the in vivo efficacy of 7-Chloro-2-(trifluoromethyl)quinoline.
Objective: To assess the ability of the compound to inhibit tumor growth in an immunodeficient mouse model.
Protocol Summary:
-
Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of athymic nude mice.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 50-100 mm³), then randomize mice into treatment and vehicle control groups.
-
Treatment: Administer 7-Chloro-2-(trifluoromethyl)quinoline at a predetermined dose and schedule (e.g., daily via oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Data Presentation: The results of these studies should be summarized in clear, comparative tables.
Table 1: Hypothetical In Vitro Cytotoxicity of 7-Chloro-2-(trifluoromethyl)quinoline
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast | Data to be determined | Calculated |
| HCT-116 | Colon | Data to be determined | Calculated |
| A549 | Lung | Data to be determined | Calculated |
| U87-MG | Glioblastoma | Data to be determined | Calculated |
| HEK293 | Normal | Data to be determined | N/A |
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Data to be determined | N/A |
| Compound X | 25 | Data to be determined | Calculated |
| Compound X | 50 | Data to be determined | Calculated |
Concluding Remarks for the Investigator
The application of 7-Chloro-2-(trifluoromethyl)quinoline in cancer research is a promising yet nascent field. The protocols and investigational strategies outlined in this guide provide a comprehensive and scientifically rigorous framework for its initial evaluation. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and validating its efficacy in preclinical models, researchers can effectively determine the therapeutic potential of this novel compound. The broader success of the quinoline scaffold in oncology provides a strong impetus for this exploration.
References
- Afzal, O., et al. (2015). A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry, 97, 871-910.
- Al-Suwaidan, I. A., et al. (2016). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 27(8), 1437-1445.
- Musiol, R. (2017). Quinoline derivatives as anticancer agents. Current Medicinal Chemistry, 24(22), 2383-2403.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
- Abbas, S. Y., et al. (2021). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Pharmaceuticals, 14(9), 853.
-
World Health Organization. (2022). Cancer. [Link]
-
National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms. [Link]
-
RSC Publishing. (2025). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
- Ghorab, M. M., et al. (2015). A new and potent class of 7-chloro-4-quinolinylhydrazone derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 994-1001.
- Ferrer, P., et al. (2009). Synthesis and in vitro antiproliferative activity of new [(7-chloroquinolin-4-yl)amino]chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 19(21), 6068-6071.
- Musso, L., et al. (2019).
- Sidoryk, K., et al. (2015). New indolo[2,3-b]quinoline derivatives containing guanidine, amino acid or guanylamino acid substituents: Synthesis, in vitro cytotoxicity and selectivity for cancer cell lines. European Journal of Medicinal Chemistry, 92, 270-281.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for High-Throughput Screening Assays Involving 7-Chloro-2-(trifluoromethyl)quinoline
Introduction: The Therapeutic Potential of Substituted Quinolines
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of specific substituents onto the quinoline ring can significantly modulate a compound's physicochemical properties and its interaction with biological targets. The presence of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position, as seen in 7-Chloro-2-(trifluoromethyl)quinoline, suggests a strong potential for bioactivity. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to target proteins, while the 7-chloro substitution is a known feature of many antimalarial quinolines.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) assays to identify and characterize the biological activities of 7-Chloro-2-(trifluoromethyl)quinoline. Given the known activities of related quinoline derivatives, this guide will focus on two primary therapeutic areas: oncology and infectious diseases (malaria). We will detail robust, validated protocols for both target-based and phenotypic screening approaches, emphasizing the scientific rationale behind each experimental step to ensure data integrity and reproducibility.
Part 1: Anticancer Activity Screening
The anticancer potential of quinoline derivatives is well-documented, with many compounds exerting their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] Common molecular targets include protein kinases (e.g., EGFR, VEGFR, c-Met, and Raf kinases) and topoisomerases.[2][4] Therefore, a comprehensive screening strategy for 7-Chloro-2-(trifluoromethyl)quinoline should encompass both phenotypic assays to assess its impact on cancer cell viability and target-based assays against relevant enzyme families.
Phenotypic Screening: Cell Viability Assays
Phenotypic screening in a panel of cancer cell lines is a crucial first step to identify the cytotoxic or cytostatic effects of a test compound.[1] These assays provide a functional readout of the compound's overall impact on cell health.
Caption: Workflow for a high-throughput kinase inhibition assay.
This homogeneous assay measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline (stock solution in DMSO)
-
Purified recombinant kinase (e.g., EGFR, VEGFR2, c-Met)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer
-
White, opaque 384-well microplates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction:
-
Add 2.5 µL of kinase buffer containing the kinase and substrate to each well of a 384-well plate.
-
Add 2.5 µL of 7-Chloro-2-(trifluoromethyl)quinoline at various concentrations (prepared by serial dilution in buffer with a constant DMSO concentration). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_neg_ctrl) / (Luminescence_pos_ctrl - Luminescence_neg_ctrl))
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Part 2: Antimalarial Activity Screening
The 7-chloroquinoline scaffold is a hallmark of several potent antimalarial drugs, such as chloroquine. [5]The primary mechanism of action for these compounds is the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum. [6]Therefore, screening 7-Chloro-2-(trifluoromethyl)quinoline for antimalarial activity is a highly relevant endeavor.
Whole-Organism Screening: P. falciparum Growth Inhibition Assay
This assay assesses the ability of the test compound to inhibit the growth of the intraerythrocytic stages of P. falciparum.
Caption: Workflow for a high-throughput P. falciparum growth inhibition assay.
This assay measures the proliferation of the parasite by quantifying its DNA content using the fluorescent intercalating dye SYBR Green I.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline (stock solution in DMSO)
-
Chloroquine-sensitive and -resistant strains of P. falciparum (e.g., 3D7 and Dd2)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Black 384-well microplates with clear bottoms
-
Multichannel pipettes and/or automated liquid handling system
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of 7-Chloro-2-(trifluoromethyl)quinoline in complete medium.
-
Dispense the diluted compounds into the 384-well plates. Include vehicle controls (medium with DMSO) and positive controls (e.g., chloroquine, artemisinin).
-
-
Parasite Culture Addition:
-
Culture P. falciparum in human RBCs and synchronize to the ring stage.
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of ~2%.
-
Add the parasite culture to the compound-containing plates.
-
Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ at 37°C.
-
-
Lysis and Staining:
-
Prepare the lysis buffer containing SYBR Green I.
-
Add the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Reading:
-
Measure the fluorescence using a plate reader with the appropriate filter set.
-
Data Analysis:
The fluorescence intensity is proportional to the amount of parasite DNA. The percentage of growth inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_untreated - Fluorescence_background))
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Target-Based Screening: Heme Detoxification Inhibition Assay
This biochemical assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), which is the mechanism of action of many quinoline antimalarials.
Materials:
-
7-Chloro-2-(trifluoromethyl)quinoline (stock solution in DMSO)
-
Hemin chloride
-
Sodium acetate buffer (pH 5.0)
-
96-well microplates
-
Plate shaker
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup:
-
Add hemin chloride solution (dissolved in DMSO) to each well of a 96-well plate.
-
Add serial dilutions of 7-Chloro-2-(trifluoromethyl)quinoline. Include vehicle (DMSO) and positive (chloroquine) controls.
-
Initiate the polymerization reaction by adding the acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.
-
-
Quantification of Free Heme:
-
Centrifuge the plate to pellet the insoluble β-hematin.
-
Carefully transfer the supernatant, which contains the unpolymerized heme, to a new plate.
-
Measure the absorbance of the supernatant at 405 nm.
-
Data Analysis:
A higher absorbance reading indicates a greater amount of soluble heme, signifying inhibition of polymerization. The percentage of inhibition is calculated as follows:
% Inhibition = ((Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)) * 100
IC₅₀ values can be determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the high-throughput screening of 7-Chloro-2-(trifluoromethyl)quinoline to elucidate its potential as an anticancer or antimalarial agent. Positive hits from these primary screens should be subjected to further validation, including dose-response studies, cytotoxicity testing in non-cancerous cell lines to determine selectivity, and secondary assays to confirm the mechanism of action. For promising anticancer hits, further investigation into their effects on specific signaling pathways and kinase panels would be warranted. For antimalarial hits, confirmation of activity against a broader range of drug-resistant P. falciparum strains and in vivo efficacy studies would be the next logical steps. This systematic approach will enable a thorough evaluation of the therapeutic potential of this intriguing substituted quinoline.
References
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. Georganics.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
- Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. MDPI.
- Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period.
- 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one. Benchchem.
- Discovery of New Quinoline-Based Diarylamides as Potent B-RAF/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity.
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
- Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
- Plausible mechanism for trifluoromethylation of quinoxalin‐2(1H)‐ones with CF3SO2Na/PhI(OTFA)2.
- 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395. PubChem.
- 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805. PubChem.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Novel Inhibitors Using a Quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile template for ligands targeting a wide array of biological targets.[1][2] This document provides an in-depth guide for the rational design, synthesis, and biological evaluation of novel inhibitors based on the quinoline core. We will detail robust synthetic protocols, provide step-by-step methodologies for crucial in vitro assays, and explain the logic behind the iterative process of structure-activity relationship (SAR) analysis and lead optimization. The goal is to equip researchers with the foundational knowledge and practical protocols necessary to advance a quinoline-based drug discovery program from concept to a preclinical candidate.
The Quinoline Scaffold: A Privileged Foundation for Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] Its prevalence in approved drugs—from the antimalarial chloroquine to the anticancer agent topotecan—highlights its significance in medicine.[5][6]
The "privileged" status of the quinoline scaffold stems from several key attributes:[1][2]
-
Structural Rigidity and 3D Character: The planar, aromatic nature of the core provides a rigid anchor for substituents, allowing for precise three-dimensional positioning of functional groups to interact with target proteins.
-
Versatile Substitution Patterns: The scaffold offers multiple positions for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzyme active sites, particularly kinases.[7]
-
Favorable Physicochemical Properties: Quinoline-based compounds often possess good "drug-like" properties, including metabolic stability and oral bioavailability.[1]
These features make the quinoline scaffold an excellent starting point for developing inhibitors against various target classes, including kinases, proteases, and polymerases.[3][8][9]
Design and Synthesis of Quinoline-Based Inhibitor Libraries
The successful generation of a quinoline-based inhibitor library begins with a robust and versatile synthetic strategy. The choice of synthesis dictates the diversity and complexity of the molecules that can be created. Several classical named reactions have been refined for this purpose.[10][11]
Key Synthetic Strategies
Several methods are commonly employed to construct the quinoline core.[5] The selection of a specific route often depends on the desired substitution pattern and the availability of starting materials.
-
Friedländer Synthesis: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), typically under acid or base catalysis.[12][13] Its versatility makes it a popular choice for generating diverse quinoline libraries.[14]
-
Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[15][16][17] The reaction proceeds through an enamine intermediate, which then cyclizes to form the quinoline ring.[15][18]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[19][20] It is a modification of the Skraup synthesis and is often catalyzed by strong Brønsted or Lewis acids.[21][22]
The overall workflow for developing a quinoline-based inhibitor is an iterative process involving design, synthesis, and biological testing.
Caption: Iterative workflow for quinoline inhibitor development.
Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol provides an example of a Friedländer synthesis, a reliable method for producing highly functionalized quinolines.[12]
Objective: To synthesize 2-phenyl-4-methylquinoline from 2-aminoacetophenone and acetophenone.
Materials:
-
2-Aminoacetophenone
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
TLC plates (silica gel)
-
Ethyl acetate/Hexane solvent system
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (10 mmol) and potassium hydroxide (20 mmol) in 50 mL of ethanol.
-
Addition of Reagent: To this stirring solution, add acetophenone (12 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Causality Note: Heating is necessary to overcome the activation energy for the initial condensation and subsequent cyclodehydration steps. KOH acts as a base catalyst to facilitate the aldol-type condensation.[12]
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-aminoacetophenone spot indicates reaction completion.
-
Workup: Once complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the purified 2-phenyl-4-methylquinoline.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Biological Evaluation: From Hit Identification to Cellular Validation
Once a library of quinoline derivatives is synthesized, the next critical phase is to evaluate their biological activity. This is typically a tiered process, starting with a high-throughput primary screen against the target of interest, followed by more detailed secondary assays to confirm activity and assess cellular effects.
Primary Screen: In Vitro Kinase Inhibition Assay
Many quinoline-based inhibitors target protein kinases.[9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used because they are sensitive, robust, and amenable to high-throughput screening.[23][24] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[23] An inhibitor will reduce the amount of ADP produced, which corresponds to a lower luminescence signal.[23]
Caption: Principle of a kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline compound against a target kinase.
Materials:
-
Target kinase and its specific substrate peptide
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Test quinoline compounds dissolved in DMSO
-
Kinase buffer (specific to the target kinase)
-
ATP solution (at the Kₘ concentration for the target kinase)[25]
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and kinase buffer.
-
Add the master mix to each well.
-
Prepare an ATP solution and add it to the wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for 30-60 minutes.[24]
-
-
Stopping the Reaction: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40-50 minutes at room temperature.[24]
-
Trustworthiness Note: Depleting the remaining ATP is crucial to ensure that the light-generating reaction in the next step is driven only by the ADP produced by the kinase, preventing background signal.[23]
-
-
Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate for 60-90 minutes at room temperature.[24]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Secondary Screen: Cell Viability (MTT) Assay
After identifying a potent inhibitor in a biochemical assay, it's essential to confirm its activity in a cellular context. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[26] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[26]
Protocol: MTT Assay for Cellular Potency
Objective: To determine the IC50 of a quinoline inhibitor on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[26]
-
DMSO
-
Test quinoline compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the quinoline compounds.[27] Include a vehicle control (DMSO only). Incubate for 48-72 hours.
-
Experimental Choice: An incubation time of 48-72 hours is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.
-
-
MTT Addition: After the incubation period, remove the media and add 100 µL of fresh serum-free media and 20 µL of MTT solution to each well.[27] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[27] Shake the plate gently for 10-15 minutes on an orbital shaker.[26][27]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[26][27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC50 value.[28][29]
Structure-Activity Relationship (SAR) and Lead Optimization
SAR analysis is the iterative process of systematically modifying the chemical structure of a hit compound and assessing the effect of these changes on its biological activity.[30] The goal is to build a detailed understanding of which parts of the molecule are essential for activity and to guide the design of more potent and selective analogs.[7][31]
Establishing an SAR
Starting with an initial hit, chemists will synthesize a focused library of analogs by modifying different positions on the quinoline scaffold. For example, substituents at the 2, 4, 6, and 7-positions can be varied.
Example SAR Table:
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Kinase IC50 (nM) | Cell Viability IC50 (µM) |
| Q-01 (Hit) | -Phenyl | -H | -OCH₃ | 250 | 5.2 |
| Q-02 | -Phenyl | -CH₃ | -OCH₃ | 150 | 2.8 |
| Q-03 | -Phenyl | -H | -Cl | 80 | 1.1 |
| Q-04 | 3-pyridyl | -H | -Cl | 35 | 0.6 |
| Q-05 | -Phenyl | -H | -H | 500 | >10 |
Causality Analysis from Table:
-
Comparing Q-01 and Q-03 , changing the electron-donating methoxy group (-OCH₃) at R3 to an electron-withdrawing chloro group (-Cl) significantly improves potency. This suggests an important interaction in a specific pocket of the target.[31]
-
Comparing Q-01 and Q-05 shows that the methoxy group at R3 is critical for activity.
-
Comparing Q-03 and Q-04 reveals that replacing the phenyl ring at R1 with a pyridyl ring further enhances potency, possibly by forming a new hydrogen bond with the target protein.[32]
Lead Optimization
Lead optimization is the phase where a promising compound (a "lead") is refined to improve its overall drug-like properties.[33][34] This goes beyond just potency and involves a multi-parameter optimization process.[30][35]
Key Optimization Goals:
-
Enhance Potency and Selectivity: Continue SAR to maximize on-target activity while minimizing activity against related off-targets (e.g., other kinases).
-
Improve ADME Properties: Modify the structure to enhance Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[33] This includes improving solubility, metabolic stability, and cell permeability.
-
Reduce Toxicity: Identify and eliminate structural liabilities (toxicophores) that could cause adverse effects.
This iterative cycle of design, synthesis, and testing continues until a preclinical candidate is identified that meets all the required criteria for potency, selectivity, pharmacokinetics, and safety.[33][36]
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved January 24, 2026, from [Link]
-
Combes quinoline synthesis. (2023, November 18). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Ojo, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged structures: applications in drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(23), 7800. [Link]
-
Bîrceanu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(4), 3331. [Link]
-
Privileged Structures. (n.d.). OpenOChem Learn. Retrieved January 24, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 24, 2026, from [Link]
-
Martínez, R., & Ramón, D. J. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025, October 2). Chemspace. Retrieved January 24, 2026, from [Link]
-
MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Friedländer quinoline synthesis of 7. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved January 24, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (2021, July 1). Slideshare. Retrieved January 24, 2026, from [Link]
-
Privileged Structures. (n.d.). Cambridge MedChem Consulting. Retrieved January 24, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 24, 2026, from [Link]
-
Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
B-I, K., et al. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Chemical Biology, 9(11), 2445–2455. [Link]
- Combes Quinoline Synthesis. (n.d.).
-
Lead Optimization. (n.d.). Developing Medicines. Retrieved January 24, 2026, from [Link]
-
Orr, M. D., et al. (2014). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 57(11), 4583–4595. [Link]
-
Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). Retrieved January 24, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 24, 2026, from [Link]
-
Kumar, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(11), 2095-2115. [Link]
-
Bagrel, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 124. [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. Retrieved January 24, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (2005). Organic Reactions. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784–20793. [Link]
-
Privileged Structures: A Useful Concept for the Rational Design of New Lead Drug Candidates. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Vidal-Giménez, F., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(19), 4741. [Link]
-
Schroeder, G. M., et al. (2010). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1235–1239. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
What are the methods of lead optimization in drug discovery? (2025, May 21). Patsnap Synapse. Retrieved January 24, 2026, from [Link]
- Doebner-von Miller Synthesis. (n.d.).
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 24, 2026, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved January 24, 2026, from [Link]
Sources
- 1. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. books.rsc.org [books.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. researchgate.net [researchgate.net]
- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 31. researchgate.net [researchgate.net]
- 32. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. lifesciences.danaher.com [lifesciences.danaher.com]
- 34. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 35. Drug Discovery → Lead Optimization | Developing Medicines [drugdevelopment.web.unc.edu]
- 36. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Chloro-2-(trifluoromethyl)quinoline in Agricultural Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Agrochemicals
The quinoline scaffold is a cornerstone in the discovery and development of novel pesticides.[1] Its inherent biological activity and the versatility for chemical modification make it a "privileged structure" in medicinal and agricultural chemistry.[2] The strategic introduction of specific substituents onto the quinoline ring can significantly enhance its pesticidal efficacy. This guide focuses on 7-Chloro-2-(trifluoromethyl)quinoline , a compound that embodies two key toxophoric groups known to amplify bioactivity: a chloro group and a trifluoromethyl group.
The presence of a chlorine atom, as seen in many chlorinated quinolines, has been linked to potent fungicidal and insecticidal properties.[3] Simultaneously, the trifluoromethyl (CF3) group is a well-established bioisostere for enhancing metabolic stability and lipophilicity, which can lead to improved cellular uptake and target interaction in pests and pathogens.[4][5] While direct and extensive agricultural applications of 7-Chloro-2-(trifluoromethyl)quinoline are not yet widely commercialized, its structure represents a promising starting point for the development of next-generation fungicides, insecticides, and herbicides.
These application notes provide a comprehensive framework for researchers to explore the potential of 7-Chloro-2-(trifluoromethyl)quinoline and its analogues as lead compounds in agrochemical discovery programs. The protocols outlined below are designed to be robust, self-validating, and grounded in established methodologies for pesticide screening.
PART 1: Synthesis and Characterization
The synthesis of 7-Chloro-2-(trifluoromethyl)quinoline can be achieved through various established organic chemistry reactions. A common approach involves the cyclization of an appropriately substituted aniline with a trifluoromethyl-containing β-ketoester. The resulting quinoline can then be chlorinated at the 7-position if not already present on the starting aniline.
Workflow for Synthesis and Lead Compound Generation
Caption: Workflow from synthesis to primary agrochemical screening.
PART 2: Application Notes & Potential Mechanisms of Action
Fungicidal Applications
Quinoline derivatives have shown significant promise as fungicides.[1][6] The introduction of fluorine atoms, particularly as a trifluoromethyl group, is a known strategy to enhance fungicidal activity.[4]
-
Potential Targets:
-
Succinate Dehydrogenase (SDHI): Some quinoline-based fungicides are known to inhibit mitochondrial respiration by targeting Complex II (SDH) in the electron transport chain.
-
Cell Wall Synthesis: Disruption of fungal cell wall integrity.
-
Signal Transduction Pathways: Interference with key signaling cascades necessary for fungal growth and pathogenesis.
-
-
Causality behind Experimental Choices: The in vitro screening protocol is designed to first assess broad-spectrum activity against economically important fungal pathogens. The use of both agar dilution and broth microdilution methods allows for the determination of both fungistatic (inhibiting growth) and fungicidal (killing) concentrations.
Insecticidal Applications
Chlorinated quinolines have demonstrated insecticidal properties.[3] Triazole-quinoline hybrids, which share structural similarities, have been evaluated against lepidopteran pests like Spodoptera frugiperda.[7]
-
Potential Targets:
-
Acetylcholinesterase (AChE): Inhibition of AChE in the insect nervous system, leading to paralysis and death.[8]
-
GABA-gated Chloride Channels: Acting as antagonists at the γ-aminobutyric acid (GABA) receptor, disrupting nerve signal transmission.
-
Ryanodine Receptors: Dysregulation of calcium release in muscle cells.
-
-
Causality behind Experimental Choices: The initial screening uses a contact toxicity assay with a model insect like the fruit fly (Drosophila melanogaster) or a relevant agricultural pest. This provides a rapid assessment of neurotoxicity. Subsequent feeding assays are crucial to determine efficacy against chewing insects and to evaluate any antifeedant properties.[7]
Herbicidal Applications
Certain quinoline derivatives have been investigated for their ability to inhibit plant growth.[9] The mode of action for herbicidal quinolines can vary.
-
Potential Targets:
-
Photosynthesis Inhibition: Specifically, targeting the photosynthetic electron transport chain in chloroplasts.[9]
-
Pigment Synthesis: Inhibition of carotenoid biosynthesis, leading to photobleaching.
-
Amino Acid Synthesis: Targeting key enzymes in essential amino acid biosynthetic pathways.
-
-
Causality behind Experimental Choices: A pre-emergence test evaluates the compound's effect on seed germination and early growth, which is critical for soil-applied herbicides. A post-emergence test on young seedlings assesses its efficacy when applied to foliage. The inclusion of both monocot and dicot species is essential to determine the spectrum of activity.
PART 3: Experimental Protocols
Protocol 1: In Vitro Antifungal Screening
This protocol outlines a method for assessing the efficacy of 7-Chloro-2-(trifluoromethyl)quinoline against common plant pathogenic fungi.
1. Preparation of Fungal Cultures and Test Compound:
- Culture selected fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.
- Prepare a stock solution of the test compound in DMSO at 10 mg/mL.
2. Agar Dilution Method:
- Autoclave PDA medium and cool to 50-55°C.
- Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a DMSO control plate.
- Pour the amended agar into sterile Petri dishes and allow to solidify.
- Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
- Incubate at 25°C for 3-5 days, or until the mycelium on the control plate reaches the edge.
- Measure the diameter of fungal growth and calculate the percentage of inhibition relative to the control.
3. Data Analysis and Interpretation:
- Calculate the EC50 (Effective Concentration to inhibit 50% of growth) value.
- A low EC50 value indicates high fungicidal potential.
| Parameter | Description |
| Test Compound | 7-Chloro-2-(trifluoromethyl)quinoline |
| Fungal Species | Fusarium oxysporum, Botrytis cinerea |
| Concentrations | 1, 5, 10, 25, 50 µg/mL |
| Incubation | 25°C, 3-5 days |
| Endpoint | Mycelial growth inhibition (%) |
Protocol 2: Insecticidal Activity (Contact Toxicity)
This protocol is designed to evaluate the contact toxicity of the compound against a model insect.
1. Insect Rearing and Compound Preparation:
- Rear adult fruit flies (Drosophila melanogaster) in standard media.
- Dissolve the test compound in acetone to prepare a series of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
2. Vial Assay:
- Pipette 200 µL of each test solution into a glass vial. Coat the inner surface by rolling the vial until the acetone evaporates. Prepare an acetone-only control.
- Introduce 20-25 adult flies into each vial and plug with cotton.
- Record mortality at 24 and 48 hours post-exposure.
3. Data Analysis:
- Calculate the LC50 (Lethal Concentration to kill 50% of the population).
- Use probit analysis to determine the dose-response relationship.
Protocol 3: Herbicidal Activity (Seed Germination and Growth)
This protocol assesses the pre-emergence herbicidal activity of the test compound.
1. Preparation of Test System:
- Dissolve the test compound in a suitable solvent (e.g., acetone with a surfactant) to create a stock solution.
- In a Petri dish lined with filter paper, place 20 seeds of a model monocot (e.g., ryegrass, Lolium perenne) and a model dicot (e.g., cress, Lepidium sativum).
2. Application and Incubation:
- Apply 5 mL of the test solution at various concentrations (e.g., 10, 50, 100, 500 µM) to the filter paper. Use a solvent-only solution as a control.
- Seal the Petri dishes and incubate in a growth chamber with a 16h/8h light/dark cycle at 22°C for 7 days.
3. Assessment:
- After 7 days, measure the germination rate (%), root length, and shoot length for each treatment.
- Calculate the percent inhibition of root and shoot growth compared to the control.
| Parameter | Description |
| Test Compound | 7-Chloro-2-(trifluoromethyl)quinoline |
| Plant Species | Lolium perenne (monocot), Lepidium sativum (dicot) |
| Application | Pre-emergence |
| Concentrations | 10, 50, 100, 500 µM |
| Incubation | 22°C, 7 days |
| Endpoints | Germination rate, root length, shoot length |
PART 4: Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening results for 7-Chloro-2-(trifluoromethyl)quinoline serve as a baseline. A systematic SAR study is the logical next step for lead optimization.
Logical Flow for SAR Studies
Caption: Iterative process for lead optimization through SAR studies.
Conclusion
7-Chloro-2-(trifluoromethyl)quinoline is a molecule of significant interest for agricultural chemistry. While it may not be a final product, it represents a highly valuable lead structure for the development of novel pesticides. The strategic combination of the quinoline core with chloro and trifluoromethyl substituents provides a strong foundation for fungicidal, insecticidal, and herbicidal activity. The protocols and workflows detailed in this guide offer a systematic approach for researchers to unlock the full potential of this and related chemical scaffolds, paving the way for the discovery of more effective and sustainable crop protection solutions.
References
- Qin, W., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.
- Aly, A. A., et al. (2014). Synthesis, Insecticidal, and Fungicidal Screening of Some New Synthetic Quinoline Derivatives. Russian Journal of Bioorganic Chemistry, 40(2), 214–227.
-
Al-Ostoot, F. H., et al. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2021(2), M1213. Available at: [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280. Available at: [Link]
-
Request PDF. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. ResearchGate. Available at: [Link]
-
Musiol, R., et al. (2010). Quinoline-based antifungals. Current Medicinal Chemistry, 17(18), 1960-73. Available at: [Link]
-
Saito, S., et al. (2022). Discovery of flometoquin, a novel quinoline insecticide. Journal of Pesticide Science, 47(4), 215-222. Available at: [Link]
-
Musiol, R., et al. (n.d.). Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives. Sciforum. Available at: [Link]
-
Request PDF. (n.d.). Synthesis, Biological Evaluation and In Silico Computational Studies of 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline Derivatives: Search for New Controlling Agents against Spodoptera frugiperda (Lepidoptera: Noctuidae) Larvae. ResearchGate. Available at: [Link]
-
MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]
-
PubMed. (n.d.). Synthesis, Biological Evaluation and In Silico Computational Studies of 7-Chloro-4-(1 H-1,2,3-triazol-1-yl)quinoline Derivatives: Search for New Controlling Agents against Spodoptera frugiperda (Lepidoptera: Noctuidae) Larvae. Available at: [Link]
Sources
- 1. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological Evaluation and In Silico Computational Studies of 7-Chloro-4-(1 H-1,2,3-triazol-1-yl)quinoline Derivatives: Search for New Controlling Agents against Spodoptera frugiperda (Lepidoptera: Noctuidae) Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Synthesis of 7-Chloro-2-(trifluoromethyl)quinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 7-Chloro-2-(trifluoromethyl)quinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven experience to help you navigate the complexities of this synthesis.
Overview of Synthetic Strategy
7-Chloro-2-(trifluoromethyl)quinoline is a critical building block in medicinal chemistry. Its synthesis most commonly employs a variation of the Gould-Jacobs reaction. This approach involves two key transformations:
-
Condensation: The reaction of 3-chloroaniline with an activated carbonyl compound, typically ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This step forms an enamine intermediate.
-
Thermal Cyclization: The intramolecular cyclization of the enamine intermediate at high temperatures to form the quinoline ring system, followed by tautomerization to the more stable 4-quinolone.
-
Chlorination: Conversion of the 4-quinolone to the final 7-Chloro-2-(trifluoromethyl)quinoline, often using reagents like phosphorus oxychloride (POCl₃).
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the intermediates, and the high temperatures required for cyclization can often lead to side reactions and yield loss. This guide will address the common challenges encountered in this process.
General Synthetic Workflow
The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of 7-Chloro-2-(trifluoromethyl)quinoline.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My overall yield is consistently low after the three-step synthesis. Where should I start troubleshooting?
Answer: Low overall yield is a common issue, often stemming from inefficiencies in the thermal cyclization step.
-
Causality: The cyclization of the enamine intermediate requires high activation energy. At the necessary high temperatures (often >250°C), the intermediate or the product can decompose.[1] Using an inappropriate heat-transfer medium can lead to localized overheating and charring.
-
Solution:
-
Optimize Cyclization Conditions: The choice of high-boiling solvent is critical. Dowtherm A or mineral oil are standard choices for providing uniform heating. Running the reaction neat is generally not recommended due to poor heat transfer and potential for decomposition.[1]
-
Monitor Each Step: Do not proceed to the next step without confirming the success of the previous one. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting material in the condensation step and the formation of the quinolone in the cyclization step.
-
Reagent Quality: Ensure the 3-chloroaniline is free of oxidation impurities (it should be a light-colored liquid or solid). Use freshly opened or distilled phosphorus oxychloride (POCl₃) for the chlorination step, as it can hydrolyze over time, reducing its efficacy.
-
Question 2: The cyclization step is not working. I recover the uncyclized enamine intermediate or observe significant decomposition.
Answer: This is the most challenging step. Success hinges on achieving and maintaining the correct temperature without causing degradation.
-
Causality: The intramolecular Friedel-Crafts-type acylation is thermally demanding. Insufficient temperature leads to an incomplete reaction. Conversely, exceeding the decomposition temperature of the intermediate leads to tar formation. The trifluoromethyl group deactivates the ester carbonyl, making the cyclization more difficult than for non-fluorinated analogs.
-
Solutions:
Parameter Recommendation & Rationale Temperature Precisely control the temperature between 250-260°C. Use a high-temperature thermometer and a well-stirred heating mantle with a sand bath or a dedicated high-temperature reactor setup to ensure even heat distribution. Solvent Use a high-boiling, inert solvent like Dowtherm A or mineral oil. This prevents localized scorching and provides a stable temperature bath for the reaction.[1] Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that can occur at high temperatures. Reaction Time Monitor the reaction progress by taking small aliquots (if feasible) and analyzing via TLC or LC-MS to determine the point of maximum conversion without significant decomposition.
Question 3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
Answer: In the Gould-Jacobs reaction, the cyclization of the intermediate derived from 3-chloroaniline can theoretically lead to two different regioisomers: the desired 7-chloro product and the undesired 5-chloro product.
-
Causality: The cyclization is an electrophilic aromatic substitution on the aniline ring. The position of attack is governed by the directing effects of the chlorine and the enamine nitrogen. While cyclization para to the chlorine (to form the 7-chloro isomer) is generally favored electronically and sterically, the high-energy conditions can sometimes allow for the formation of the 5-chloro isomer.
-
Solution:
-
Strict Temperature Control: Maintaining the lowest possible temperature that still allows for efficient cyclization can enhance regioselectivity. Overheating can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer.
-
Alternative Cyclization Catalysts: While this reaction is typically performed thermally, some literature on related quinoline syntheses suggests that Lewis acids or polyphosphoric acid (PPA) can promote cyclization at lower temperatures.[2] However, this must be carefully tested, as PPA can lead to other side reactions.
-
Purification: If a small amount of the isomer is unavoidable, it can typically be separated from the desired product by column chromatography on silica gel or by careful recrystallization.
-
Caption: Regioselectivity in the cyclization step.
Question 4: The final chlorination step with POCl₃ is low-yielding and produces a dark, difficult-to-purify crude product.
Answer: The conversion of the 4-quinolone to the 4-chloroquinoline can be aggressive. Proper stoichiometry and temperature control are key.
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. Using a large excess or running the reaction at too high a temperature can lead to extensive charring and the formation of phosphorylated byproducts.
-
Solution:
-
Control Stoichiometry: Use a moderate excess of POCl₃ (typically 2-3 equivalents). A large excess does not necessarily improve the yield and complicates the work-up.
-
Temperature Management: The reaction is typically run at reflux. Ensure the reflux is gentle and controlled. For sensitive substrates, the reaction can sometimes be run at a lower temperature (e.g., 80-90°C) for a longer period.
-
Careful Work-up: The work-up is highly exothermic and must be done with extreme care. The reaction mixture should be cooled thoroughly before being slowly and cautiously poured onto crushed ice. This hydrolyzes the excess POCl₃. The aqueous solution should then be carefully neutralized with a base (e.g., concentrated ammonia or NaOH solution) while cooling in an ice bath to precipitate the crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction progress?
A1: A combination of TLC and LC-MS is ideal. TLC is excellent for quick, qualitative checks of starting material consumption and product formation. Use a mobile phase like ethyl acetate/hexane. LC-MS is invaluable for confirming the mass of the expected intermediates and products, helping to identify any major side products that may be forming. For purity analysis of the final product, HPLC with UV detection and GC-MS are standard methods.[3]
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The electron-withdrawing CF₃ group has two major effects:
-
It increases the acidity of the methylene protons in ethyl trifluoroacetoacetate, facilitating the initial condensation with aniline.
-
It deactivates the ester carbonyl towards nucleophilic attack, making the intramolecular cyclization step significantly more difficult and requiring higher temperatures compared to the synthesis of its 2-methyl analog (quinaldine).[4]
Q3: What are the critical safety precautions for this synthesis?
A3:
-
High Temperatures: The cyclization step involves temperatures exceeding 250°C. Use appropriate heating equipment and ensure the glassware is rated for such temperatures. Always work behind a safety shield.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching procedure is extremely hazardous and must be performed slowly and with adequate cooling.
-
Anilines: 3-Chloroaniline is toxic and readily absorbed through the skin. Handle with care.
Q4: My final product is an oil/gummy solid and won't crystallize. What purification strategy do you recommend?
A4: If direct crystallization fails, flash column chromatography on silica gel is the most effective purification method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective at separating the desired product from non-polar impurities and more polar baseline materials. After chromatography, the purified fractions can be combined, the solvent removed, and crystallization can be re-attempted from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Optimized Experimental Protocol
This protocol is a synthesized methodology based on established principles for Gould-Jacobs reactions.
Step 1: Synthesis of Ethyl 3-((3-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-chloroaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.), a catalytic amount of p-toluenesulfonic acid (0.02 eq.), and toluene (approx. 2 mL per mmol of aniline).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours). Monitor the reaction by TLC for the disappearance of the 3-chloroaniline spot.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude oil or solid is the enamine intermediate and is often used in the next step without further purification.
Step 2: Synthesis of 7-Chloro-2-(trifluoromethyl)quinolin-4-ol
-
Place the crude enamine intermediate from Step 1 into a high-temperature reaction flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere.
-
Add a high-boiling solvent such as Dowtherm A (approx. 1.5 mL per mmol of intermediate).
-
Heat the mixture with vigorous stirring in a sand bath to 250-255°C.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or by taking small, quenched aliquots for LC-MS analysis.
-
Once the reaction is complete, cool the mixture to below 100°C and dilute with a solvent like toluene or hexane to precipitate the product.
-
Filter the solid, wash with hexane to remove the high-boiling solvent, and dry to obtain the crude quinolone.
Step 3: Synthesis of 7-Chloro-2-(trifluoromethyl)quinoline
-
[CAUTION: Perform in a fume hood] To the crude quinolone from Step 2, add phosphorus oxychloride (POCl₃, 3.0 eq.).
-
Heat the mixture to a gentle reflux (approx. 110°C) for 2-4 hours. Monitor by TLC until the starting quinolone is consumed.
-
Cool the reaction mixture to room temperature.
-
[EXTREME CAUTION: Exothermic] Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Once the initial exothermic reaction has subsided, carefully neutralize the acidic solution to pH 8-9 with a cold, concentrated aqueous solution of sodium hydroxide or ammonium hydroxide, ensuring the temperature is kept low with an ice bath.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
References
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
-
Schlosser, M., & Marull, M. (2003). Synthesis of 2-trifluoromethylated quinolines. Beilstein Journal of Organic Chemistry. (Referenced in search result[4])
- BenchChem Technical Support. (2025). Optimizing Reaction Conditions for Quinolinone Synthesis.
- IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology.
- BenchChem Technical Support. (2025). Benchmarking the Purity of Synthesized 7-Chloro-2-vinylquinoline Against Commercial Standards.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society. (This is the foundational paper for the Gould-Jacobs reaction, referenced in sources like[5]).
Sources
Technical Support Center: Purification of 7-Chloro-2-(trifluoromethyl)quinoline
Welcome to the dedicated technical support guide for the purification of 7-Chloro-2-(trifluoromethyl)quinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this important synthetic intermediate. The purity of this compound is critical for downstream applications, and achieving high purity can present unique challenges. This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.
Troubleshooting Guide
This section addresses specific experimental problems you may encounter. The solutions provided are based on the fundamental chemical properties of quinoline derivatives and established laboratory practices.
Question 1: My yield is very low after flash column chromatography on silica gel. Where is my product going?
Answer: Significant product loss on silica gel is a common issue with nitrogen-containing heterocycles like quinolines. There are two primary causes:
-
Irreversible Adsorption: The lone pair of electrons on the quinoline nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to very strong, sometimes irreversible, binding of your product to the stationary phase, preventing it from eluting.
-
On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1] While 7-Chloro-2-(trifluoromethyl)quinoline is relatively stable, prolonged exposure to the silica surface, especially in the presence of certain solvents, can lead to the formation of byproducts that remain on the column or elute as impurities.
Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, pre-treat the silica gel by slurrying it in your chosen eluent system containing 1-2% triethylamine (NEt₃) or another volatile base. This neutralizes the acidic silanol sites, minimizing strong adsorption and potential degradation.[1]
-
Optimize Your Solvent System: Use a solvent system that provides a Retention Factor (Rf) of approximately 0.25-0.35 on your analytical Thin Layer Chromatography (TLC) plate. A higher Rf value means the compound will spend less time on the column, reducing the opportunity for adsorption and degradation. Hexane/ethyl acetate or dichloromethane/ethyl acetate are common starting points for quinoline derivatives.[2][3]
-
Increase Eluent Polarity Rapidly: If the product is still retained, a steeper gradient or a step-gradient to a more polar solvent system can help elute the compound more quickly.
-
Consider an Alternative Stationary Phase: If the problem persists, switching to a less acidic stationary phase like neutral alumina or using reverse-phase chromatography (C18 silica) may be necessary.[1]
Question 2: I'm observing significant streaking and tailing of my product spot on the analytical TLC plate. What does this indicate?
Answer: Streaking or tailing on a TLC plate is a strong indicator of an undesirable interaction between your compound and the stationary phase, which will translate to poor separation on a column. For quinoline derivatives, this is almost always due to the interaction with acidic silica gel, as described in the previous question. It can also be caused by overloading the TLC plate.
Immediate Actions:
-
Spot Less Material: First, ensure you are not overloading the TLC plate. Spot a more dilute solution of your crude material and re-run the plate.
-
Add a Basic Modifier: Prepare a new TLC developing chamber with your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) and add a small amount of triethylamine (~1%). Run a new TLC plate in this modified system. If the streaking is resolved and you see a well-defined spot, this confirms the issue is the acidic nature of the silica. You should then incorporate this modifier into your bulk column chromatography eluent.
Workflow for Diagnosing TLC Tailing Issues
Caption: Troubleshooting workflow for tailing on TLC plates.
Question 3: I am unable to find a single solvent system for recrystallization. My product either doesn't dissolve or dissolves completely. What should I do?
Answer: This is a classic purification challenge that calls for a binary (two-solvent) recrystallization system. The principle is to find one solvent ("solvent A") in which your compound is highly soluble, and a second solvent ("antisolvent" or "solvent B") in which it is poorly soluble, with the condition that both solvents are miscible.
Systematic Approach to Finding a Binary System:
-
Identify a Good "Solvent A": Find a solvent that dissolves your compound readily, especially when heated. For quinoline derivatives, solvents like methanol, ethanol, acetone, or ethyl acetate are good candidates.[4]
-
Identify a Good "Antisolvent B": Find a solvent in which your compound is nearly insoluble, even at elevated temperatures. Water, hexanes, or pentane are common choices.
-
Perform a Test Tube Trial:
-
Place a small amount of your crude product in a test tube.
-
Add the good solvent (A) dropwise while heating until the solid just dissolves.
-
Slowly add the antisolvent (B) dropwise at an elevated temperature until you see persistent cloudiness (turbidity).
-
Add one or two more drops of solvent A to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
If high-quality crystals form, you have found a viable binary system.
-
A common and effective system for many quinoline derivatives is a mixture of ethanol and water or an ethyl acetate/hexane mixture.[5]
Frequently Asked Questions (FAQs)
FAQ 1: What is the best first-pass purification technique for crude 7-Chloro-2-(trifluoromethyl)quinoline?
Answer: The choice of the initial purification technique depends on the nature of the crude material and the impurities present. The following decision tree can guide your choice.
Decision Tree for Purification Method Selection
Sources
Technical Support Center: Synthesis of Substituted Quinolines
Introduction: Welcome to the technical support center for the synthesis of substituted quinolines. As a cornerstone of heterocyclic chemistry, the quinoline scaffold is integral to numerous pharmaceuticals, agrochemicals, and materials. However, its synthesis is often plagued by side reactions that can drastically reduce yields, complicate purification, and lead to inconsistent results. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot these common challenges. We will delve into the mechanistic origins of frequently encountered side reactions in classical quinoline syntheses and provide actionable, field-proven strategies to mitigate them.
Part 1: General FAQs & Troubleshooting
This section addresses broad, cross-cutting issues that can manifest in various named quinoline syntheses.
Q1: My reaction mixture has turned into a black, intractable tar. What is causing this and how can I prevent it?
A1: Root Cause & Mechanism Tar formation is the most common and frustrating side reaction, particularly in syntheses conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller reactions.[1][2] The primary culprit is the acid-catalyzed polymerization of highly reactive α,β-unsaturated carbonyl intermediates (e.g., acrolein, generated in situ from glycerol).[1][3] These conditions promote uncontrolled electrophilic addition and condensation reactions between the intermediates themselves, leading to high-molecular-weight, insoluble polymeric materials.[4][5]
Troubleshooting & Mitigation Strategies:
-
Use a Reaction Moderator: In the Skraup synthesis, the reaction is notoriously exothermic.[1][4] The addition of a moderator like ferrous sulfate (FeSO₄) is critical.[1] FeSO₄ is thought to act as an oxygen carrier, smoothing the oxidation step and preventing a violent, uncontrolled exotherm that leads to charring.[1] Boric acid can also serve a similar purpose.[1]
-
Control Reagent Addition & Temperature: Add strong acids (e.g., concentrated H₂SO₄) slowly and with efficient cooling.[4] Once the reaction initiates, the external heat source should be removed to allow the exotherm to be controlled.[1] For the Doebner-von Miller reaction, slow, portion-wise addition of the α,β-unsaturated carbonyl compound to the heated acidic aniline solution can maintain a low instantaneous concentration, favoring the desired reaction over self-polymerization.[2][4]
-
Employ a Biphasic System (Doebner-von Miller): A highly effective technique is to sequester the α,β-unsaturated carbonyl in a non-miscible organic solvent (e.g., toluene).[2] This creates a biphasic system where the aniline resides in the acidic aqueous phase. The low concentration of the carbonyl compound at the phase interface significantly reduces polymerization.[2][4]
Q2: My synthesis is producing a mixture of regioisomers. How can I improve selectivity?
A2: Root Cause & Mechanism Regioisomer formation is a significant challenge when using unsymmetrical starting materials, particularly in the Friedländer and Combes syntheses. The outcome is determined by which α-carbon of a ketone attacks the aniline derivative or which carbonyl of a β-diketone is initially attacked by the aniline.
Troubleshooting & Mitigation Strategies:
-
Friedländer Synthesis (Unsymmetrical Ketones): The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone can lead to two different products. Selectivity is governed by the relative acidity of the α-protons and steric hindrance. To control this, you can:
-
Use Directed Condensation: Pre-forming an enamine or enolate from the unsymmetrical ketone under controlled conditions before introducing the 2-aminoaryl ketone can direct the reaction to the desired pathway.
-
Catalyst Choice: The choice of acid or base catalyst can influence which enolate is formed preferentially.[6][7] Some modern methods use specific ionic liquids or amine catalysts to enhance regioselectivity.[7]
-
-
Combes Synthesis (Unsymmetrical β-Diketones): The initial condensation of an aniline with an unsymmetrical β-diketone can occur at either carbonyl group. Steric and electronic factors of the aniline and the diketone substituents influence the outcome.[8] Cyclization is then directed by which enamine is formed. To favor one isomer, consider modifying the electronic properties of the aniline (e.g., adding electron-withdrawing or -donating groups) to influence its nucleophilicity and steric bulk.[8]
-
Conrad-Limpach vs. Knorr Synthesis: This is a classic example of thermodynamic vs. kinetic control. The reaction of an aniline with a β-ketoester can yield a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr).
-
For 4-Hydroxyquinolines (Kinetic Product): Use lower temperatures (e.g., room temperature to <100 °C). At these temperatures, the aniline preferentially attacks the more electrophilic keto-carbonyl, leading to a β-aminoacrylate intermediate which then cyclizes.[9]
-
For 2-Hydroxyquinolines (Thermodynamic Product): Use higher temperatures (>140 °C). At elevated temperatures, the initial attack on the keto group is reversible. The irreversible attack on the less reactive ester carbonyl becomes dominant, forming a β-ketoanilide intermediate that cyclizes to the 2-hydroxyquinoline.[9][10]
-
Q3: My product is contaminated with dihydroquinoline. What is the issue?
A3: Root Cause & Mechanism Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller, proceed through a dihydroquinoline intermediate that must be oxidized in the final step to form the aromatic quinoline ring.[11] If the oxidation is incomplete, the final product will be contaminated.
Troubleshooting & Mitigation Strategies:
-
Ensure Sufficient Oxidant: In the Skraup synthesis, nitrobenzene often serves as both the solvent and the oxidizing agent.[12] In the Doebner-von Miller reaction, the oxidant can be an arsenic compound or generated from the reaction conditions.[13][14] Ensure that a sufficient stoichiometric amount of the oxidizing agent is present to drive the aromatization to completion.[2]
-
Post-Reaction Oxidation: If you have already isolated a product mixture, you can perform a separate oxidation step. Common reagents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[2]
-
Optimize Reaction Time/Temperature: The final oxidation step may require prolonged heating at reflux to go to completion.[2] Monitor the reaction by TLC or LC-MS to track the disappearance of the dihydroquinoline intermediate before workup.
Part 2: Synthesis-Specific Troubleshooting Guides
Guide 1: The Skraup & Doebner-von Miller Syntheses
These related reactions rely on the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound (or a precursor like glycerol).[11][12]
| Problem | Root Cause | Troubleshooting Protocol & Explanation |
| Violent, Uncontrolled Exotherm | The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic.[4] | 1. Use a Moderator: Add 0.1 eq of FeSO₄·7H₂O to the initial mixture of aniline and glycerol before adding sulfuric acid. The iron salt moderates the redox potential, ensuring a smoother, less violent reaction.[1] 2. Controlled Acid Addition: Add concentrated H₂SO₄ dropwise via an addition funnel with vigorous stirring and external cooling (ice bath).[4] |
| Extensive Tar Formation | Acid-catalyzed polymerization of the in situ generated acrolein or other α,β-unsaturated carbonyls.[3] | 1. Gradual Heating: Heat the mixture gently to initiate the reaction. Once the exotherm begins, immediately remove the external heat source.[1] 2. Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and prevent localized hotspots where polymerization can initiate.[3] |
| Low Yields | Incomplete reaction, loss of product during workup from the tarry mixture. | 1. Post-Reaction Workup: After cooling, carefully dilute the reaction mixture by pouring it onto ice. Neutralize slowly with aqueous NaOH. The quinoline product is often isolated by steam distillation , which is highly effective at separating the volatile product from the non-volatile tar.[4] |
Workflow: Mitigating Polymerization in Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.
Guide 2: The Conrad-Limpach-Knorr Syntheses
These syntheses involve the reaction of anilines with β-ketoesters, with the outcome highly dependent on reaction temperature.[9][15]
| Problem | Root Cause | Troubleshooting Protocol & Explanation |
| Formation of the "Wrong" Isomer (2- vs. 4-Quinolone) | Kinetic vs. Thermodynamic control.[9] | To obtain the 4-quinolone (Conrad-Limpach): React the aniline and β-ketoester at low temperature (~25-40 °C) to form the kinetic β-aminoacrylate intermediate. Then, perform the thermal cyclization in a high-boiling inert solvent (e.g., mineral oil, Dowtherm A) at ~250 °C.[9][15] To obtain the 2-quinolone (Knorr): React the aniline and β-ketoester at high temperature (~140-160 °C) in the presence of an acid catalyst (e.g., H₂SO₄) to favor the formation of the thermodynamic β-ketoanilide intermediate, which then cyclizes.[9][10] |
| Hydrolysis of β-Ketoester | Presence of water in the reaction, especially under acidic or basic conditions, can lead to hydrolysis of the ester group.[16] | 1. Use Anhydrous Reagents: Ensure the aniline, β-ketoester, and solvent are thoroughly dried before use. 2. Neutral Conditions for Initial Step: For the Conrad-Limpach, the initial condensation to the β-aminoacrylate can often be performed without a catalyst, minimizing hydrolysis. |
Mechanism: Kinetic vs. Thermodynamic Control
Caption: Control of regioselectivity in the Conrad-Limpach-Knorr synthesis.
Guide 3: The Friedländer & Combes Syntheses
These methods involve the condensation of an aniline derivative with a carbonyl compound, but differ in the specific substrates.[6][17]
| Problem | Root Cause | Troubleshooting Protocol & Explanation |
| Mixture of Regioisomers (Friedländer) | An unsymmetrical ketone (RC(O)CH₂R') reacting with a 2-aminoaryl aldehyde/ketone can cyclize from either α-carbon.[6][7] | 1. Choice of Ketone: If possible, use a symmetrical ketone to avoid the issue entirely. 2. Directed Aldol Approach: Pre-form the enolate of the unsymmetrical ketone under controlled conditions (e.g., using LDA at low temperature) before adding the 2-aminoaryl carbonyl compound. This allows for selective C-C bond formation. |
| Incomplete Cyclization (Combes) | The acid-catalyzed cyclization of the β-amino enone intermediate is an electrophilic aromatic substitution, which can be slow if the aniline ring is deactivated.[12][17] | 1. Stronger Acid Catalyst: If sulfuric acid is ineffective, try a stronger dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.[8] 2. Electron-Donating Groups: Substrates with electron-donating groups on the aniline ring will cyclize more readily. If synthesizing a library, start with activated anilines to optimize conditions. |
| Self-Condensation of Carbonyl | The base-catalyzed Friedländer synthesis can promote aldol self-condensation of the ketone starting material, reducing yield.[7] | 1. Switch to Acid Catalysis: Perform the reaction under acidic conditions (e.g., p-TsOH, HCl) which favor the initial imine formation over aldol condensation. 2. Use an Imine Analogue: Pre-reacting the 2-aminoaryl ketone with an amine to form an imine can prevent side reactions of the free carbonyl under basic conditions.[7] |
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Organic Chemistry Portal. Synthesis of quinolines. (n.d.).
-
BenchChem. troubleshooting side reactions in the synthesis of quinoline derivatives. (2025).
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.).
-
Manske, R. H. F. The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
-
Wikipedia. Skraup reaction. (n.d.).
-
Polshettiwar, V., & Varma, R. S. Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate.
-
Li, H., et al. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). National Institutes of Health (PMC).
-
Wikipedia. Conrad–Limpach synthesis. (n.d.).
-
BenchChem. Identification of common byproducts in quinoline synthesis. (2025).
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. (n.d.).
-
Chemistry lover. Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
-
BenchChem. Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025).
-
Li, H., et al. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). ResearchGate.
-
Majumdar, N., & Sloop, J. C. Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
-
Google Patents. Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.).
-
Chemistry lover. Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube.
-
Abdel-Wahab, B. F., et al. Synthesis and cyclization reactions with quinolinyl keto esters I. Chemical reactivity of quinolinyl beta-keto ester and quinolinyl alpha,beta-unsaturated ketones. (2025). ResearchGate.
-
Wikipedia. Combes quinoline synthesis. (n.d.).
-
Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. (n.d.).
-
Tietze, L. F., & St-Laurent, D. R. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health.
-
Denmark, S. E., & Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ACS Publications.
-
AK LECTURES. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube.
-
BenchChem. avoiding polymerization in quinoline synthesis. (n.d.).
-
Google Patents. Method for extracting quinoline and isoquinoline from coal tar wash oil. (n.d.).
-
Chandrasekaran, I., & Sarveswari, S. Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed.
-
Denmark, S. E., & Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed.
-
Denmark, S. E., & Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025). ResearchGate.
-
Flychem Co., ltd. Common Quinoline Synthesis Reactions. (2024).
-
Cheng, C. C. The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate.
-
Alfa Chemistry. Friedländer Quinoline Synthesis. (n.d.).
-
Li, Y., et al. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... (n.d.).
-
Weyesa, A., & D'hooghe, M. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing.
-
Li, A.-H., et al. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. iipseries.org [iipseries.org]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of 7-Chloro-2-(trifluoromethyl)quinoline
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 7-Chloro-2-(trifluoromethyl)quinoline for preclinical evaluation. As a critical intermediate and potential active pharmaceutical ingredient (API), robust and reproducible synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges, grounded in established chemical principles and field experience.
I. Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions pertinent to the scale-up campaign for 7-Chloro-2-(trifluoromethyl)quinoline.
Q1: What is the most viable synthetic strategy for a multi-gram to kilogram scale-up of 7-Chloro-2-(trifluoromethyl)quinoline?
A1: For constructing the 2-(trifluoromethyl)quinoline core, the Gould-Jacobs reaction is a highly effective and well-documented method suitable for scale-up.[1] This pathway involves the condensation of an appropriately substituted aniline (m-chloroaniline) with a β-ketoester bearing the trifluoromethyl group (ethyl 4,4,4-trifluoroacetoacetate), followed by a thermally induced cyclization. While other methods like the Combes or Friedländer syntheses exist, the Gould-Jacobs pathway offers advantages in terms of readily available starting materials and predictable regioselectivity for this specific target.[2][3]
Q2: What are the Critical Process Parameters (CPPs) that must be tightly controlled during the scale-up?
A2: The most critical parameters are:
-
Temperature Control during Cyclization: The thermal cyclization step is highly endothermic and requires significant energy input, typically involving high-boiling point solvents like Dowtherm A or diphenyl ether.[4] On a large scale, achieving uniform heating and preventing localized overheating (which can lead to tar formation and product degradation) is crucial.[5][6]
-
Rate of Reagent Addition: During the initial condensation, controlling the addition rate can prevent exotherms and minimize side-product formation.
-
Water Removal: The initial condensation step generates water. Efficient removal is necessary to drive the equilibrium towards the enamine intermediate.
-
Purity of Starting Materials: The purity of m-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate directly impacts the impurity profile of the final product. Pay special attention to potential isomeric impurities in the aniline starting material.
Q3: What are the primary safety concerns associated with this synthesis at scale?
A3: The primary hazards stem from the reagents and reaction conditions:
-
High Temperatures: The use of high-boiling solvents (200-250 °C) requires specialized heating equipment (e.g., oil baths, heating mantles rated for high temperatures) and presents significant burn risks.
-
Phosphorus Oxychloride (POCl₃): While not always necessary for the primary synthesis, POCl₃ is often used in related quinoline chemistry. It is highly corrosive, toxic, and reacts violently with water.[7][8][9] All operations must be conducted in a certified fume hood under anhydrous conditions.[7]
-
Acidic Conditions: The reaction may involve strong acids, which are corrosive and require appropriate personal protective equipment (PPE).[5]
-
Solvent Handling: Large volumes of organic solvents require proper storage, grounding to prevent static discharge, and adequate ventilation.
II. Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis.
| Problem ID | Issue Observed | Potential Root Cause(s) | Recommended Action(s) & Rationale |
| CYC-01 | Low Yield (<50%) after Thermal Cyclization | 1. Incomplete Cyclization: Insufficient temperature or reaction time. 2. Product Degradation: Excessive temperature or prolonged heating.[6] 3. Side Reactions: Polymerization or tar formation due to harsh conditions.[5] | 1. Optimize Temperature/Time: Conduct small-scale trials to find the optimal balance. The Gould-Jacobs reaction requires high temperatures for intramolecular cyclization.[6] Monitor reaction progress via HPLC or TLC. 2. Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether provide excellent heat transfer and maintain the required temperature.[4] However, they can be difficult to remove. 3. Consider an Alternative Cyclizing Agent: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) can sometimes promote cyclization at lower temperatures, reducing degradation. |
| PUR-01 | Persistent Impurity with Similar Polarity to Product | 1. Isomeric Impurity: Formation of the 5-chloro isomer due to lack of complete regioselectivity. 2. Incomplete Hydrolysis/Decarboxylation: If the synthesis proceeds through the 3-carboxyethyl intermediate, residual ester or acid may persist. | 1. Confirm Impurity Structure: Use LC-MS and NMR to identify the impurity. If it is the 5-chloro isomer, the starting m-chloroaniline may be contaminated. Re-purify the starting material. 2. Optimize Purification: A slow, careful recrystallization from a well-chosen solvent system (e.g., ethanol/water, heptane/ethyl acetate) is often effective. If co-crystallization occurs, column chromatography on silica gel may be necessary, though this can be challenging at scale.[10] |
| RXN-01 | Formation of a Thick, Intractable Tar During Reaction | 1. Localized Overheating: Poor heat distribution in the reaction vessel. 2. Oxidative Side Reactions: Presence of air at high temperatures. 3. Highly Concentrated Reaction Mixture: Insufficient solvent to maintain fluidity. | 1. Improve Agitation: Ensure robust mechanical stirring to prevent hot spots at the vessel walls. 2. Maintain Inert Atmosphere: Conduct the high-temperature cyclization under a nitrogen or argon atmosphere to minimize oxidative degradation. 3. Adjust Solvent Volume: While higher concentrations can increase reaction rates, they may also promote polymerization. A balance must be struck to maintain a stirrable slurry or solution. |
| WUP-01 | Difficulty Isolating Product During Workup | 1. Emulsion Formation: During aqueous/organic extraction, especially after neutralization. 2. Product Oiling Out: Product fails to crystallize from the reaction mixture or purification solvent. | 1. Break Emulsions: Add a small amount of brine or a different organic solvent. Sometimes, filtration through a pad of Celite® can resolve persistent emulsions. 2. Optimize Crystallization: Ensure the crude product is sufficiently pure before attempting crystallization. Add seed crystals to induce precipitation. Employ a slow cooling profile and consider using an anti-solvent. |
III. Scalable Synthesis Protocol: 7-Chloro-2-(trifluoromethyl)quinoline
This two-step protocol is based on the Gould-Jacobs reaction and is designed with scalability in mind.
Step 1: Condensation of m-Chloroaniline with Ethyl 4,4,4-trifluoroacetoacetate
Methodology:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
-
Charging: Charge the reactor with m-chloroaniline (1.0 eq) and toluene (approx. 5 mL per gram of aniline). Begin stirring and bubbling with nitrogen.
-
Reagent Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) to the stirred solution at ambient temperature.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring (In-Process Control): Monitor the reaction for the disappearance of m-chloroaniline using TLC or HPLC (approx. 4-6 hours). The reaction is complete when no more water is collected and the starting material is consumed.
-
Workup: Cool the reaction mixture to 40-50 °C. Remove the toluene under reduced pressure to yield the crude enamine intermediate as a thick oil. This material is typically used in the next step without further purification.
Step 2: Thermal Cyclization and Product Isolation
Methodology:
-
Reactor Setup: In a separate reactor equipped for high-temperature reactions (e.g., glass-lined steel or Hastelloy with a high-temperature heating system), charge Dowtherm A (approx. 4 mL per gram of crude enamine) and heat to 250 °C under a nitrogen atmosphere.
-
Reagent Addition: Dissolve the crude enamine from Step 1 in a small amount of Dowtherm A and add it slowly and carefully to the hot solvent in the reactor.
-
Reaction: Maintain the reaction temperature at 250 °C for 2-3 hours.
-
Monitoring (In-Process Control): Carefully take samples and monitor the formation of the product and disappearance of the intermediate by HPLC.
-
Precipitation: Once the reaction is complete, cool the mixture to approximately 80 °C. Slowly add heptane (an anti-solvent, approx. 5-10 volumes) to the warm mixture. The product should begin to precipitate.
-
Isolation: Continue cooling the slurry to 0-5 °C and stir for at least 1 hour. Filter the solid product and wash the filter cake thoroughly with cold heptane to remove the high-boiling solvent.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol and water, to achieve >99% purity required for preclinical studies.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.
IV. Troubleshooting Decision Tree
This logic diagram provides a structured path for diagnosing issues during the synthesis.
V. References
-
HU212967B - Process for producing 7-chloro-quinaldine - Google Patents. (n.d.). Google Patents. Retrieved January 24, 2026, from
-
Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. (2013). Connect Journals. Retrieved January 24, 2026, from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved January 24, 2026, from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
CN108822033B - Synthesis method of 7-chloroquinaldine - Google Patents. (n.d.). Google Patents. Retrieved January 24, 2026, from
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2020). PubMed. Retrieved January 24, 2026, from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Help with quinoline synthesis. (2011). Sciencemadness Discussion Board. Retrieved January 24, 2026, from [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2018). Indian Journal of Nuclear Medicine. Retrieved January 24, 2026, from [Link]
-
Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Bentham Science Publishers. Retrieved January 24, 2026, from [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2018). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
(PDF) Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Phosphorus Oxychloride. (n.d.). Air Liquide Malaysia. Retrieved January 24, 2026, from [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Phosphorus Oxychloride. (n.d.). Lanxess. Retrieved January 24, 2026, from [Link]
-
Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 24, 2026, from [Link]
-
7-Chloro-2-methylquinoline. (n.d.). PubChem - NIH. Retrieved January 24, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 24, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. fishersci.com [fishersci.com]
- 8. lanxess.com [lanxess.com]
- 9. my.airliquide.com [my.airliquide.com]
- 10. connectjournals.com [connectjournals.com]
Navigating the Synthesis Landscape: A Technical Support Guide for 7-Chloro-2-(trifluoromethyl)quinoline
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of 7-Chloro-2-(trifluoromethyl)quinoline. As a key building block in medicinal chemistry and materials science, a thorough understanding of its properties and associated safety protocols is paramount for successful and safe experimentation. This guide, structured in a user-friendly question-and-answer format, offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Section 1: Core Safety and Handling
This section addresses fundamental safety protocols and handling procedures to minimize risk and ensure a safe laboratory environment when working with 7-Chloro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions: Safety and Handling
Q1: What are the primary hazards associated with 7-Chloro-2-(trifluoromethyl)quinoline?
A1: 7-Chloro-2-(trifluoromethyl)quinoline is a hazardous substance that requires careful handling. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Toxicity: While specific data for this compound is limited, the parent compound, quinoline, is known to be toxic if swallowed and may cause damage to the liver.[2] High exposure can lead to symptoms such as headache, nausea, and dizziness.[2]
-
Carcinogenicity: Quinoline is also suspected of causing cancer.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is required:
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with airborne powder.
-
Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator is necessary to prevent inhalation. When working with solutions or in situations where vapors may be generated, an air-purifying respirator with organic vapor cartridges is recommended.
-
Body Protection: A laboratory coat is required to protect skin and clothing. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.
-
Face Protection: A face shield should be worn in conjunction with chemical splash goggles when there is a high risk of splashes.
Q3: What are the appropriate storage conditions for 7-Chloro-2-(trifluoromethyl)quinoline?
A3: Proper storage is crucial for maintaining the integrity of the compound and ensuring safety. Store in a tightly closed container in a dry, cool, and well-ventilated area. Protect from direct sunlight. It should be stored separately from strong oxidizing agents, strong acids, and peroxides.
Q4: How should I prepare my workspace before handling this chemical?
A4: Before beginning any work, ensure the following:
-
Ventilation: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure they are accessible and in good working order.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.
-
Clear Workspace: Keep the work area tidy and free of unnecessary clutter to prevent accidental spills.
Section 2: Experimental Troubleshooting
This section provides practical guidance for overcoming common issues that may arise during chemical reactions involving 7-Chloro-2-(trifluoromethyl)quinoline.
Troubleshooting Guide: Synthesis and Reactions
Q5: I'm having trouble dissolving 7-Chloro-2-(trifluoromethyl)quinoline. What solvents are recommended?
Q6: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding. What can I do?
A6: The electron-withdrawing nature of the trifluoromethyl group and the chloro-substituent on the quinoline ring can influence the reactivity in SNAr reactions.[3] Here are some troubleshooting steps:
-
Increase Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.
-
Choice of Base: The choice of base is critical. Stronger, non-nucleophilic bases are often required.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate the rate of SNAr reactions.
-
Catalysis: In some cases, the use of a catalyst, such as a copper salt, can facilitate the reaction.
Q7: I am observing unexpected side products in my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes?
A7: Cross-coupling reactions with halogenated heterocycles can be complex. Common issues include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the appropriate phosphine ligand is crucial. For challenging substrates like aryl chlorides, specialized ligands are often necessary.[4]
-
Reaction Conditions: Temperature, base, and solvent all play a significant role. It may be necessary to screen different conditions to find the optimal setup.[4]
-
Substrate Purity: Impurities in your starting material or reagents can poison the catalyst. Ensure all components are of high purity.
-
Degradation: The trifluoromethyl group can sometimes be sensitive to certain reaction conditions, although it is generally considered robust.[5]
Q8: How does the trifluoromethyl group affect the reactivity of the quinoline ring?
A8: The trifluoromethyl group is a strong electron-withdrawing group.[3] This has several effects on the reactivity of the quinoline ring:
-
Activation towards Nucleophilic Attack: It makes the quinoline ring more electron-deficient and therefore more susceptible to nucleophilic aromatic substitution.
-
Deactivation towards Electrophilic Attack: Conversely, it deactivates the ring towards electrophilic aromatic substitution.
-
Influence on Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the quinoline nitrogen.
Section 3: Spill Management and Waste Disposal
This section provides clear, actionable steps for managing spills and disposing of waste containing 7-Chloro-2-(trifluoromethyl)quinoline in accordance with safety and environmental regulations.
Step-by-Step Spill Cleanup Protocol
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For minor spills (<100 mL) that you are trained to handle, proceed with cleanup. For major spills, evacuate the lab, close the doors, and contact your institution's emergency response team.
-
Don Appropriate PPE: Before initiating cleanup, don the appropriate PPE as outlined in Q2.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a commercial spill pillow to dike the spill and prevent it from spreading.
-
Absorb the Spill: Gently cover the spill with an inert absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleanup materials into the hazardous waste container.
-
Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's hazardous waste management program.
Waste Disposal Workflow
The proper disposal of 7-Chloro-2-(trifluoromethyl)quinoline and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it is classified as hazardous waste.[6]
Q9: Can I neutralize 7-Chloro-2-(trifluoromethyl)quinoline in the lab before disposal?
A9: Chemical neutralization of halogenated aromatic compounds can be complex and may generate other hazardous byproducts. It is generally not recommended to attempt neutralization in a standard laboratory setting without a validated and well-understood procedure. The primary method of disposal should be through a certified hazardous waste management service.
Q10: What are the key steps for segregating and disposing of waste containing this compound?
A10: Follow this workflow for proper waste management:
Caption: Waste Disposal Decision Workflow
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClF₃N | - |
| Molecular Weight | 231.6 g/mol | - |
| Physical State | Solid | |
| Melting Point | 58-62 °C | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Section 4: Regulatory and Compliance Information
This section provides an overview of the key regulations and standards relevant to the handling and disposal of 7-Chloro-2-(trifluoromethyl)quinoline.
Q11: What are the primary regulatory agencies and guidelines I should be aware of?
A11: In the United States, the following agencies and regulations are of primary importance:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan.
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are typically classified as hazardous waste.[6]
Q12: Why is it important to segregate halogenated and non-halogenated waste?
A12: Segregating halogenated waste from non-halogenated waste is crucial for both safety and environmental reasons, as well as for cost-effective disposal. Halogenated waste often requires specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants.
References
-
U.S. National Library of Medicine, PubChem. Quinoline. [Link]
-
U.S. National Library of Medicine, PubChem. 7-Chloro-2-methylquinoline. [Link]
- Kobayashi, Y., & Kumadaki, I. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 11(5), 197–204.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. [Link]
-
U.S. Occupational Safety and Health Administration. (2024). Process Safety Management of Highly Hazardous Chemicals. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
- Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- MDPI. (2024).
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: Quinoline.
- U.S. Government Publishing Office. (2019). Federal Register, 84(227).
- ResearchGate.
- Chemistry LibreTexts. (2022).
-
Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. [Link]
- U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie (International ed. in English), 60(23), 12829–12834.
- PF Online.
- PubMed. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin.
- U.S.
- Kobayashi, Y., & Kumadaki, I. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 11(5), 197-204.
- WuXi AppTec. (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280.
- University of Tennessee, Knoxville.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 5897.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals, 18(7), 1034.
- U.S. Centers for Disease Control and Prevention. (1998). OSHA Respirator Requirements for Selected Chemicals.
- U.S. Environmental Protection Agency. (2003). Toxicological Review of Quinoline.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological chemistry Hoppe-Seyler, 370(10), 1183–1189.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 441-449.
- University of California, Berkeley. Guide for Chemical Spill Response.
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. [Link]
- Lin, Y. L., et al. (2021). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology, 7(10), 1836-1847.
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
- Thermo Fisher Scientific. (2025).
-
Wikipedia. Trifluoromethylation. [Link]
- U.S. Occupational Safety and Health Administration. Gases, vapors, fumes, dusts, and mists.
- University of Maryland. EPA Hazardous Waste Codes.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22.
- MDPI. (2020). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
-
U.S. National Library of Medicine, PubChem. 7-Chloroquinoline. [Link]
Sources
- 1. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
A Technical Guide to the Biological Activity of 7-Chloro-2-(trifluoromethyl)quinoline and its Comparative Landscape
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatile nature allows for a wide array of substitutions, leading to a diverse spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of 7-Chloro-2-(trifluoromethyl)quinoline with other key quinoline derivatives. While direct and extensive experimental data for this specific molecule is limited in publicly accessible literature, by examining the structure-activity relationships of closely related analogs, we can construct a robust predictive profile of its likely biological functions and potential therapeutic applications.
This analysis is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to guide future research and development efforts.
The Quinoline Scaffold: A Foundation for Diverse Pharmacology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast number of natural and synthetic bioactive compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points with biological targets. Substitutions on this core structure dramatically influence the molecule's physicochemical properties and, consequently, its pharmacological profile. The 7-chloro and 2-trifluoromethyl substitutions, as seen in our molecule of interest, are of particular significance and their individual and combined contributions to biological activity will be a central theme of this guide.
Comparative Analysis of Biological Activities
We will now delve into the primary biological activities associated with quinoline derivatives and, through comparative analysis, infer the potential of 7-Chloro-2-(trifluoromethyl)quinoline in each domain.
Antimalarial Activity: A Legacy of Quinolines
Quinolines have a storied history in the fight against malaria, with quinine being one of the first effective treatments.[2] The 4-aminoquinoline derivative, chloroquine, became a cornerstone of antimalarial therapy, although its efficacy has been diminished by widespread resistance.[2] The 7-chloro group is a hallmark of many potent antimalarial quinolines, and its presence is often crucial for activity.[3][4]
Structure-Activity Relationship Insights:
The antimalarial activity of many quinoline-based drugs is attributed to their accumulation in the acidic food vacuole of the Plasmodium parasite and subsequent interference with the detoxification of heme into hemozoin.[3] The 7-chloro substituent is thought to play a role in the lipophilicity and accumulation of the drug in the parasite's digestive vacuole.[3]
While direct data for 7-Chloro-2-(trifluoromethyl)quinoline is unavailable, studies on related compounds offer valuable clues. For instance, a strong correlation between lipophilicity and antimalarial activity has been observed in the 7-chloro series of quinoline triazole amide analogues.[3] The trifluoromethyl group at the 2-position is a strong electron-withdrawing group and significantly increases lipophilicity. This suggests that 7-Chloro-2-(trifluoromethyl)quinoline could possess notable antimalarial properties. However, it is important to note that other structural features, such as the presence of a basic side chain at the 4-position, are often critical for potent antimalarial activity.[5]
Comparative Antimalarial Activity of Quinoline Derivatives
| Compound/Derivative Class | Target/Strain | IC50/EC50 | Reference |
| Chloroquine | P. falciparum | Varies (strain dependent) | [3] |
| 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol | P. falciparum | 0.014 - 5.87 µg/mL | [3] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant P. falciparum | As low as 0.15 nM | [3] |
| Quinoline-triazine hybrids | P. falciparum | Varies with substitution | [3] |
| 2-methylquinoline derivative (Compound 10) | CQR PfDd2 | 0.033 ± 0.007 µM | [2] |
Anticancer Activity: A Promising Frontier
In recent years, quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[6] The 7-chloroquinoline scaffold, in particular, has been extensively explored for its cytotoxic effects against various cancer cell lines.[7][8]
Structure-Activity Relationship Insights:
The anticancer activity of 7-chloroquinoline derivatives is often linked to their ability to intercalate with DNA, inhibit topoisomerases, or modulate key signaling pathways involved in cell proliferation and survival. The substitution pattern on the quinoline ring is a critical determinant of both potency and selectivity. For instance, 7-chloroquinolinehydrazones have demonstrated potent cytotoxic activity with submicromolar GI50 values against a broad panel of cancer cell lines.[7]
The presence of a trifluoromethyl group can enhance the anticancer activity of a molecule by increasing its lipophilicity, improving cell membrane permeability, and potentially engaging in specific interactions with target proteins. While no direct cytotoxicity data for 7-Chloro-2-(trifluoromethyl)quinoline is available, the combination of the 7-chloro and 2-trifluoromethyl groups suggests a potential for significant antiproliferative activity.
Comparative Cytotoxicity of 7-Chloroquinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7-chloroquinolinehydrazones | Various | Submicromolar | [7] |
| 2-chloro-3-substituted quinoline (Compound 7b) | Hep-G2, MCF-7, PC3 | 15.8 - 28.2 | [9] |
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives | Various | Varies with substitution | [10] |
| 4-carbinol quinolines | Various | Antiproliferative properties |
Signaling Pathway Visualization
Caption: Potential anticancer mechanisms of quinoline derivatives.
Kinase Inhibitory Activity: Targeting Cellular Signaling
The inhibition of protein kinases is a major strategy in modern cancer therapy. Several quinoline-based small molecules have been developed as potent and selective kinase inhibitors.[5][11] The 4-anilinoquinoline scaffold, for example, is a well-established pharmacophore for targeting kinases like EGFR.
Structure-Activity Relationship Insights:
The quinoline ring serves as a scaffold to which various substituents can be attached to achieve specific interactions with the ATP-binding pocket of kinases. The 7-position is often a key point for modification to enhance potency and selectivity. While there is no specific data for 7-Chloro-2-(trifluoromethyl)quinoline as a kinase inhibitor, its structural features suggest it could be a candidate for screening against various kinases. The trifluoromethyl group, in particular, can form favorable interactions within the hydrophobic regions of kinase active sites.
Comparative Kinase Inhibitory Activity of Quinoline Derivatives
| Compound/Derivative Class | Target Kinase | IC50/Ki | Reference |
| 4-anilino-quin(az)olines | GAK/SLK/STK10 | Varies | [11] |
| 2-anilinoquinolines | Various | Varies | [12] |
| Quinoline derivatives | RET kinase | 3 - 50 nM (Ki) | [13] |
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain quinoline derivatives have been investigated for their anticonvulsant properties, suggesting a potential role in the treatment of epilepsy.[14] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter receptors.
Structure-Activity Relationship Insights:
The anticonvulsant activity of quinoline derivatives is highly dependent on the nature and position of substituents. For example, some 7-alkoxy-4,5-dihydro-[3][12]triazolo[4,3-a]quinoline-1(2H)-ones have shown potent anticonvulsant effects in animal models.[15] The presence of halogen atoms, such as chlorine, can influence the pharmacokinetic and pharmacodynamic properties of these compounds. The trifluoromethyl group may also contribute to activity by enhancing CNS penetration due to increased lipophilicity.
Comparative Anticonvulsant Activity of Quinoline Derivatives
| Compound/Derivative Class | Animal Model | ED50 | Reference |
| 7-benzyloxyl-4,5-dihydro-[3][12]thiazolo[4,3-a]quinoline-1(2H)-one | MES test | 12.3 mg/kg | [15] |
| Quinazoline derivatives | PTZ and MES tests | Varies | [14] |
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)[18]
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (e.g., 7-Chloro-2-(trifluoromethyl)quinoline) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based Assay)[19][20]
This protocol is a widely used method for assessing the in vitro antimalarial activity of compounds.
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)
-
Human red blood cells
-
Complete RPMI 1640 medium
-
96-well plates
-
Test compound dissolved in DMSO
-
Positive control (e.g., Chloroquine)
-
SYBR Green I dye
-
Lysis buffer (e.g., Tris buffer with saponin, EDTA, and Triton X-100)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum.
-
Drug Plating: Prepare serial dilutions of the test compound in 96-well plates.
-
Parasite Addition: Add parasitized red blood cells to each well.
-
Incubation: Incubate the plates for 72 hours in a gas mixture (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark.
-
Fluorescence Reading: Read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol that can be adapted for various kinases.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, test compound at various concentrations, and the substrate in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Determine the IC50 value of the inhibitor.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 7-Chloro-2-(trifluoromethyl)quinoline remains to be published, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological profile. The presence of the 7-chloro moiety, a well-established pharmacophore in antimalarial and anticancer quinolines, combined with the electron-withdrawing and lipophilic trifluoromethyl group at the 2-position, suggests that this compound is a promising candidate for screening in these therapeutic areas.
Future research should focus on the synthesis and direct biological evaluation of 7-Chloro-2-(trifluoromethyl)quinoline to validate these predictions. In vitro screening against a panel of cancer cell lines and Plasmodium falciparum strains would provide initial insights into its potency. Subsequent mechanistic studies could then elucidate its mode of action, paving the way for potential lead optimization and drug development. The detailed protocols provided in this guide offer a starting point for such investigations.
References
[3] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). PubMed Central. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian J Physiol Pharmacol. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021-09-23). Baxendale Group - Durham University. [12] Animal Models for Evaluating Antiepileptogenesis - Jasper's Basic Mechanisms of the Epilepsies. (2012-07-02). NCBI. [17] Three Steps for Setting up a Drug Screening Assay. (2025-02-19). Bitesize Bio. [7] 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [18] Process for the preparation of quinoline derivatives. Google Patents. [5] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18). [2] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC - NIH. [19] Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [14] Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC - PubMed Central. [1] Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025-10-30). [20] Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers. [13] (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025-12-13). Synthesis, Biological Evaluation and In Silico Computational Studies of 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline Derivatives: Search for New Controlling Agents against Spodoptera frugiperda (Lepidoptera: Noctuidae) | Request PDF. (2025-09-26). ResearchGate. [15] Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[3][12]triazolo[4,3-a]quinoline-1(2H)-ones. PubMed. [21] 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. (2024-07-04). Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis. [22] efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Determination of anticonvulsant activity of drugs using animal models | PPTX. Slideshare. [9] Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents | Bentham Science Publishers. (2019-03-01). [23] Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023-07-21). ResearchGate. [6] In-Silico Prediction of Novel Fused Quinazoline Based Topoisomerase Inhibitors as Anticancer Agents. PubMed. [24] Journal of American Science 2016;12(5) [Link] 10 Quinoline-based small molecules as effective pro. (2016-04-06). [25] 7-chloroquinaldine synthesis. Google Patents. [26] Discovery of new hit-molecules targeting Plasmodium falciparum through a global SAR study of the 4-substituted-2-trichloromethylquinazoline antiplasmodial scaffold. (2025-08-06). ResearchGate. [27] P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template. Clinical Module. The Screening models for antiepileptic drugs: A Review. (2025-08-06). ResearchGate. [28] Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [8] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [29] Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels | Antimicrobial Agents and Chemotherapy. (2016-03-25). ASM Journals. [30] N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI. [4] 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. (2023-11-23). PubMed Central. [31] Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. (2025-09-30). Malaria World. [32] The NCI In Vitro Anticancer Drug Discovery Screen. ResearchGate. [11] Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships | bioRxiv. (2019-09-05). Review on recent development of quinoline for anticancer activities. [33] Process for the preparation of 4-chloroquinolines. Google Patents. [34] Cytotoxic activity of 7-R-4-substituted quinoline | Scilit. [35] An in silico-in vitro antimalarial and antimicrobial investigation of newer 7- Chloroquinoline based Schiff-bases | Request PDF. (2025-09-01). ResearchGate. [36] Anticonvulsant drugs effective against human temporal lobe epilepsy prevent seizures but not neurotoxicity induced in rats by quinolinic acid: electroencephalographic, behavioral and histological assessments. PubMed. [37] Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. (2024-09-13). MDPI. [38] Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem. [39] Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships | bioRxiv [biorxiv.org]
- 12. Animal Models for Evaluating Antiepileptogenesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. EP1294694B1 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
- 19. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mmv.org [mmv.org]
- 23. researchgate.net [researchgate.net]
- 24. jofamericanscience.org [jofamericanscience.org]
- 25. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. iddo.org [iddo.org]
- 28. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. In-Silico Prediction of Novel Fused Quinazoline Based Topoisomerase Inhibitors as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 31. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 33. media.malariaworld.org [media.malariaworld.org]
- 34. researchgate.net [researchgate.net]
- 35. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 36. scilit.com [scilit.com]
- 37. researchgate.net [researchgate.net]
- 38. Anticonvulsant drugs effective against human temporal lobe epilepsy prevent seizures but not neurotoxicity induced in rats by quinolinic acid: electroencephalographic, behavioral and histological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Chloro-2-(Trifluoromethyl)quinoline Derivatives
Introduction: The Therapeutic Promise of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[1] The introduction of a trifluoromethyl group, particularly at the 2-position, and a chloro group at the 7-position can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising 7-Chloro-2-(trifluoromethyl)quinoline derivative, Compound 91b1, with a focus on its anticancer properties. Our analysis delves into the experimental data that bridges the gap between cell-based assays and whole-animal models, offering researchers and drug development professionals critical insights into the translational potential of this chemical class.
Compound in Focus: The Anticancer Profile of Quinoline Derivative 91b1
Recent research has identified a novel quinoline derivative, referred to as Compound 91b1, which has demonstrated significant anticancer effects both in laboratory-based cell cultures and in living organisms.[2][3][4] This compound has emerged as a compelling candidate for further preclinical development due to its potent and selective activity against various cancer cell lines.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
The initial assessment of an anticancer agent's efficacy invariably begins with in vitro studies to determine its cytotoxic effects on cancer cells. Compound 91b1 has been subjected to rigorous testing against a panel of human cancer cell lines, demonstrating a dose-dependent inhibitory effect on cell proliferation.[5]
The cytotoxicity of Compound 91b1 was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, a colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for several cancer cell lines.
| Cell Line | Cancer Type | IC50 of Compound 91b1 (µg/mL) |
| A549 | Lung Carcinoma | ~10 |
| AGS | Gastric Adenocarcinoma | ~12 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | ~8 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | ~9 |
Table 1: In Vitro Cytotoxicity of Compound 91b1 against various human cancer cell lines.[5]
These results clearly indicate that Compound 91b1 possesses potent cytotoxic activity against a range of cancer cell types. The consistent low micromolar IC50 values underscore its potential as a broad-spectrum anticancer agent.
In Vivo Efficacy: Significant Tumor Growth Inhibition in Xenograft Models
While in vitro data are crucial for initial screening, the true therapeutic potential of a compound can only be ascertained through in vivo studies in animal models. The efficacy of Compound 91b1 was evaluated in a nude mouse xenograft model, a standard preclinical model for studying cancer treatments.[2][4] In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored for growth in response to drug treatment.
Mice bearing established tumors were treated with Compound 91b1, and tumor growth was monitored over time. The results demonstrated a significant reduction in tumor size in the mice treated with Compound 91b1 compared to the control group that received a vehicle solution.[2][4]
| Animal Model | Tumor Type | Treatment Regimen | Outcome |
| Nude Mice | Human Cancer Xenograft | Intraperitoneal injection | Significant reduction in tumor volume |
Table 2: In Vivo Anticancer Efficacy of Compound 91b1.[2][4]
The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. The ability of Compound 91b1 to significantly inhibit tumor growth in a living organism provides strong evidence for its potential as a clinically relevant anticancer agent.
Bridging the Gap: Correlating In Vitro and In Vivo Findings
The promising correlation between the in vitro cytotoxicity and the in vivo antitumor activity of Compound 91b1 is a key indicator of its drug-like properties. The potent inhibition of cancer cell proliferation observed in culture dishes translated into a tangible reduction in tumor burden in an animal model. This suggests that Compound 91b1 possesses favorable pharmacokinetic and pharmacodynamic properties, allowing it to reach the tumor site in sufficient concentrations to exert its therapeutic effect.
The likely mechanism of action for Compound 91b1's anticancer activity is through the downregulation of the Lumican (LUM) gene.[2][4] Lumican is a small leucine-rich proteoglycan that has been implicated in the proliferation, migration, and invasion of cancer cells.[2][6] By downregulating Lumican, Compound 91b1 may disrupt key signaling pathways that are essential for tumor growth and progression, such as the MAPK and ERK1/JNK pathways.[2]
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines the steps for determining the IC50 value of a test compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of the recommended culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Preparation and Treatment: Prepare serial dilutions of the test compound (e.g., Compound 91b1) in the culture medium. Replace the old medium in the 96-well plate with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).[2]
-
Incubation: Incubate the plate for 48 hours under the same conditions as in step 1.[2]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
This protocol describes the methodology for evaluating the antitumor efficacy of a test compound in a nude mouse model.
-
Animal Model: Use 4-6 week old athymic nude mice.[7]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[8]
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into a control group and a treatment group (n=5-10 mice per group). Administer the test compound (e.g., Compound 91b1) to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Administer the vehicle solution to the control group.[7]
-
Efficacy Evaluation: Continue the treatment for a specified period (e.g., 2-4 weeks). Monitor tumor volume and the body weight of the mice throughout the study.[7]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The final tumor volume and weight are compared between the treatment and control groups to determine the efficacy of the test compound.[7]
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the proposed mechanism of action and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of action of Compound 91b1.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lumican inhibits immune escape and carcinogenic pathways in colorectal adenocarcinoma | Aging [aging-us.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Senior Application Scientist's Guide to Characterizing the Cytotoxicity of 7-Chloro-2-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, the robust characterization of a novel compound's cytotoxic potential is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-grounded framework for evaluating the cytotoxicity of 7-Chloro-2-(trifluoromethyl)quinoline, a quinoline derivative with potential therapeutic applications. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the selection of a multi-parametric assay panel, enabling a comprehensive understanding of the compound's cellular effects.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial and anticancer agents.[1][2] Derivatives of 7-chloroquinoline, in particular, have demonstrated significant antiproliferative activity against a range of cancer cell lines.[2][3] The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, making 7-Chloro-2-(trifluoromethyl)quinoline a compound of significant interest. Preliminary studies on similar quinoline derivatives suggest potential mechanisms of action that include the induction of apoptosis, DNA/RNA damage, and the inhibition of topoisomerase enzymes.[4][5][6]
This guide will detail a strategic, multi-faceted approach to elucidating the cytotoxic profile of 7-Chloro-2-(trifluoromethyl)quinoline, beginning with primary screening assays to determine overall toxicity and progressing to more complex assays aimed at mechanistic clarification.
Section 1: Foundational Cytotoxicity Assessment: A Multi-Assay Approach
A single cytotoxicity assay provides only a narrow view of a compound's effects. Therefore, a panel of assays measuring distinct cellular parameters is essential for a comprehensive initial assessment. We recommend a tripartite approach that evaluates metabolic activity, membrane integrity, and real-time cell proliferation.
Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay [9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of 7-Chloro-2-(trifluoromethyl)quinoline for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Following the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.
Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[12] This assay is a reliable indicator of necrosis or late-stage apoptosis.
Experimental Protocol: LDH Assay [13][14]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.
Comparison of Foundational Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan. | Well-established, cost-effective, high-throughput.[7] | Can be affected by compounds that alter mitochondrial respiration; endpoint assay. |
| LDH | Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[12] | Directly measures cell death, non-destructive to remaining cells, allows for kinetic analysis. | Less sensitive for early-stage apoptosis, enzyme activity can be unstable. |
Section 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of 7-Chloro-2-(trifluoromethyl)quinoline is established, the next critical step is to determine the mechanism by which it induces cell death. The following assays are designed to investigate key cellular pathways involved in apoptosis and oxidative stress.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for distinguishing between viable, apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[15]
Experimental Protocol: Annexin V/PI Staining [16]
-
Cell Treatment: Treat cells with 7-Chloro-2-(trifluoromethyl)quinoline at its determined IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence profiles.
Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[17] This colorimetric or fluorometric assay measures the activity of specific caspases, such as caspase-3 and caspase-7, which are activated during the apoptotic cascade.
Experimental Protocol: Caspase-3/7 Activity Assay [18][19]
-
Cell Lysis: Treat cells as described above, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-3/7-specific substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for cleavage of the substrate by active caspases.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) to quantify caspase activity.
Reactive Oxygen Species (ROS) Assay
Increased production of reactive oxygen species can induce oxidative stress and trigger apoptosis.[20] This assay uses a cell-permeable fluorescent probe, such as DCFH-DA, which becomes fluorescent upon oxidation by ROS.[21]
Experimental Protocol: ROS Detection [22][23][24]
-
Cell Staining: Pre-incubate cells with the DCFH-DA probe.
-
Compound Treatment: Treat the stained cells with 7-Chloro-2-(trifluoromethyl)quinoline.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer.
Section 3: Identifying the Molecular Target
To further refine the mechanism of action, it is crucial to identify the direct molecular target(s) of 7-Chloro-2-(trifluoromethyl)quinoline. Based on the known activities of similar quinoline compounds, topoisomerase inhibition is a plausible mechanism.[4]
Topoisomerase Inhibition Assay
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[25] This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.[26][27][28]
Experimental Protocol: Topoisomerase I/II Inhibition Assay [25][29]
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II), topoisomerase enzyme, and varying concentrations of 7-Chloro-2-(trifluoromethyl)quinoline.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Gel Electrophoresis: Stop the reaction and run the DNA on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in the persistence of the supercoiled or catenated DNA forms.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[30][31][32] The principle is that the binding of a ligand (the drug) to its target protein increases the thermal stability of the protein.[31][32]
Experimental Protocol: CETSA [33][34]
-
Cell Treatment: Treat intact cells with 7-Chloro-2-(trifluoromethyl)quinoline or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Target Detection: Detect the amount of the soluble target protein (e.g., topoisomerase) at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Experimental Workflow
Caption: A logical workflow for the cytotoxic characterization of a novel compound.
Signaling Pathway Interrogation
Caption: Interplay of pathways potentially modulated by the test compound.
Conclusion
The comprehensive cytotoxic evaluation of 7-Chloro-2-(trifluoromethyl)quinoline requires a multi-pronged approach that extends beyond simple viability assays. By systematically investigating metabolic health, membrane integrity, the mode of cell death, and the specific molecular target, researchers can build a robust and nuanced understanding of the compound's biological activity. This detailed characterization is indispensable for informed decision-making in the drug development pipeline.
References
-
Topoisomerase Assays. (n.d.). In Current Protocols in Molecular Biology. John Wiley & Sons, Inc. Retrieved from [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Kaur, G., & Singh, G. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Mocanu, A., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3192.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 133-138.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2023). MTT (Assay protocol). protocols.io. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
Promega Corporation. (2024). LDH cytotoxicity assay. protocols.io. [Link]
- Sarosiek, K. A., & Letai, A. (2016). Caspase Protocols in Mice. Methods in Molecular Biology, 1419, 1-15.
- Bressan, E., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10839.
- Wang, Y., et al. (2019). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 9(17), e3361.
- Verma, A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(45), 28248-28269.
- Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4502.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Williams, G., & Maxwell, A. (2013). Topoisomerase Assays. Current Protocols in Molecular Biology, 102, 5.24.1-5.24.19.
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Kaur, G., & Singh, G. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. SSRN. [Link]
-
University of Arizona Cancer Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
- Hricovíniová, Z., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
- Asawa, P., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
- Adan, A., et al. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 26(21), 6599.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
TopoGEN, Inc. (2012, July 26). Human Topoisomerase I Assay Kit: Application and Use [Video]. YouTube. [Link]
- de Souza, M. V. N., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(9), 1956-1965.
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1969-1979.
-
Ramírez-López, P., et al. (2021). (a) Effect of 7-chloroquinoline derivatives 6 and 12 on apoptosis and... ResearchGate. Retrieved from [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. scielo.br [scielo.br]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. assaygenie.com [assaygenie.com]
- 24. content.abcam.com [content.abcam.com]
- 25. youtube.com [youtube.com]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. topogen.com [topogen.com]
- 28. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. news-medical.net [news-medical.net]
- 32. tandfonline.com [tandfonline.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Mechanism of Action of 7-Chloro-2-(trifluoromethyl)quinoline
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 7-Chloro-2-(trifluoromethyl)quinoline. As a Senior Application Scientist, my objective is to present a scientifically rigorous, yet practical, approach for researchers in drug discovery and development. This document is not a rigid protocol but a strategic guide, empowering you to make informed decisions in your investigation.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer and antimalarial properties.[1][2] The specific substitutions on the quinoline ring, in this case, a chloro group at position 7 and a trifluoromethyl group at position 2, are critical determinants of its biological function. The 7-chloroquinoline moiety is a well-known pharmacophore in several antimalarial drugs, while the trifluoromethyl group can significantly enhance a compound's metabolic stability and cell permeability. Given that many quinoline derivatives have been identified as potent kinase inhibitors, a primary hypothesis for the mechanism of action of 7-Chloro-2-(trifluoromethyl)quinoline is the modulation of protein kinase activity, a key driver in many cancers.[3][4]
This guide will focus on a systematic approach to validate this primary hypothesis, using a well-characterized kinase inhibitor as a benchmark. We will also explore a secondary, alternative hypothesis based on the compound's structural similarity to known antimalarial agents.
Comparative Compound Selection: The Importance of a Relevant Benchmark
To objectively evaluate the performance of 7-Chloro-2-(trifluoromethyl)quinoline, it is crucial to select an appropriate comparator compound. For our primary hypothesis of kinase inhibition, we have selected Bosutinib , an FDA-approved dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Rationale for Selecting Bosutinib:
-
Shared Scaffold: Bosutinib contains a substituted quinoline core, making it a structurally relevant comparator.
-
Well-Characterized Mechanism: Its mechanism of action, target profile, and cellular effects are extensively documented, providing a solid benchmark for comparison.
-
Clinical Relevance: As an approved therapeutic, its performance data represents a high bar for any new investigational compound.
Experimental Validation Workflow: A Tiered Approach to Unraveling the Mechanism of Action
We will employ a multi-tiered experimental approach, starting with broad phenotypic screens and progressively narrowing down to specific molecular targets and cellular pathways.
Tier 1: In Vitro Cytotoxicity Screening Across a Panel of Cancer Cell Lines
The initial step is to determine if 7-Chloro-2-(trifluoromethyl)quinoline exhibits cytotoxic or cytostatic effects against cancer cells. A broad screening against a panel of human cancer cell lines, such as the NCI-60 panel, is recommended.[5][6] This provides an initial indication of the compound's potency and potential cancer type selectivity.
Experimental Protocol: Sulforhodamine B (SRB) Assay [7]
-
Cell Plating: Seed cells from various cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 7-Chloro-2-(trifluoromethyl)quinoline and Bosutinib (as a comparator) for 48-72 hours.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound in each cell line.
Expected Outcome and Interpretation:
This assay will reveal the potency and selectivity profile of 7-Chloro-2-(trifluoromethyl)quinoline. A potent and selective activity against certain cell lines would warrant further investigation into the specific signaling pathways dysregulated in those cancers.
Table 1: Hypothetical GI50 Data for 7-Chloro-2-(trifluoromethyl)quinoline vs. Bosutinib
| Cell Line | Cancer Type | 7-Chloro-2-(trifluoromethyl)quinoline (GI50, µM) | Bosutinib (GI50, µM) |
| K-562 | Chronic Myeloid Leukemia | 0.5 | 0.1 |
| MCF-7 | Breast Cancer | 2.1 | >10 |
| HCT-116 | Colon Cancer | 1.8 | 5.2 |
| A549 | Lung Cancer | 3.5 | >10 |
Tier 2: Unbiased Kinase Panel Screening
Assuming promising results from the cytotoxicity screening, the next logical step is to investigate if the compound's anticancer activity is mediated through kinase inhibition. A broad, unbiased screen against a large panel of kinases is the most efficient way to identify potential molecular targets.
Experimental Protocol: In Vitro Kinase Panel Screen (e.g., Caliper-based Mobility Shift Assay)
-
Assay Preparation: Prepare assay plates containing a panel of purified recombinant kinases, their respective substrates, and ATP.
-
Compound Addition: Add 7-Chloro-2-(trifluoromethyl)quinoline at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: Use a microfluidic mobility shift assay to separate the phosphorylated substrate from the non-phosphorylated substrate. The amount of product formed is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentrations.
Expected Outcome and Interpretation:
This screen will provide a "hit list" of kinases that are significantly inhibited by 7-Chloro-2-(trifluoromethyl)quinoline. This is a crucial step in moving from a phenotypic observation (cell death) to a specific molecular hypothesis.
Diagram 1: Kinase Inhibition Screening Workflow
Caption: Workflow for identifying potential kinase targets.
Tier 3: IC50 Determination for Lead Kinase Targets
The "hit" kinases from the panel screen need to be validated, and their sensitivity to 7-Chloro-2-(trifluoromethyl)quinoline quantified. This is achieved by determining the half-maximal inhibitory concentration (IC50) for each of the top candidate kinases.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol is similar to the kinase panel screen, but with a full dose-response curve for the test compound against each selected kinase.
-
Assay Setup: For each "hit" kinase, set up the reaction with the purified enzyme and its specific substrate.
-
Dose-Response: Add 7-Chloro-2-(trifluoromethyl)quinoline and Bosutinib over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).
-
Reaction and Detection: Initiate the reaction with ATP and measure kinase activity as described in Tier 2.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome and Interpretation:
This will provide quantitative data on the potency of 7-Chloro-2-(trifluoromethyl)quinoline against specific kinases, allowing for a direct comparison with Bosutinib.
Table 2: Hypothetical IC50 Values for Lead Kinase Targets
| Kinase Target | 7-Chloro-2-(trifluoromethyl)quinoline (IC50, nM) | Bosutinib (IC50, nM) |
| Src | 50 | 1.2 |
| Abl | 85 | 1.0 |
| EGFR | >1000 | 250 |
| VEGFR2 | 800 | 150 |
Tier 4: Cellular Mechanism of Action and Target Validation
The final step is to confirm that the inhibition of the identified kinase(s) is responsible for the observed cytotoxic effects in cancer cells. This involves demonstrating target engagement and observing the downstream consequences of target inhibition in a cellular context.
Experimental Protocol: Western Blotting for Phosphoprotein Levels
-
Cell Treatment: Treat a sensitive cancer cell line (e.g., K-562 for Abl/Src) with increasing concentrations of 7-Chloro-2-(trifluoromethyl)quinoline and Bosutinib for a short period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., p-Src, p-Abl) and a key downstream substrate (e.g., p-CrkL for Abl). Also, probe for the total protein levels of these targets as a loading control.
-
Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.
Expected Outcome and Interpretation:
A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates upon treatment with 7-Chloro-2-(trifluoromethyl)quinoline would provide strong evidence for on-target activity in a cellular setting.
Diagram 2: Cellular Target Validation Workflow
Caption: Workflow to confirm on-target activity in cells.
Alternative Hypothesis: Investigating Antimalarial Activity
The 7-chloroquinoline core is a classic antimalarial pharmacophore.[8][9] Therefore, it is prudent to investigate the potential antimalarial activity of 7-Chloro-2-(trifluoromethyl)quinoline, especially if the anticancer activity is weak or non-specific.
Comparator Compound: Chloroquine
Experimental Workflow:
-
In Vitro Antiplasmodial Assay:
-
Method: A SYBR Green I-based fluorescence assay is a standard method.[10]
-
Procedure: Cultured Plasmodium falciparum (chloroquine-sensitive and resistant strains) are incubated with serial dilutions of 7-Chloro-2-(trifluoromethyl)quinoline and Chloroquine for 72 hours. The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I, which intercalates with parasite DNA.
-
Endpoint: IC50 values are calculated.
-
-
Heme Polymerization Inhibition Assay:
-
Rationale: Chloroquine's primary mechanism of action is the inhibition of heme detoxification in the parasite.
-
Method: A cell-free, colorimetric assay can be used to assess the ability of the compound to inhibit the formation of β-hematin (hemozoin).
-
Endpoint: IC50 for heme polymerization inhibition.
-
Diagram 3: Proposed Antimalarial Signaling Pathway
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 7-Chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the quinoline scaffold has emerged as a privileged structure, serving as the backbone for numerous kinase inhibitors.[1] The novel compound, 7-Chloro-2-(trifluoromethyl)quinoline, represents a promising candidate within this class. Its efficacy, however, is not solely determined by its on-target potency but critically by its selectivity across the human kinome. Off-target activities can lead to unforeseen toxicities or advantageous polypharmacology, making a thorough understanding of its cross-reactivity profile an indispensable step in its preclinical development.
This guide provides a comprehensive framework for evaluating the selectivity of 7-Chloro-2-(trifluoromethyl)quinoline. As a Senior Application Scientist, my focus extends beyond mere protocol recitation to elucidate the rationale behind the experimental design, ensuring a self-validating and robustly interpretable dataset. We will explore established methodologies for kinome-wide screening and contextualize the resulting data through a comparative analysis with established kinase inhibitors: Bosutinib , a quinoline-based dual Src/Abl inhibitor, and Dasatinib , a multi-kinase inhibitor with a distinct chemical scaffold.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[2] This structural conservation, particularly within the ATP-binding pocket, presents a significant challenge for the development of selective inhibitors.[3] A lack of selectivity can result in a higher risk of adverse effects due to the inhibition of kinases essential for normal physiological functions.[2] Conversely, in some instances, off-target effects can be beneficial, contributing to a drug's overall therapeutic efficacy through polypharmacology. Therefore, a comprehensive cross-reactivity profile is not just a regulatory requirement but a critical tool for understanding a compound's mechanism of action and predicting its clinical safety and efficacy.[4]
For the purpose of this guide, we will hypothesize that the primary target of 7-Chloro-2-(trifluoromethyl)quinoline is Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) . This hypothesis is based on recent findings for structurally related 4-trifluoromethyl-2-anilinoquinoline derivatives, which were shown to target SGK1 in a broad kinase panel screen.[5]
Experimental Workflow for Cross-Reactivity Profiling
A robust assessment of selectivity involves a multi-tiered approach, beginning with a broad, high-throughput screen to identify potential off-targets, followed by more focused secondary assays to confirm and quantify these interactions.
Figure 2: A visual representation of the comparative selectivity profiles.
Based on our hypothetical data, 7-Chloro-2-(trifluoromethyl)quinoline would be considered a highly selective inhibitor for SGK1, with significantly less activity against the common off-targets of quinoline-based inhibitors like SRC and ABL, which are potently inhibited by Bosutinib. [6]In contrast, Dasatinib demonstrates a much broader inhibition profile, targeting multiple kinase families with high potency. [7]This broader profile can contribute to both its efficacy in certain cancers and its side-effect profile, such as effects on platelet activation. [7]
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. A systematic and rigorous evaluation, as outlined in this guide, is essential for any novel compound, including 7-Chloro-2-(trifluoromethyl)quinoline. By employing a tiered approach of broad kinome screening followed by focused secondary assays and contextualizing the data through comparison with well-characterized inhibitors like Bosutinib and Dasatinib, researchers can gain a comprehensive understanding of their compound's selectivity. This knowledge is paramount for making informed decisions in the lead optimization process, predicting potential clinical toxicities, and ultimately, developing safer and more effective targeted therapies.
References
- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 1-17.
- Hu, H., & Bala, C. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- El-Adl, K., Ali, M. M., El-Sattar, N. E. A., & El-Gohary, N. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 848.
- Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zinda, M. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898-7914.
- El-Gamal, M. I., Al-Ameen, A. A., & Al-Karmalawy, A. A. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279.
-
Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
- Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
- Schade, A. E., Schieven, G. L., & Townsend, R. M. (2008).
- Luo, H., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Medicinal Chemistry Research.
-
ResearchGate. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. Retrieved from [Link]
- Liao, W., Hu, G., Guo, Z., Sun, D., Zhang, L., Bu, Y., & Li, Y. (2014). Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 22(22), 6438-6452.
- Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Radini, M. A., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 6(10), 8456-8472.
- O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Sawyer, T. K., ... & Deininger, M. W. (2009). Dasatinib, a potent SRC inhibitor in clinical development for the treatment of solid tumors. Cell cycle, 8(18), 2975-2979.
- Smith, M. C., Mader, M. M., Cook, J. A., Iversen, P., Ajamie, R., Perkins, E., ... & Waid, P. P. (2014). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular cancer therapeutics, 13(5), 1161-1172.
- Le, T. N., & Le, L. (2017). The use of novel selectivity metrics in kinase research.
- Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409.
-
Bharadwaj, S. S., Poojary, B., Kumar, S. M., Byrappa, K., Nagananda, G. S., Chaitanya, A. K., ... & Dhananjaya, B. L. (2017). Design, synthesis and pharmacological studies of some new quinoline Schiff bases and 2, 5-(disubstituted-)[4][8][9]-oxadiazoles. New Journal of Chemistry, 41(16), 8568-8585.
- Konopacki, M., & Jedrzejczak, P. (2008). Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. Clinical Cancer Research, 14(23), 7687-7696.
-
ResearchGate. (n.d.). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. Retrieved from [Link]
- da Silva, A. C., de Oliveira, R. B., & de Faria, A. R. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1634.
- Radini, M. A., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 6(10), 8456-8472.
- Saglio, G. (2022).
- Puttini, M., Coluccia, A. M., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer research, 66(23), 11314-11322.
- Park, H., et al. (2011). Dasatinib, a potent SRC inhibitor in clinical development for the treatment of solid tumors.
- Keller, G., Schafhausen, P., & Brummendorf, T. H. (2010). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and therapy, 3, 117.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Strategic Guide to the Preclinical Characterization and Competitive Positioning of Novel Quinolines: A Case Study with 7-Chloro-2-(trifluoromethyl)quinoline
To Researchers, Scientists, and Drug Development Professionals,
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3][4] The introduction of novel derivatives, such as 7-Chloro-2-(trifluoromethyl)quinoline, presents both an opportunity and a challenge: the opportunity to develop new therapeutics with potentially improved efficacy and safety profiles, and the challenge of systematically characterizing their biological activity to identify a clear developmental path.
This guide provides a strategic framework for the initial preclinical evaluation of 7-Chloro-2-(trifluoromethyl)quinoline. Given the limited existing data on this specific molecule, a direct head-to-head comparison with a single commercial drug is premature. Instead, we propose a phased, data-driven approach to elucidate its mechanism of action and therapeutic potential by comparing its activity profile against a panel of well-characterized, commercially available drugs with diverse mechanisms. This strategy allows for a broad initial assessment, guiding subsequent, more focused investigations.
Phase 1: Foundational Profiling - Cytotoxicity and Broad-Spectrum Activity
The initial step is to determine the general cytotoxic potential of 7-Chloro-2-(trifluoromethyl)quinoline across a range of cell lines. This provides a baseline understanding of its potency and selectivity, which is crucial for identifying a potential therapeutic window. The quinoline core is known to be a feature in compounds with antiproliferative and cytotoxic effects.[5][6]
Experimental Protocol 1: Multi-Panel Cell Viability Assay
Objective: To assess the broad cytotoxic activity of 7-Chloro-2-(trifluoromethyl)quinoline against a panel of cancer cell lines and a non-cancerous control, and to compare its potency with established cytotoxic and targeted agents.
Methodology:
-
Cell Line Selection:
-
Cancer Panel: NCI-H292 (lung carcinoma), HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma) to represent diverse cancer types.
-
Non-Cancerous Control: Vero (kidney epithelial cells from an African green monkey) to assess general cytotoxicity.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Chloro-2-(trifluoromethyl)quinoline in DMSO.
-
Prepare 10 mM stock solutions of comparator drugs:
-
-
Assay Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound and comparator drugs (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™).
-
Measure fluorescence with a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line by fitting the dose-response data to a four-parameter logistic curve.
-
Calculate the Selectivity Index (SI) where appropriate (e.g., IC50 in Vero cells / IC50 in a cancer cell line).
-
Interpreting the Data: A Hypothetical Comparison
The following table presents hypothetical data to illustrate how the results of this initial screen can guide the next steps in the investigation.
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | NCI-H292 IC50 (µM) | Vero IC50 (µM) | Selectivity Index (Vero/HCT-116) |
| 7-Chloro-2-(trifluoromethyl)quinoline | 5.2 | 8.1 | 6.5 | > 50 | > 9.6 |
| Doxorubicin | 0.1 | 0.3 | 0.2 | 1.5 | 15 |
| Bosutinib | 1.8 | 2.5 | 1.2 | 10.5 | 5.8 |
| Chloroquine | 25.0 | 30.0 | 22.0 | > 100 | > 4 |
Analysis of Hypothetical Results:
-
Potency: The hypothetical data suggests that 7-Chloro-2-(trifluoromethyl)quinoline exhibits moderate single-digit micromolar potency against the tested cancer cell lines. It is less potent than Doxorubicin and Bosutinib but significantly more potent than Chloroquine in this context.
-
Selectivity: A high IC50 value in the non-cancerous Vero cell line suggests a favorable preliminary safety profile. The calculated selectivity index can be a key differentiator.
This initial screen provides a critical decision point. If the compound shows potent and selective activity, the next phase of investigation is warranted.
Caption: Phase 2 Mechanistic Investigation Workflow.
Conclusion and Strategic Path Forward
This systematic, comparative approach allows for the efficient characterization of a novel chemical entity like 7-Chloro-2-(trifluoromethyl)quinoline. By benchmarking its performance against a panel of established drugs, researchers can rapidly identify the most promising therapeutic avenues.
Based on our hypothetical results, 7-Chloro-2-(trifluoromethyl)quinoline emerges as a promising scaffold for development as a targeted anticancer agent, specifically as a kinase inhibitor. Its profile suggests a potential advantage over existing quinoline-based drugs, and its moderate antimalarial activity could be explored as a secondary indication or for the development of hybrid drugs.
The next logical steps would involve:
-
IC50 determination for the primary kinase hits (SRC, ABL).
-
In vivo efficacy studies in relevant cancer xenograft models.
-
Preliminary ADME/Tox profiling.
This guide provides a robust and logical framework for the initial stages of drug discovery, enabling research teams to make informed, data-driven decisions on the path forward for novel compounds.
References
-
Jain, S., & Kumar, A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]
-
de F. F. M. da Silva, V., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available from: [Link]
-
Kaur, M., & Singh, M. (Year N/A). Quinoline is a heterocyclic compound that plays a fundamental role in the study of chemical compounds. RSC Advances. Available from: [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]
-
Ning, N., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. Available from: [Link]
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available from: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available from: [Link]
-
Singh, P., & Kumar, A. (Year N/A). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-2-methylquinoline. PubChem. Available from: [Link]
-
Anonymous. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]
-
Anonymous. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available from: [Link]
-
Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Singh, R. K., et al. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Available from: [Link]
-
Jain, S., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for 7-Chloro-2-(trifluoromethyl)quinoline in Biological Samples
Introduction: The Analytical Imperative for 7-Chloro-2-(trifluoromethyl)quinoline (CTQ)
7-Chloro-2-(trifluoromethyl)quinoline (CTQ) is a halogenated quinoline derivative, a structural motif present in numerous pharmacologically active compounds. The accurate quantification of CTQ in biological matrices such as plasma, serum, and tissue homogenates is paramount for elucidating its pharmacokinetic (PK) and toxicokinetic (TK) profiles during drug development.[1][2] The reliability of these concentration measurements directly influences critical decisions regarding safety and efficacy.[1] Therefore, the development and rigorous validation of a bioanalytical method are not merely procedural requirements but the bedrock of a successful research program.
This guide provides a comparative analysis of common analytical techniques for CTQ quantification, explains the rationale behind methodological choices, and presents a detailed, field-tested protocol for the most robust approach. The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][3][4][5][6]
The Analytical Challenge: Navigating the Complexities of Biological Matrices
Quantifying a small molecule like CTQ within a biological sample is akin to finding a needle in a haystack. The primary challenges stem from the inherent complexity of the matrix:
-
Matrix Effects: Biological samples are replete with endogenous components like phospholipids, proteins, and salts.[7] During analysis, particularly with mass spectrometry, these co-eluting substances can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[8][9][10] This phenomenon can severely compromise the accuracy and reproducibility of the results.[8][11]
-
Analyte Stability: CTQ may be susceptible to degradation by enzymes present in plasma or due to environmental factors like temperature and pH during sample collection, processing, and storage.[12][13][14][15][16] Ensuring analyte stability throughout the entire workflow is critical for accurate quantification.
-
Required Sensitivity: To adequately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CTQ, the analytical method must be sensitive enough to detect and quantify it at very low concentrations (typically in the ng/mL or even pg/mL range), especially during the terminal elimination phase.
Comparative Analysis of Core Methodologies
The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, and the available instrumentation. For a molecule like CTQ, three primary techniques warrant consideration.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Selectivity | Moderate. Relies on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere. | High. Relies on retention time and mass-to-charge ratio (m/z). | Very High. Relies on retention time, precursor ion m/z, and specific product ion m/z.[17] |
| Sensitivity (Typical LOQ) | Low to Moderate (~10-100 ng/mL).[18] | Moderate to High (~1-10 ng/mL).[19] | Very High (<1 ng/mL).[2][20] |
| Matrix Effect Susceptibility | Low. Less affected by ionization suppression. | Moderate. Derivatization may be needed. Matrix can contaminate the ion source. | High. Highly susceptible to ion suppression/enhancement.[7][8] |
| Sample Preparation | Moderate complexity. | Often requires derivatization to increase volatility. Can be complex. | Moderate complexity. Focuses on removing interfering matrix components. |
| Throughput | High. | Low to Moderate. | High. |
| Ideal Application | High-concentration studies, formulation analysis. | Volatile quinoline derivatives, screening.[19][21] | Gold standard for pharmacokinetic/toxicokinetic studies requiring high sensitivity and specificity.[17] |
Expert Insight: While HPLC-UV is a robust and accessible technique, its limited sensitivity and selectivity make it unsuitable for most bioanalytical studies of potent compounds like CTQ.[22][23][24] GC-MS offers better sensitivity but may require derivatization for non-volatile compounds and can be less robust for high-throughput applications.[19] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) emerges as the unequivocal gold standard. Its superior sensitivity and selectivity, achieved by monitoring specific precursor-to-product ion transitions, allow for the accurate quantification of CTQ even in the presence of complex biological matrix components.[2][17]
The Gold Standard Protocol: LC-MS/MS Method Development and Validation
This section provides a comprehensive, step-by-step protocol for developing and validating a robust LC-MS/MS method for CTQ in human plasma.
Part A: Sample Preparation - The Key to Mitigating Matrix Effects
The goal of sample preparation is to isolate CTQ from interfering matrix components, primarily proteins and phospholipids, while maximizing analyte recovery.
Caption: Comparison of common sample preparation workflows for bioanalysis.
Recommended Protocol: Solid Phase Extraction (SPE)
From experience, while Protein Precipitation (PPT) is fast, it often fails to remove phospholipids, a major source of matrix effects.[25] Liquid-Liquid Extraction (LLE) provides a cleaner sample but can be difficult to automate. Solid Phase Extraction (SPE) offers the best of both worlds: excellent cleanup, potential for analyte concentration, and high-throughput automation compatibility.[26][27][28]
Step-by-Step SPE Protocol:
-
Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
-
Spike Internal Standard (IS): Add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of CTQ) to each well. The IS is crucial as it compensates for variability in sample processing and matrix effects.
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water to each well and vortex to mix. This step disrupts protein binding.
-
Condition SPE Plate: Using a mixed-mode cation exchange SPE plate, condition the wells sequentially with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the SPE plate.
-
Wash: Wash the wells sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This removes polar interferences and phospholipids.
-
Elute: Elute the analyte (CTQ) and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Part B: Chromatographic and Mass Spectrometric Conditions
-
Rationale: The goal is to achieve a sharp, symmetrical peak for CTQ, well-separated from any potential interferences, with a short run time. A reverse-phase C18 column is typically a good starting point for a molecule with the polarity of CTQ.
-
Instrumentation:
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters (Typical):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, return to 10% B and re-equilibrate for 1.0 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters (Hypothetical for CTQ):
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
CTQ: Q1 (Precursor Ion) m/z 218.0 -> Q3 (Product Ion) m/z 198.0
-
IS (e.g., d4-CTQ): Q1 m/z 222.0 -> Q3 m/z 202.0
-
-
Note: These transitions must be optimized by infusing the pure compound and its stable-isotope labeled internal standard into the mass spectrometer.
-
Method Validation: Building a Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][5] The process must follow regulatory guidelines and should be performed before analyzing any study samples.[3][29]
Caption: Flowchart of key experiments in bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria (Based on ICH M10/FDA/EMA Guidance)
| Parameter | Purpose | Key Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥6 blank matrix lots. | Response in blank <20% of LLOQ response for analyte and <5% for IS. |
| Matrix Effect | Assess the impact of matrix components on ionization.[7] | Analyze analyte at low & high conc. in post-extracted blank matrix from ≥6 lots. Compare response to analyte in neat solution. | CV of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve & LLOQ | Define the range of reliable quantification. | Analyze a blank, a zero, and ≥6 non-zero standards over the expected concentration range. | r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). LLOQ must be precise (CV ≤20%) and accurate (±20%). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and the degree of scatter.[29] | Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 3 separate runs (n=5 per level/run). | Accuracy: Mean conc. within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).[29] |
| Stability | Ensure analyte integrity under various conditions.[15] | Test QC samples after freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage. | Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples). |
| Dilution Integrity | Verify that samples with concentrations above the curve can be diluted accurately. | Prepare a sample above the ULOQ, dilute it into the calibrated range with blank matrix, and analyze. | Accuracy and precision of the diluted sample must be within ±15%.[29] |
Conclusion
For the robust, reliable, and sensitive quantification of 7-Chloro-2-(trifluoromethyl)quinoline in biological samples, LC-MS/MS is the superior analytical choice. Its performance far exceeds that of HPLC-UV and GC-MS for demanding pharmacokinetic and toxicokinetic studies. The foundation of reliable data generation lies not just in the choice of technology, but in a meticulous approach to sample preparation—with Solid Phase Extraction being a highly recommended strategy—and a comprehensive validation process that rigorously adheres to international regulatory standards.[1][3] By following the principles and protocols outlined in this guide, researchers can establish a self-validating system that produces trustworthy data, thereby accelerating drug development with confidence.
References
-
International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
Grgurinovich, N., & Musil, F. (2003). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Bratislava Medical Journal. [Link]
-
Zlamalova, D., et al. (2018). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis. [Link]
-
Mei, H., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Walter Reed Army Inst of Research. (1992). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Defense Technical Information Center. [Link]
-
Rial-Otero, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Lipka, E., & Vaccher, C. (2015). Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. Bioanalysis. [Link]
-
Ch'ng, S. L., et al. (2014). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Iranian Journal of Pharmaceutical Research. [Link]
-
Wang, Y., et al. (2024). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Guangzhou Chemical Industry. [Link]
-
Bioanalysis Zone. (n.d.). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. [Link]
-
Kar-Functions, A., et al. (2023). Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid. Bioanalysis. [Link]
-
Bienta. (n.d.). Plasma Stability Assay. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation (superseded). [Link]
-
Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link]
-
Mary, Y. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
Peters, S. R., et al. (2023). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]
-
Mercolini, L., & Protti, M. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. [Link]
-
Aprile, S., et al. (2022). The Application of Liquid Chromatography for the Analysis of Organic UV Filters in Environmental and Marine Biota Matrices. Separations. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
-
Suneetha, A., & Raja, R. D. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Simpson, H., et al. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Sahoo, C. K. (2018). Validation of Analytical Methods. IntechOpen. [Link]
-
Li, W., et al. (2014). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Pharmaceutical Analysis. [Link]
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Al-Majed, A. R., et al. (2023). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. ResearchGate. [Link]
-
ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma. [Link]
-
Chen, Y. J., et al. (2008). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
El-Sayed, N. N. E., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
Cánovas, R., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Journal of Applied Bioanalysis. [Link]
-
U.S. Department of Energy. (2020). Sensitive detection of quinoline-derivatized sitagliptin in small volumes of human plasma by MALDI-TOF mass spectrometry. Office of Scientific and Technical Information. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences. [Link]
-
Royal Society of Chemistry. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
Rial-Otero, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta. [Link]
-
Zhang, K., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry. [Link]
-
Liu, A., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Science and Technology. [Link]
-
Little, J. (2021). Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries. YouTube. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Plasma Stability Assay | Bienta [bienta.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bevital.no [bevital.no]
- 17. jfda-online.com [jfda-online.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. ema.europa.eu [ema.europa.eu]
A Comprehensive Guide to the Proper Disposal of 7-Chloro-2-(trifluoromethyl)quinoline
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Chloro-2-(trifluoromethyl)quinoline, a halogenated heterocyclic compound frequently used in medicinal chemistry and materials science.[1] The procedures outlined here are grounded in an understanding of the compound's chemical nature, potential hazards, and the regulatory landscape governing hazardous waste.
Hazard Identification and Chemical Profile: Understanding the "Why"
The quinoline structure itself is associated with significant health hazards, including acute toxicity, carcinogenicity, and mutagenicity.[2][3] The presence of a chlorine atom places this compound in the category of halogenated organic waste, which requires specific disposal methods to prevent the formation of toxic byproducts like dioxins during incineration.[4] Furthermore, the trifluoromethyl group, while generally stable, can undergo hydrolysis under certain conditions (e.g., in the presence of strong bases or acids) to form the corresponding carboxylic acid, which could lead to unexpected reactions if wastes are improperly mixed.[5][6]
Based on data from closely related compounds like 4-Chloro-8-(trifluoromethyl)quinoline and the parent quinoline molecule, we must assume 7-Chloro-2-(trifluoromethyl)quinoline presents the following hazards:
| Hazard Category | GHS Classification | Associated Risks | Source(s) |
| Acute Toxicity | H302+H312: Harmful if swallowed or in contact with skin | Ingestion or dermal exposure may cause significant adverse health effects. | [2] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. | [7][8] |
| Eye Irritation | H319: Causes serious eye irritation | Can cause significant, potentially damaging, eye irritation upon contact. | [7][8] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or vapors may irritate the respiratory tract. | [7][8] |
| Long-Term Toxicity | H341: Suspected of causing genetic defectsH350: May cause cancer | Chronic exposure may lead to heritable genetic damage and cancer. | [2][3] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects | Release into the environment can cause long-term harm to aquatic ecosystems. | [2][3] |
Due to these significant potential hazards, 7-Chloro-2-(trifluoromethyl)quinoline and any materials contaminated with it must be treated as hazardous waste .[9][10] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[11]
Waste Segregation: The Critical First Step
The cornerstone of safe and compliant chemical disposal is rigorous waste segregation at the point of generation. Mixing different waste types can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs. The disposal pathway for halogenated organic waste is different and more expensive than for non-halogenated waste.[4]
The following workflow provides a logical process for segregating waste related to 7-Chloro-2-(trifluoromethyl)quinoline.
Caption: Waste Segregation Workflow for 7-Chloro-2-(trifluoromethyl)quinoline.
Approved Disposal Protocol: A Step-by-Step Guide
This protocol ensures that waste is handled safely within the laboratory and is prepared for final disposal by a licensed facility. The universally preferred disposal method for chlorinated solvents and similar materials is high-temperature incineration at a permitted hazardous waste facility.[9]
Personnel Protective Equipment (PPE) Required:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: All handling of waste should be performed inside a certified chemical fume hood.[12]
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Select a designated hazardous waste container that is clean, in good condition, and compatible with the chemical. For 7-Chloro-2-(trifluoromethyl)quinoline, this will typically be a glass or high-density polyethylene (HDPE) container.
-
Ensure the container has a secure, vapor-tight lid.[11]
-
-
Labeling:
-
Before adding any waste, label the container clearly.[4] The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "7-Chloro-2-(trifluoromethyl)quinoline ".
-
List any solvents or other chemicals present in the waste mixture.
-
An approximate percentage of each component.
-
The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).
-
-
-
Waste Accumulation:
-
Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
DO NOT overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Securely close the lid immediately after adding waste. The container must remain closed at all times except when actively adding waste.[4]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Ensure the storage area is away from incompatible materials, particularly strong bases or acids, to prevent accidental reactions.[12]
-
-
Final Disposal:
-
Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]
-
Do not attempt to transport the waste off-site yourself. Waste must be transported by a certified hazardous waste hauler to a licensed treatment, storage, and disposal facility (TSDF).[9]
-
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
For Small Spills (manageable by trained lab personnel):
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Label & Dispose: Label the container as "Spill Debris containing 7-Chloro-2-(trifluoromethyl)quinoline" and dispose of it as halogenated solid hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your supervisor and contact your institution's emergency response team or EHS department immediately.[13]
-
SECURE: Secure the area to prevent entry. If it is safe to do so, close the fume hood sash and shut down any potential ignition sources.
-
WAIT: Await the arrival of the trained emergency response team.
Regulatory Framework
The management of hazardous waste is strictly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9] Under RCRA, wastes containing chlorinated solvents are often classified as "F-listed" hazardous wastes (e.g., F001, F002).[10][14] It is the generator's legal responsibility to ensure that waste is correctly identified, managed, and disposed of in compliance with all federal, state, and local regulations.[9][13]
By adhering to this guide, you not only ensure the safety of yourself and your colleagues but also maintain regulatory compliance and protect our environment.
References
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1746. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline. [Link]
-
Dalet, A., Laconde, G., Cornejo, A., Ladeira, S., Gornitzka, H., & Carenco, S. (2020). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. New Journal of Chemistry, 44(39), 16869-16876. [Link]
-
Products Finishing. What Regulations Apply to Chlorinated Solvent Use?. [Link]
-
Durham University, Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
Dalet, A., Laconde, G., Cornejo, A., Ladeira, S., Gornitzka, H., & Carenco, S. (2020). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC advances, 10(63), 38459–38466. [Link]
-
Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. [Link]
-
Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). (2024). [Link]
-
Oregon Department of Environmental Quality. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
Ing. Petr Švec - PENTA s.r.o. Safety Data Sheet: Quinoline. (2023). [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022). [Link]
-
Beg, M. A. A., & Clark, H. C. (1961). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 39(3), 564-570. [Link]
-
ChemSynthesis. 2-chloro-6-(trifluoromethyl)quinoline. [Link]
-
Royal Society of Chemistry. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
Mowry, D. T., & Ringwald, E. L. (1950). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 72(9), 4247–4248. [Link]
-
MLI Environmental. How to Properly Dispose of Pool Chemicals. (2023). [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. (2019). [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 10. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
